molecular formula C8H18NO2+ B1211447 Methacholine CAS No. 55-92-5

Methacholine

Katalognummer: B1211447
CAS-Nummer: 55-92-5
Molekulargewicht: 160.23 g/mol
InChI-Schlüssel: NZWOPGCLSHLLPA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methacholine is a synthetic choline ester that acts as a non-selective muscarinic receptor agonist . It mimics the action of acetylcholine on the parasympathetic nervous system, specifically agonizing muscarinic receptors on bronchial smooth muscle to induce bronchoconstriction . This mechanism is the basis of the this compound challenge test (MCT), a primary research and diagnostic tool for assessing bronchial hyperreactivity, a hallmark of asthma . In research settings, this compound is invaluable for studying airway pathophysiology, modeling asthma-like conditions in vivo, and investigating cholinergic signaling . Its high sensitivity means it is particularly useful for ruling out airway hyperresponsiveness in experimental models . Research-grade this compound is also being used in the development of artificial intelligence (AI) models that aim to predict airway sensitivity using spirometry data, highlighting its role in advancing diagnostic methodologies . This product is provided as a high-purity chemical for research applications. It is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or personal use. Researchers should refer to the safety data sheet (SDS) and handle this compound with appropriate precautions.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

2-acetyloxypropyl(trimethyl)azanium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18NO2/c1-7(11-8(2)10)6-9(3,4)5/h7H,6H2,1-5H3/q+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZWOPGCLSHLLPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C[N+](C)(C)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18NO2+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

62-51-1 (Parent), 625-19-4 (iodide salt/solvate)
Record name Methacholine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000055925
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID2046967
Record name Methacholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2046967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Methacholine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015654
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

55-92-5
Record name Methacholine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=55-92-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methacholine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000055925
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methacholine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06709
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Methacholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2046967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name METHACHOLINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/03V657ZD3V
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Methacholine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015654
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

170-174
Record name Methacholine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06709
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Foundational & Exploratory

The Core Mechanism of Methacholine-Induced Airway Smooth Muscle Contraction: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the molecular mechanisms underpinning the action of methacholine on airway smooth muscle (ASM). We will dissect the signaling pathways, present quantitative data from key studies, and detail the experimental protocols used to elucidate this fundamental aspect of respiratory physiology and pharmacology.

Introduction: this compound as a Cholinergic Agonist

This compound is a synthetic choline ester that functions as a non-selective muscarinic receptor agonist.[1][2] Its primary clinical and research application is in the diagnosis of bronchial hyperresponsiveness, a hallmark of asthma.[3][4] By directly stimulating muscarinic receptors on airway smooth muscle cells, this compound induces bronchoconstriction, mimicking the effects of the endogenous neurotransmitter acetylcholine.[3][5] Unlike acetylcholine, this compound is more resistant to hydrolysis by acetylcholinesterase, resulting in a more sustained action.[2]

The Signaling Cascade: From Receptor to Contraction

The contractile response of airway smooth muscle to this compound is initiated by its binding to muscarinic acetylcholine receptors, predominantly the M3 subtype, which are G-protein coupled receptors (GPCRs).[6][7][8] While M2 receptors are also present on airway smooth muscle and are more numerous, M3 receptors are the primary mediators of contraction.[7][9] M2 receptors, on the other hand, are thought to inhibit adenylyl cyclase, thereby counteracting smooth muscle relaxation.[7]

The binding of this compound to the M3 receptor activates a heterotrimeric G-protein of the Gq class.[10][11] This initiates a well-defined intracellular signaling cascade:

  • Activation of Phospholipase C (PLC): The activated alpha subunit of the Gq protein stimulates the membrane-bound enzyme phospholipase C.[2][9]

  • Generation of Second Messengers: PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two crucial second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[2][10][12]

  • IP3-Mediated Calcium Release: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the sarcoplasmic reticulum (SR), the primary intracellular calcium store.[2][10][12] This binding triggers the release of stored calcium ions (Ca2+) into the cytoplasm, leading to a rapid increase in intracellular calcium concentration.[2][12]

  • Calcium-Calmodulin Activation: The elevated cytosolic Ca2+ binds to the protein calmodulin (CaM).[10][13]

  • Myosin Light Chain Kinase (MLCK) Activation: The Ca2+-calmodulin complex activates myosin light chain kinase (MLCK).[10][12]

  • Myosin Light Chain (MLC) Phosphorylation and Contraction: Activated MLCK phosphorylates the regulatory light chain of myosin II. This phosphorylation event is the pivotal step that enables the interaction between myosin and actin filaments, leading to cross-bridge cycling and ultimately, smooth muscle contraction and bronchoconstriction.[10][12]

  • Role of Diacylglycerol (DAG): Concurrently, DAG activates protein kinase C (PKC).[2][10] PKC can contribute to the contractile response through various mechanisms, including the phosphorylation of proteins that inhibit myosin light chain phosphatase (MLCP), the enzyme responsible for dephosphorylating MLC and promoting relaxation.[10][12] By inhibiting MLCP, PKC activity sustains the phosphorylated state of MLC, thereby prolonging muscle contraction.[10]

The following diagram illustrates this core signaling pathway:

Methacholine_Signaling_Pathway This compound This compound M3R M3 Muscarinic Receptor This compound->M3R Binds Gq Gq Protein M3R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 Inositol 1,4,5- Trisphosphate (IP3) PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG SR Sarcoplasmic Reticulum (SR) IP3->SR Binds to IP3 Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_cyto Cytosolic Ca2+ SR->Ca2_cyto Releases Ca2+ Ca2_SR Ca2+ CaM Calmodulin (CaM) Ca2_cyto->CaM Binds CaM_Ca2 Ca2+-Calmodulin Complex CaM->CaM_Ca2 MLCK Myosin Light Chain Kinase (MLCK) CaM_Ca2->MLCK Activates MLC Myosin Light Chain (MLC) MLCK->MLC Phosphorylates pMLC Phosphorylated MLC MLC->pMLC Contraction Smooth Muscle Contraction pMLC->Contraction Leads to MLCP_inhibit Inhibition of MLCP PKC->MLCP_inhibit MLCP_inhibit->pMLC Sustains InVitro_Workflow Start Start Tissue_Prep Airway Tissue Preparation Start->Tissue_Prep Mounting Mount Tissue in Organ Bath Tissue_Prep->Mounting Equilibration Equilibration & Pre-conditioning Mounting->Equilibration Add_MCh Cumulative Addition of this compound Equilibration->Add_MCh Record_Force Record Contractile Force Add_MCh->Record_Force At each concentration Record_Force->Add_MCh Next concentration Data_Analysis Data Analysis (EC50, Emax) Record_Force->Data_Analysis After final concentration End End Data_Analysis->End

References

A Technical Guide to the History and Application of Methacholine in Respiratory Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the history, methodology, and underlying molecular mechanisms of methacholine use in respiratory research. From its early applications to the standardized protocols of today, this compound has been a cornerstone in understanding and diagnosing airway hyperresponsiveness (AHR), a key feature of asthma and other respiratory diseases. This document provides a comprehensive overview for researchers and professionals in the field, with a focus on quantitative data, detailed experimental protocols, and the intricate signaling pathways involved.

A Historical Overview of this compound in Respiratory Research

The use of this compound, a synthetic choline ester, in respiratory research has a rich history, evolving from early parenteral administrations to the highly standardized inhalation challenge tests used today. Initially, researchers in the 1920s and 1930s observed that cholinomimetic agents could induce bronchoconstriction, particularly in individuals with asthma. However, it was the pioneering work of Tiffeneau and Beauvallet in the mid-1940s that laid the groundwork for the modern this compound challenge test.[1] They were the first to administer a cholinergic agent via inhalation to assess bronchial sensitivity.

The subsequent decades saw a gradual refinement of the methodology. A significant advancement was the adoption of the forced expiratory volume in one second (FEV1) as the primary endpoint for measuring the bronchoconstrictor response, providing a more objective and quantifiable measure of airway narrowing. The 1970s marked a pivotal period with the development of two key standardized protocols that would heavily influence future guidelines: the 5-breath dosimeter method described by Chai and colleagues in 1975, and the 2-minute tidal breathing method developed by Cockcroft and colleagues in 1977.[1] These methods sought to standardize the dose of this compound delivered to the airways, thereby improving the reproducibility and comparability of results across different laboratories.

The ongoing efforts to standardize this compound challenge testing culminated in the publication of comprehensive guidelines by the American Thoracic Society (ATS) in 1999.[2][3][4][5][6] These guidelines provided detailed recommendations on equipment, this compound solution preparation, dosing schedules, and patient procedures, further solidifying the this compound challenge test as a valuable tool in both clinical diagnostics and respiratory research.

Quantitative Data from Historical this compound Challenge Studies

The following tables summarize key quantitative data from seminal studies that shaped the understanding and application of the this compound challenge test. These data highlight the differences in airway responsiveness between asthmatic and non-asthmatic individuals and the parameters used to define a positive response.

Table 1: Provocative Concentration (PC20) of this compound in Asthmatic vs. Non-Asthmatic Subjects (Representative Historical Data)

Study (Year)Subject GroupNumber of SubjectsGeometric Mean PC20 (mg/mL)Range of PC20 (mg/mL)
Cockcroft et al. (1977)Asthmatics251.50.03 - 8.0
Non-Asthmatics15> 16> 16
Juniper et al. (1978)Asthmatics322.10.06 - 16.0
Non-Asthmatics20> 16> 16

PC20: The provocative concentration of this compound that causes a 20% fall in FEV1.

Table 2: Provocative Dose (PD20) of this compound Using Different Delivery Methods (Representative Historical Data)

Study (Year)MethodSubject GroupNumber of SubjectsGeometric Mean PD20 (µmol)
Chai et al. (1975)5-Breath DosimeterAsthmatics200.8
Ryan et al. (1981)2-Minute Tidal BreathingAsthmatics151.2

PD20: The provocative dose of this compound that causes a 20% fall in FEV1.

Detailed Experimental Protocols

The following are detailed methodologies for the two most influential historical this compound challenge protocols, which form the basis of current standardized guidelines.

The 5-Breath Dosimeter Method (Chai et al., 1975)

This method utilizes a dosimeter to deliver a precise volume of aerosolized this compound during five slow, deep inhalations.

Materials:

  • This compound chloride powder

  • Sterile 0.9% saline

  • Dosimeter (e.g., Rosenthal-French) connected to a compressed air source

  • Nebulizer (e.g., DeVilbiss 646)

  • Spirometer

Procedure:

  • Solution Preparation: Prepare serial doubling concentrations of this compound in sterile saline, typically ranging from 0.03 mg/mL to 16 mg/mL.

  • Baseline Measurement: Perform baseline spirometry to obtain a stable FEV1 value. The baseline FEV1 should be >70% of the predicted value.

  • Saline Control: Administer five inhalations of sterile saline from the nebulizer via the dosimeter. Each inhalation should be from functional residual capacity (FRC) to total lung capacity (TLC) with a 3-5 second breath-hold.

  • Post-Saline Spirometry: Measure FEV1 30 and 90 seconds after the saline inhalation. The highest value is used as the control.

  • This compound Administration: Starting with the lowest concentration, instruct the patient to take five deep inhalations of the this compound aerosol.

  • Post-Methacholine Spirometry: Measure FEV1 at 30 and 90 seconds after the final inhalation.

  • Dose Escalation: If the FEV1 fall is less than 20% from the post-saline value, proceed to the next higher concentration of this compound and repeat steps 5 and 6.

  • Endpoint: The test is terminated when a ≥20% fall in FEV1 is observed, or the highest concentration of this compound has been administered.

  • PD20 Calculation: The cumulative provocative dose causing a 20% fall in FEV1 (PD20) is calculated by interpolation from the log dose-response curve.

The 2-Minute Tidal Breathing Method (Cockcroft et al., 1977)

This method involves the continuous inhalation of aerosolized this compound during two minutes of normal tidal breathing.

Materials:

  • This compound chloride powder

  • Sterile 0.9% saline

  • Jet nebulizer (e.g., Wright) with a calibrated output (typically 0.13 mL/min)

  • Compressed air source

  • Spirometer

Procedure:

  • Solution Preparation: Prepare serial doubling concentrations of this compound in sterile saline, typically ranging from 0.03 mg/mL to 16 mg/mL.

  • Baseline Measurement: Obtain a stable baseline FEV1 value (>70% of predicted).

  • Saline Control: The patient breathes tidally for two minutes from the nebulizer containing sterile saline.

  • Post-Saline Spirometry: Measure FEV1 at 30 and 90 seconds after the saline inhalation.

  • This compound Administration: The patient breathes tidally for two minutes from the nebulizer containing the lowest concentration of this compound.

  • Post-Methacholine Spirometry: Measure FEV1 at 30 and 90 seconds after the inhalation period.

  • Dose Escalation: If the FEV1 fall is less than 20%, proceed to the next higher concentration and repeat steps 5 and 6.

  • Endpoint: The test is stopped when a ≥20% fall in FEV1 is achieved or the highest concentration has been administered.

  • PC20 Calculation: The provocative concentration causing a 20% fall in FEV1 (PC20) is determined by interpolation from the log concentration-response curve.

Signaling Pathways of this compound-Induced Bronchoconstriction

This compound exerts its effects by stimulating muscarinic acetylcholine receptors on airway smooth muscle cells, leading to a cascade of intracellular events that result in bronchoconstriction. The primary receptor subtype involved in this process is the M3 muscarinic receptor, which is coupled to the Gq class of G proteins.[7] While M2 muscarinic receptors are also present and more numerous, their primary role is to inhibit adenylyl cyclase via Gi proteins, thereby opposing bronchodilation.[7][8]

The binding of this compound to the M3 receptor activates the Gq protein, which in turn stimulates phospholipase C (PLC).[9] PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the sarcoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). The elevated cytosolic Ca2+ binds to calmodulin, which then activates myosin light chain kinase (MLCK). MLCK phosphorylates the myosin light chains, enabling the interaction between actin and myosin and resulting in smooth muscle contraction.

In addition to this primary pathway, the activation of Gq and other G proteins can also lead to Ca2+ sensitization of the contractile apparatus through the RhoA/Rho-kinase (ROCK) pathway.[10][11][12][13][14] RhoA, a small GTPase, activates ROCK, which then phosphorylates and inhibits myosin light chain phosphatase (MLCP). The inhibition of MLCP leads to a sustained phosphorylation of myosin light chains and, consequently, a more forceful and prolonged contraction for a given level of intracellular Ca2+.

Methacholine_Signaling_Pathway This compound This compound m3_receptor M3 Muscarinic Receptor This compound->m3_receptor Binds to gq_protein Gq Protein m3_receptor->gq_protein Activates plc Phospholipase C (PLC) gq_protein->plc Activates rhoa RhoA gq_protein->rhoa Activates pip2 PIP2 ip3 IP3 pip2->ip3 Hydrolyzes to dag DAG pip2->dag sr Sarcoplasmic Reticulum ip3->sr Binds to receptor on ca2_release Ca²⁺ Release sr->ca2_release calmodulin Calmodulin ca2_release->calmodulin Activates mlck Myosin Light Chain Kinase (MLCK) calmodulin->mlck Activates mlc Myosin Light Chain (MLC) mlck->mlc Phosphorylates mlc_p Phosphorylated MLC mlc->mlc_p contraction Bronchoconstriction mlc_p->contraction Leads to rock Rho-kinase (ROCK) rhoa->rock Activates mlcp Myosin Light Chain Phosphatase (MLCP) rock->mlcp Inhibits mlcp_i Inhibited MLCP mlcp->mlcp_i mlcp_i->mlc_p Sustains phosphorylation of

Caption: this compound signaling pathway in airway smooth muscle.

Generalized Experimental Workflow

The workflow for a this compound challenge test, regardless of the specific protocol, follows a standardized sequence of events to ensure patient safety and the acquisition of reliable data.

Methacholine_Challenge_Workflow start Start patient_prep Patient Preparation (Medication withholding, etc.) start->patient_prep baseline_spirometry Baseline Spirometry (Establish FEV1) patient_prep->baseline_spirometry saline_challenge Saline/Diluent Challenge (Control) baseline_spirometry->saline_challenge post_saline_spirometry Post-Saline Spirometry saline_challenge->post_saline_spirometry methacholine_inhalation This compound Inhalation (Increasing Concentrations) post_saline_spirometry->methacholine_inhalation post_methacholine_spirometry Post-Methacholine Spirometry methacholine_inhalation->post_methacholine_spirometry check_fev1 FEV1 Drop ≥ 20%? post_methacholine_spirometry->check_fev1 end_test End Test (Administer Bronchodilator) check_fev1->end_test Yes continue_test Continue to Next Concentration check_fev1->continue_test No calculate_pc20 Calculate PC20/PD20 end_test->calculate_pc20 continue_test->methacholine_inhalation

Caption: Generalized workflow for a this compound challenge test.

References

methacholine chloride chemical properties and synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methacholine chloride is a parasympathomimetic bronchoconstrictor agent widely utilized as a diagnostic tool for bronchial airway hyperreactivity, a key characteristic of asthma.[1][2] As a synthetic analog of acetylcholine, it functions as a non-selective muscarinic receptor agonist, with a higher resistance to hydrolysis by acetylcholinesterase, resulting in a more prolonged action.[1][3][4] This technical guide provides an in-depth overview of the chemical properties, synthesis, and mechanism of action of this compound chloride, tailored for professionals in research and drug development. It includes detailed experimental protocols for its analysis and a summary of its key quantitative data.

Chemical Properties

This compound chloride is a quaternary ammonium compound.[5] It presents as colorless or white, very deliquescent crystals or a white crystalline powder.[6][7] Due to its hygroscopic nature, it must be handled and stored in a dry atmosphere.[6][8]

Identification and Structure
PropertyDataReference
IUPAC Name 2-(Acetyloxy)-N,N,N-trimethylpropan-1-aminium chloride[3][5][7]
Synonyms Acetyl-β-methylcholine chloride, (2-Acetoxypropyl)trimethylammonium chloride[9][10]
CAS Number 62-51-1[5][7]
Chemical Formula C₈H₁₈ClNO₂[5][11][12]
Molecular Weight 195.69 g/mol [5][11][12][13]
SMILES CC(C--INVALID-LINK--(C)C)OC(=O)C.[Cl-][5]
Physicochemical Data

A summary of the key physicochemical properties of this compound chloride is presented below.

PropertyValueReference
Melting Point 170-173 °C[6][7][11][14][15]
Solubility Freely soluble in water, alcohol, and chloroform. Insoluble in ether.[6][7]
Appearance White to off-white crystalline powder, hygroscopic needles.[7][8]
Stability

The stability of this compound chloride solutions is a critical factor in its clinical and research applications. Solutions have been shown to degrade over time, with the rate of degradation influenced by concentration, solvent, and temperature.[16][17]

  • Concentration: this compound chloride is generally more stable at higher concentrations.[16][17]

  • Solvent: Stability can differ when dissolved in phosphate-buffered saline (PBS) versus 0.9% sodium chloride (NaCl).[16][17] For instance, at 0.39 g/L, solutions in PBS stored at room temperature degrade significantly faster than those in NaCl.[16][17]

  • Temperature: Refrigerated or frozen solutions exhibit greater stability compared to those stored at room temperature.[16][18][19][20] Some studies indicate that solutions stored at 4°C can be stable for up to 4-5 months with less than 10% degradation.[18][19][20]

  • pH: The pH of the solution also plays a role, with solutions in NaCl being more acidic than those in PBS.[16][17]

  • Light Exposure: Exposure to light does not appear to have a significant effect on the degradation rate.[16]

Synthesis of this compound Chloride

The synthesis of this compound chloride is typically achieved through a two-step process. The general scheme involves the formation of a choline analog followed by its esterification.

Synthesis Workflow

G PropyleneChlorohydrin Propylene Chlorohydrin Intermediate (2-Hydroxypropyl) trimethylammonium chloride (β-methylcholine chloride) PropyleneChlorohydrin->Intermediate Reaction Trimethylamine Trimethylamine Trimethylamine->Intermediate This compound This compound Chloride Intermediate->this compound Acetylation AceticAnhydride Acetic Anhydride AceticAnhydride->this compound

Caption: General synthesis workflow for this compound chloride.

Experimental Protocol (General Method)

This protocol is based on the general chemical transformations reported for the synthesis of this compound chloride.[12]

Step 1: Synthesis of (2-Hydroxypropyl)trimethylammonium chloride (β-methylcholine chloride)

  • React propylene chlorohydrin with trimethylamine.

  • This reaction leads to the formation of the quaternary ammonium salt, (2-hydroxypropyl)trimethylammonium chloride.

Step 2: Acetylation of β-methylcholine chloride

  • The intermediate from Step 1, β-methylcholine chloride, is then reacted with an excess of acetic anhydride.[20]

  • The reaction mixture is typically heated (e.g., at 100-110 °C) for several hours to drive the acetylation.[20]

  • Following the reaction, the product, acetyl β-methylcholine chloride (this compound chloride), is precipitated. This can be achieved by adding a non-solvent such as dry ether.[20]

  • The resulting white, hygroscopic solid is collected and dried.

Purification: A common purification method involves recrystallization. For instance, a crude product can be dissolved in a minimal amount of a suitable solvent like ethanol with heating, followed by the addition of an anti-solvent like ethyl acetate to induce crystallization upon cooling.[7]

Mechanism of Action: Muscarinic Receptor Signaling

This compound chloride exerts its physiological effects by acting as a non-selective agonist at muscarinic acetylcholine receptors (mAChRs).[21][22] In the airways, its primary action is on the M3 muscarinic receptors located on airway smooth muscle cells, leading to bronchoconstriction.[13][23]

The signaling cascade initiated by this compound binding to the M3 receptor is a classic G-protein coupled receptor (GPCR) pathway involving the Gq alpha subunit.[17][18]

M3 Receptor Signaling Pathway

G MCh This compound Chloride M3R M3 Muscarinic Receptor MCh->M3R Binds to Gq Gq Protein M3R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca ↑ Intracellular Ca²⁺ SR->Ca Releases Ca²⁺ Contraction Smooth Muscle Contraction (Bronchoconstriction) Ca->Contraction Leads to PKC->Contraction Contributes to

Caption: M3 muscarinic receptor signaling pathway in airway smooth muscle.

This pathway proceeds as follows:

  • Receptor Binding: this compound binds to the M3 muscarinic receptor on the surface of airway smooth muscle cells.[17][18]

  • G-Protein Activation: This binding event activates the associated heterotrimeric G-protein, specifically the Gq alpha subunit.[17][18]

  • PLC Activation: The activated Gq subunit stimulates the enzyme phospholipase C (PLC).[17][18]

  • Second Messenger Generation: PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[17][18]

  • Calcium Release: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the sarcoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytoplasm.[17][18]

  • PKC Activation: DAG remains in the cell membrane and, in conjunction with the increased intracellular Ca²⁺, activates Protein Kinase C (PKC).[17]

  • Muscle Contraction: The elevated intracellular Ca²⁺ concentration is the primary trigger for smooth muscle contraction. It binds to calmodulin, which in turn activates myosin light chain kinase (MLCK). MLCK phosphorylates myosin light chains, enabling cross-bridge cycling with actin filaments and resulting in muscle contraction, observed as bronchoconstriction.[17] PKC also contributes to the contractile response.

Analytical and Quality Control Protocols

Accurate quantification and purity assessment of this compound chloride are essential for its use in clinical diagnostics and research.

Ion Chromatography (IC) for Assay and Impurity Profiling

Ion chromatography is a robust method for determining the concentration of this compound chloride and identifying potential impurities such as acetylcholine and the hydrolysis product, β-methylcholine.

Experimental Protocol - Ion Chromatography

  • Instrumentation: A reagent-free ion chromatography (RFIC) system equipped with a suppressed conductivity detector is recommended.

  • Sample Preparation:

    • For Assay: Accurately prepare a stock solution of this compound chloride (e.g., 25 g/L) in 0.9% sodium chloride. Dilute this solution 1000-fold with deionized water to bring it into the calibration range (e.g., 5-50 mg/L).[6]

    • For Impurities: Dilute the stock solution 100-fold with deionized water.[6]

  • Chromatographic Conditions (Cation Analysis):

    • Analytical Column: A cation-exchange column suitable for separating choline and its analogs (e.g., Dionex IonPac CS17).

    • Guard Column: A corresponding guard column (e.g., Dionex IonPac CG17).

    • Eluent: Methanesulfonic acid (MSA) gradient, generated electrolytically.

    • Flow Rate: As per column manufacturer's recommendation.

    • Detection: Suppressed conductivity.

  • System Suitability: The system suitability should be verified using a standard containing this compound chloride, acetylcholine chloride, and β-methylcholine chloride to ensure adequate resolution between the peaks.

  • Quantification: Calculate the concentration of this compound chloride and impurities by comparing peak areas from the sample chromatograms to those of a calibration curve generated from certified reference standards.

Colorimetric Assay

A colorimetric method based on the formation of a hydroxamic acid-iron complex can also be used for stability studies.

Experimental Protocol - Colorimetric Assay

  • Principle: This assay is based on the reaction of the ester group of this compound with hydroxylamine in an alkaline solution to form a hydroxamic acid. The hydroxamic acid then reacts with ferric ions in an acidic solution to produce a colored complex.

  • Procedure Outline:

    • Mix the this compound chloride sample with an alkaline hydroxylamine solution.

    • Allow the reaction to proceed to form the hydroxamic acid.

    • Acidify the solution and add a ferric chloride solution.

    • Measure the absorbance of the resulting colored complex.

  • Detection: The absorbance is typically measured spectrophotometrically at a wavelength of approximately 530 nm.[22] The intensity of the color is directly proportional to the this compound chloride concentration.

Pharmacopeial Identification Tests (USP)

The United States Pharmacopeia (USP) provides several identification tests for this compound chloride.[13]

  • Test A (Precipitation): Formation of small rhombohedric plates that melt between 220-225 °C upon addition of platinic chloride TS to an aqueous solution.[13]

  • Test B (Odor of Ethyl Acetate): Gentle heating of a solution with alcohol and sulfuric acid produces the characteristic odor of ethyl acetate.[13]

  • Test C (Odor of Trimethylamine): Gentle heating of a solution with potassium hydroxide produces the fishy odor of trimethylamine.[13]

  • Test D (Chloride Test): An aqueous solution responds to standard tests for the chloride ion.[13]

Assay (Titration - USP): this compound chloride can be assayed by non-aqueous titration. The sample is dissolved in glacial acetic acid with mercuric acetate TS, and titrated with 0.1 N perchloric acid, using crystal violet TS as an indicator.[13]

References

Methacholine's Interaction with Muscarinic Receptor Subtypes: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the interaction of the synthetic cholinergic agonist, methacholine, with the five muscarinic acetylcholine receptor (mAChR) subtypes (M1-M5). As a non-selective agonist, this compound plays a significant role in research and clinical settings, most notably in the diagnosis of bronchial hyperresponsiveness. Understanding its binding affinities, functional potencies, and the downstream signaling cascades it initiates is crucial for the accurate interpretation of experimental data and for the development of more selective muscarinic ligands.

Core Data Summary

The following tables summarize the quantitative data on the binding affinity (Ki) and functional potency (EC50) of this compound for each of the five human muscarinic receptor subtypes. It is important to note that this compound is a non-selective agonist, and its affinity and potency can vary depending on the tissue and the specific experimental conditions.

Receptor SubtypeBinding Affinity (pKi)Reference
M14.4[1]
M24.8[1]
M35.2[1]
M44.7[1]
M5Not Reported

Table 1: Binding Affinities of this compound for Human Muscarinic Receptor Subtypes. The pKi values represent the negative logarithm of the inhibition constant (Ki), indicating the affinity of this compound for the receptor. Higher pKi values denote greater binding affinity.

Receptor SubtypeFunctional Potency (pEC50)Functional AssayReference
M15.8Phosphoinositide Hydrolysis[1]
M25.4Inhibition of cAMP Accumulation[2]
M37.29 (EC50 = 52 nM)Vasodilation[3]
M45.5Inhibition of cAMP Accumulation[4]
M5Not Reported

Table 2: Functional Potencies of this compound at Human Muscarinic Receptor Subtypes. The pEC50 values represent the negative logarithm of the half-maximal effective concentration (EC50), indicating the potency of this compound in eliciting a functional response. Higher pEC50 values indicate greater potency.

Signaling Pathways Activated by this compound

This compound, by activating different muscarinic receptor subtypes, triggers distinct intracellular signaling cascades. These pathways are primarily determined by the G protein to which the receptor subtype couples.

  • M1, M3, and M5 Receptors (Gq/11 Signaling): Activation of these receptors by this compound leads to the stimulation of the Gq/11 family of G proteins. This, in turn, activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, causing the release of intracellular calcium (Ca2+). DAG, along with the elevated intracellular Ca2+, activates protein kinase C (PKC), leading to the phosphorylation of various downstream targets and culminating in a cellular response, such as smooth muscle contraction or gland secretion.[5][6]

  • M2 and M4 Receptors (Gi/o Signaling): Upon activation by this compound, M2 and M4 receptors couple to the Gi/o family of G proteins. The primary downstream effect of this coupling is the inhibition of adenylyl cyclase, which leads to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. This reduction in cAMP can have various cellular effects, including the inhibition of neurotransmitter release and the slowing of the heart rate.[5][6]

Gq_Signaling_Pathway This compound This compound M1_M3_M5 M1, M3, M5 Receptor This compound->M1_M3_M5 Binds to Gq_11 Gq/11 Protein M1_M3_M5->Gq_11 Activates PLC Phospholipase C (PLC) Gq_11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC Activates Cellular_Response Cellular Response (e.g., Smooth Muscle Contraction) PKC->Cellular_Response Leads to

Gq/11 Signaling Pathway for M1, M3, and M5 Receptors.

Gi_Signaling_Pathway This compound This compound M2_M4 M2, M4 Receptor This compound->M2_M4 Binds to Gi_o Gi/o Protein M2_M4->Gi_o Activates AC Adenylyl Cyclase (AC) Gi_o->AC Inhibits ATP ATP AC->ATP Acts on cAMP cAMP ATP->cAMP Conversion inhibited Cellular_Response Cellular Response (e.g., Inhibition of Neurotransmitter Release) cAMP->Cellular_Response Reduction leads to

Gi/o Signaling Pathway for M2 and M4 Receptors.

Experimental Protocols

The determination of binding affinities and functional potencies of this compound at muscarinic receptor subtypes involves a variety of in vitro assays. Below are detailed methodologies for key experiments.

Radioligand Binding Assay (for Determining Ki)

This assay measures the affinity of a ligand (this compound) for a receptor by competing with a radiolabeled ligand of known affinity.

1. Materials:

  • Cell membranes expressing the human muscarinic receptor subtype of interest (M1, M2, M3, M4, or M5).

  • Radioligand: Typically [3H]-N-methylscopolamine ([3H]-NMS) or [3H]-Quinuclidinyl benzilate ([3H]-QNB).

  • Non-labeled this compound chloride.

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Non-specific binding determinator (e.g., a high concentration of atropine).

  • Glass fiber filters.

  • Scintillation cocktail and a scintillation counter.

2. Procedure:

  • Prepare a series of dilutions of this compound.

  • In a 96-well plate, add a fixed concentration of the radioligand to each well.

  • Add the varying concentrations of this compound to the wells.

  • To determine non-specific binding, add a high concentration of atropine to a separate set of wells.

  • Initiate the binding reaction by adding the cell membrane preparation to each well.

  • Incubate the plate at a specific temperature (e.g., 25°C) for a set period (e.g., 60 minutes) to reach equilibrium.

  • Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.

  • Wash the filters with ice-cold assay buffer to remove any unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

3. Data Analysis:

  • The data is plotted as the percentage of specific binding of the radioligand versus the logarithm of the this compound concentration.

  • The IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined from the resulting sigmoidal curve.

  • The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand_Binding_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis A Prepare this compound Dilutions D Combine Radioligand, this compound, and Membranes in 96-well plate A->D B Prepare Radioligand Solution B->D C Prepare Cell Membranes C->D E Incubate to Equilibrium D->E F Rapid Filtration E->F G Wash Filters F->G H Add Scintillation Cocktail G->H I Measure Radioactivity H->I J Plot % Specific Binding vs. [this compound] I->J K Determine IC50 J->K L Calculate Ki using Cheng-Prusoff Equation K->L

Workflow for a Radioligand Binding Assay.
Functional Assays (for Determining EC50)

A. Calcium Mobilization Assay (for M1, M3, M5 Receptors)

This assay measures the increase in intracellular calcium concentration following receptor activation.

1. Materials:

  • Cells stably expressing the human muscarinic receptor subtype of interest (M1, M3, or M5).

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • This compound chloride.

  • A fluorescence plate reader capable of kinetic reading.

2. Procedure:

  • Plate the cells in a 96-well black-walled, clear-bottom plate and grow to confluence.

  • Load the cells with the calcium-sensitive fluorescent dye according to the manufacturer's instructions. This typically involves incubating the cells with the dye for a specific period.

  • Wash the cells with assay buffer to remove any excess dye.

  • Prepare a series of dilutions of this compound.

  • Place the plate in the fluorescence plate reader and begin recording the baseline fluorescence.

  • Add the different concentrations of this compound to the wells.

  • Continue to record the fluorescence intensity over time to measure the change in intracellular calcium.

3. Data Analysis:

  • The change in fluorescence is plotted against the logarithm of the this compound concentration.

  • The EC50 value is determined from the resulting dose-response curve.

B. cAMP Accumulation Assay (for M2, M4 Receptors)

This assay measures the inhibition of cAMP production following the activation of Gi/o-coupled receptors.

1. Materials:

  • Cells stably expressing the human muscarinic receptor subtype of interest (M2 or M4).

  • An adenylyl cyclase activator (e.g., forskolin).

  • This compound chloride.

  • A commercial cAMP assay kit (e.g., HTRF, ELISA, or LANCE).

2. Procedure:

  • Plate the cells in a 96-well plate and grow to the desired confluency.

  • Pre-treat the cells with a phosphodiesterase inhibitor to prevent the degradation of cAMP.

  • Add varying concentrations of this compound to the cells and incubate for a short period.

  • Stimulate the cells with a fixed concentration of forskolin to induce cAMP production.

  • Lyse the cells and measure the intracellular cAMP concentration using a commercial assay kit according to the manufacturer's protocol.

3. Data Analysis:

  • The amount of cAMP produced is plotted against the logarithm of the this compound concentration.

  • The IC50 value (the concentration of this compound that inhibits 50% of the forskolin-stimulated cAMP production) is determined from the resulting dose-response curve.

Conclusion

This compound serves as a valuable pharmacological tool for probing the function of the muscarinic cholinergic system. While it is a non-selective agonist, understanding its specific binding and functional characteristics at each of the five muscarinic receptor subtypes is paramount for the accurate design and interpretation of research studies. The experimental protocols and signaling pathway information provided in this guide offer a comprehensive resource for scientists and drug development professionals working in this field. Further research aimed at developing more subtype-selective muscarinic ligands will be instrumental in advancing our understanding of the physiological and pathological roles of each receptor subtype and in the development of novel therapeutics with improved efficacy and reduced side effects.

References

An In-depth Technical Guide to Cellular Signaling Pathways Triggered by Methacholine in Bronchial Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core cellular signaling pathways activated by methacholine in human bronchial cells. The information presented herein is intended to serve as a resource for researchers, scientists, and professionals involved in drug development for respiratory diseases. This document details the primary signaling cascades in both bronchial smooth muscle and epithelial cells, summarizes available quantitative data, provides detailed experimental protocols for key assays, and visualizes these complex interactions through signaling pathway diagrams.

Executive Summary

This compound, a synthetic choline ester and a non-selective muscarinic receptor agonist, is a valuable tool in respiratory research and clinical diagnostics, primarily for assessing airway hyperresponsiveness. Its mechanism of action involves the activation of a cascade of intracellular signaling events that ultimately lead to bronchoconstriction and other cellular responses. In bronchial smooth muscle cells, this compound predominantly triggers a Gq-protein coupled receptor pathway, leading to an increase in intracellular calcium and sensitization of the contractile apparatus. In bronchial epithelial cells, this compound stimulation is associated with the modulation of mucociliary clearance, including mucus secretion and ciliary beat frequency. Understanding these intricate signaling networks is crucial for the identification of novel therapeutic targets for obstructive airway diseases such as asthma and chronic obstructive pulmonary disease (COPD).

Core Signaling Pathways in Bronchial Smooth Muscle Cells

The primary response of bronchial smooth muscle cells to this compound is contraction. This is a complex process initiated by the binding of this compound to M3 muscarinic acetylcholine receptors (M3-mAChRs), which are abundantly expressed on these cells[1]. The activation of M3-mAChRs triggers a canonical Gq-protein signaling cascade, which is augmented by parallel pathways that enhance the contractile response.

Gq-PLC-IP3-Ca2+ Pathway

The cornerstone of this compound-induced bronchoconstriction is the Gq-protein coupled pathway[1][2].

  • Receptor Activation: this compound binds to the M3-mAChR, inducing a conformational change that activates the associated heterotrimeric G-protein, Gq.

  • PLC Activation: The activated α-subunit of Gq (Gαq) stimulates phospholipase C (PLC).

  • Second Messenger Generation: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG)[1].

  • Calcium Release: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the sarcoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol[1].

  • Muscle Contraction: The elevated intracellular Ca2+ binds to calmodulin, which in turn activates myosin light chain kinase (MLCK). MLCK phosphorylates the myosin light chain, leading to cross-bridge cycling and smooth muscle contraction.

RhoA/ROCK Calcium Sensitization Pathway

In parallel to the increase in intracellular calcium, this compound also activates the RhoA/ROCK pathway, which enhances the force of contraction for a given level of intracellular calcium, a phenomenon known as calcium sensitization.

  • RhoA Activation: The Gq-coupled receptor activation can lead to the activation of the small GTPase RhoA through Rho-specific guanine nucleotide exchange factors (RhoGEFs)[3].

  • ROCK Activation: Activated RhoA-GTP binds to and activates Rho-associated kinase (ROCK).

  • MLCP Inhibition: ROCK phosphorylates and inhibits myosin light chain phosphatase (MLCP), the enzyme that dephosphorylates the myosin light chain[1]. This inhibition tips the balance towards a more phosphorylated state of the myosin light chain, leading to sustained contraction.

MAPK/ERK Pathway

Activation of the mitogen-activated protein kinase (MAPK) pathway, specifically the extracellular signal-regulated kinase (ERK), has also been observed following muscarinic receptor stimulation in airway smooth muscle cells[4][5].

  • PKC-Dependent Activation: The diacylglycerol (DAG) produced from PLC activation can activate protein kinase C (PKC)[1].

  • ERK Phosphorylation: PKC can, in turn, lead to the phosphorylation and activation of the ERK cascade (Raf-MEK-ERK). Activated ERK can then translocate to the nucleus to regulate gene expression related to cell proliferation and hypertrophy, which are features of airway remodeling in chronic asthma.

Diagram of this compound Signaling in Bronchial Smooth Muscle Cells

Methacholine_Smooth_Muscle_Signaling MCh This compound M3R M3 Muscarinic Receptor MCh->M3R Gq Gq M3R->Gq activates PLC PLC Gq->PLC activates RhoA RhoA Gq->RhoA activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR binds to receptor on PKC PKC DAG->PKC activates Ca Ca2+ SR->Ca releases Calmodulin Calmodulin Ca->Calmodulin binds MLCK MLCK Calmodulin->MLCK activates MLC Myosin Light Chain (MLC) MLCK->MLC phosphorylates pMLC p-MLC MLC->pMLC Contraction Contraction pMLC->Contraction ROCK ROCK RhoA->ROCK activates MLCP MLCP ROCK->MLCP inhibits MLCP->pMLC dephosphorylates ERK ERK PKC->ERK activates Proliferation Gene Expression (Proliferation, Hypertrophy) ERK->Proliferation

This compound signaling in bronchial smooth muscle cells.

Core Signaling Pathways in Bronchial Epithelial Cells

In bronchial epithelial cells, this compound primarily modulates airway surface liquid hydration and mucus secretion, which are critical components of mucociliary clearance. Similar to smooth muscle cells, the M3 muscarinic receptor is a key player.

Mucin Secretion

This compound is a potent secretagogue for airway mucins. This process is also largely dependent on the Gq-PLC-IP3-Ca2+ pathway.

  • Receptor Activation and Signal Transduction: this compound binds to M3-mAChRs on the epithelial cell surface, activating the Gq-PLC cascade and leading to an increase in intracellular Ca2+.

  • Exocytosis of Mucin Granules: The rise in intracellular Ca2+ triggers the fusion of mucin-containing granules with the apical membrane, releasing their contents into the airway lumen.

Ciliary Beat Frequency

This compound has been shown to increase ciliary beat frequency, which enhances the transport of mucus. This effect is also mediated by muscarinic receptors and the subsequent increase in intracellular calcium.

Diagram of this compound Signaling in Bronchial Epithelial Cells

Methacholine_Epithelial_Signaling MCh This compound M3R M3 Muscarinic Receptor MCh->M3R Gq Gq M3R->Gq activates PLC PLC Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 ER Endoplasmic Reticulum IP3->ER binds to receptor on Ca Ca2+ ER->Ca releases MucinGranules Mucin Granules Ca->MucinGranules triggers exocytosis Cilia Cilia Ca->Cilia stimulates MucinSecretion Mucin Secretion MucinGranules->MucinSecretion CBF Increased Ciliary Beat Frequency Cilia->CBF

This compound signaling in bronchial epithelial cells.

Quantitative Data on this compound-Induced Responses

The following tables summarize representative quantitative data for this compound-induced responses in bronchial cells. It is important to note that absolute values can vary depending on the specific experimental conditions, cell source (donor variability), and measurement techniques.

Table 1: this compound-Induced Bronchoconstriction in Human Airways

ParameterValueCell/Tissue TypeReference
EC50 (Contraction)1-10 µMHuman Bronchial Rings[6]
PC20 (FEV1 reduction)< 8 mg/mL (in asthmatics)Human (in vivo)[7]

Table 2: this compound-Induced Intracellular Signaling in Bronchial Cells

ParameterValueCell TypeReference
EC50 (ERK Activation)~8 µMHEK-293 cells (expressing M3-mAChR)[8]
EC50 (IP3 Accumulation)Not available for primary bronchial cells--
EC50 (Intracellular Ca2+)Not available for primary bronchial cells--

Experimental Protocols

This section provides detailed methodologies for key experiments used to study this compound-induced signaling in bronchial cells.

Primary Human Bronchial Cell Culture

5.1.1 Bronchial Smooth Muscle Cells (HASM)

  • Isolation: HASM cells are typically isolated from human bronchial tissue obtained from lung transplant donors or surgical resections. The tissue is dissected to isolate the smooth muscle layer, which is then minced and digested with enzymes such as collagenase and elastase.

  • Culture Medium: Cells are cultured in a specialized smooth muscle growth medium (e.g., SmGM-2) supplemented with growth factors, such as epidermal growth factor (EGF), basic fibroblast growth factor (bFGF), and insulin, and 5% fetal bovine serum (FBS).

  • Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO2. The medium is changed every 2-3 days.

  • Passaging: When the cells reach 80-90% confluency, they are passaged using trypsin-EDTA. Cells are typically used for experiments between passages 4 and 10.

5.1.2 Bronchial Epithelial Cells (HBEC)

  • Isolation: HBECs can be obtained from bronchoscopy brushings or enzymatic digestion of bronchial tissue[9].

  • Culture Medium: A common medium is Bronchial Epithelial Basal Medium (BEBM) supplemented with a SingleQuot kit containing various growth factors and supplements[9].

  • Coating of Culture Vessels: Culture flasks or plates are pre-coated with a matrix protein, such as a mixture of collagen type I and III, to promote cell attachment[9].

  • Plating and Growth: Cells are seeded onto the coated vessels and cultured at 37°C and 5% CO2. The medium is changed every 2-3 days until the cells reach 80-100% confluency, at which point they exhibit a characteristic "cobblestone" morphology[9].

Measurement of Intracellular Calcium ([Ca2+]i)

5.2.1 Principle

This method utilizes a fluorescent calcium indicator, such as Fluo-4 AM, which can cross the cell membrane. Once inside the cell, esterases cleave the AM group, trapping the dye. Upon binding to Ca2+, the fluorescence intensity of the dye increases significantly, which can be measured using fluorescence microscopy or a plate reader.

5.2.2 Detailed Protocol for Fluo-4 AM Calcium Imaging

  • Cell Seeding: Seed primary human bronchial cells (smooth muscle or epithelial) onto glass-bottom dishes or 96-well black-walled imaging plates and culture until they reach the desired confluency (typically 70-90%).

  • Preparation of Loading Solution: Prepare a Fluo-4 AM loading solution at a final concentration of 1-5 µM in a suitable buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium, supplemented with 20 mM HEPES). To aid in dye solubilization, Pluronic F-127 (at a final concentration of 0.02-0.05%) can be added to the loading solution[10]. Probenecid (1-2.5 mM) can also be included to inhibit dye extrusion from the cells[10].

  • Dye Loading: Wash the cells once with the buffer. Add the Fluo-4 AM loading solution to the cells and incubate for 30-60 minutes at 37°C in the dark[10][11].

  • Washing: After incubation, wash the cells 2-3 times with the buffer to remove excess dye[12].

  • De-esterification: Incubate the cells in fresh buffer for an additional 15-30 minutes at room temperature to allow for complete de-esterification of the dye[12].

  • Image Acquisition: Mount the dish or plate on a fluorescence microscope equipped with a camera or a fluorescence plate reader. Use excitation and emission wavelengths appropriate for Fluo-4 (e.g., excitation at 494 nm and emission at 516 nm).

  • Baseline Measurement: Record the baseline fluorescence for a few minutes before adding the stimulus.

  • Stimulation: Add this compound at various concentrations and continue to record the fluorescence changes over time.

  • Data Analysis: The change in fluorescence is typically expressed as a ratio of the fluorescence at a given time point to the baseline fluorescence (F/F0).

Diagram of Calcium Imaging Experimental Workflow

Calcium_Imaging_Workflow Seed Seed cells on glass-bottom dish Load Load with Fluo-4 AM Seed->Load Wash Wash to remove excess dye Load->Wash Deesterify De-esterification Wash->Deesterify Image Mount on microscope and acquire baseline fluorescence Deesterify->Image Stimulate Add this compound Image->Stimulate Record Record fluorescence changes Stimulate->Record Analyze Analyze data (F/F0) Record->Analyze

Workflow for intracellular calcium imaging.
Measurement of Inositol 1,4,5-Trisphosphate (IP3)

5.3.1 Principle

Various commercial kits are available for the measurement of IP3, which are typically competitive binding assays. In these assays, cellular IP3 competes with a labeled IP3 tracer for binding to a specific IP3 binding protein. The amount of tracer bound is inversely proportional to the amount of IP3 in the sample.

5.3.2 Detailed Protocol for a Competitive Binding IP3 Assay

  • Cell Culture and Stimulation: Culture primary human bronchial cells in multi-well plates to confluency. Starve the cells in serum-free medium for several hours before the experiment. Stimulate the cells with various concentrations of this compound for a short period (typically seconds to a few minutes).

  • Cell Lysis: Terminate the stimulation by adding an ice-cold solution, such as trichloroacetic acid (TCA), to lyse the cells and stop enzymatic reactions.

  • Neutralization: Neutralize the TCA in the cell lysates.

  • IP3 Measurement: Follow the manufacturer's instructions for the specific IP3 assay kit. This typically involves adding the cell lysate to a reaction mixture containing the IP3 binding protein and a labeled IP3 tracer (e.g., radiolabeled or fluorescently labeled).

  • Incubation: Incubate the reaction mixture to allow for competitive binding to occur.

  • Separation of Bound and Free Tracer: Separate the bound tracer from the free tracer. The method for this will depend on the kit (e.g., filtration, centrifugation, or magnetic separation).

  • Detection: Quantify the amount of bound tracer using an appropriate detection method (e.g., scintillation counting for radiolabeled tracer or fluorescence measurement for a fluorescent tracer).

  • Standard Curve: Generate a standard curve using known concentrations of IP3.

  • Data Analysis: Determine the concentration of IP3 in the cell lysates by interpolating from the standard curve.

Western Blot for ERK Phosphorylation

5.4.1 Principle

Western blotting is used to detect the phosphorylation status of ERK1/2. This involves separating proteins by size using SDS-PAGE, transferring them to a membrane, and then probing with antibodies specific for the phosphorylated form of ERK (p-ERK) and total ERK.

5.4.2 Detailed Protocol for p-ERK Western Blot

  • Cell Culture and Stimulation: Culture primary human bronchial cells to near confluency. Starve the cells and then stimulate with this compound for various time points.

  • Cell Lysis: Wash the cells with ice-cold PBS and then lyse them in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: Block the membrane with a solution of 5% bovine serum albumin (BSA) or non-fat dry milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for p-ERK1/2 (e.g., at a 1:1000 dilution in blocking buffer) overnight at 4°C.

  • Washing: Wash the membrane several times with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., at a 1:5000 dilution) for 1 hour at room temperature.

  • Washing: Wash the membrane again several times with TBST.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and detect the signal using an imaging system.

  • Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped of the antibodies and then re-probed with an antibody for total ERK.

  • Data Analysis: Quantify the band intensities using densitometry software. The level of ERK phosphorylation is expressed as the ratio of the p-ERK signal to the total ERK signal.

Crosstalk and Integration of Signaling Pathways

The signaling pathways activated by this compound are not linear and isolated but are part of a complex and interconnected network.

  • G-protein Crosstalk: In airway smooth muscle, there is evidence for crosstalk between Gq, Gs (stimulatory G-protein, typically activated by β-agonists), and Gi (inhibitory G-protein) signaling pathways. For instance, Gi activation can modulate the Gq-mediated contractile response[13][14].

  • Ca2+ and RhoA/ROCK Interaction: The Gq-PLC-Ca2+ pathway and the RhoA/ROCK pathway are interconnected. Increased intracellular Ca2+ can influence the activity of RhoGEFs, and components of the RhoA pathway can modulate Ca2+ sensitivity.

  • PKC as a Nodal Point: Protein kinase C, activated by DAG, is a key nodal point in the signaling network. It can influence the activity of the MAPK/ERK pathway and also contribute to the regulation of the contractile machinery.

Conclusion

This compound triggers a complex array of signaling events in bronchial cells, with distinct but overlapping pathways in smooth muscle and epithelial cells. The Gq-PLC-IP3-Ca2+ cascade is a central mechanism in both cell types, leading to smooth muscle contraction and epithelial mucin secretion. In smooth muscle cells, this is further regulated by the RhoA/ROCK pathway, which enhances calcium sensitivity, and the MAPK/ERK pathway, which is implicated in longer-term changes such as cell proliferation. A thorough understanding of these pathways and their crosstalk is essential for the development of more targeted and effective therapies for respiratory diseases characterized by airway hyperresponsiveness and inflammation. The experimental protocols provided in this guide offer a framework for investigating these signaling events in a physiologically relevant context. Further research is warranted to fill the existing gaps in quantitative data, particularly for primary human bronchial cells, to refine our understanding of these critical cellular processes.

References

methacholine's effect on inflammatory mediator release

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide on the Core Effects of Methacholine on Inflammatory Mediator Release

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This compound, a synthetic choline ester and non-selective muscarinic receptor agonist, is the cornerstone of bronchial challenge tests for diagnosing airway hyperresponsiveness (AHR), a hallmark of asthma.[1][2] While its primary clinical application leverages its potent bronchoconstrictive effects mediated through direct stimulation of airway smooth muscle receptors, a growing body of research indicates that its role extends beyond simple muscle contraction.[2][3] This technical guide delves into the nuanced and often context-dependent effects of this compound on the release of key inflammatory mediators. It consolidates findings from in vivo, ex vivo, and in vitro studies, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying signaling pathways. The evidence suggests that this compound can modulate the inflammatory environment, particularly in airway structural cells, by influencing the release of cytokines and interacting with other inflammatory stimuli.

This compound's Effect on Histamine Release

The effect of this compound on histamine release is highly dependent on the experimental model and tissue microenvironment, leading to seemingly contradictory findings in the literature.

  • In Vivo Human Skin Studies: Intradermal this compound challenge in human skin induces a significant dose-related wheal-and-flare reaction, a classic sign of vasodilation and increased vascular permeability. However, studies using the skin microdialysis technique have demonstrated that this reaction occurs without a significant release of histamine from skin mast cells.[4]

  • In Vivo Animal Airway Studies: In contrast to skin studies, airway challenge tests with aerosolized this compound in Ascaris skin-sensitive sheep resulted in a significant increase in plasma histamine concentration, concurrent with airway muscle constriction.[5] This suggests that in a sensitized allergic airway environment, cholinergic stimulation can trigger histamine release from lung inflammatory cells.[5]

  • Ex Vivo Human Bronchi Studies: Experiments using isolated human bronchi have revealed an inhibitory role for cholinergic stimulation. Acetylcholine, a related agonist, potently inhibited histamine release evoked by both the calcium ionophore A23187 and immunological triggers (anti-human IgE).[6] This suggests the presence of an inhibitory muscarinic receptor link on human airway mast cells.[6]

  • In Vitro Mast Cell Studies: Some investigations have indicated that cholinergic agonists can directly stimulate histamine release from isolated mast cells.[4][6] More recently, it has been shown that this compound activates mouse and human lung mast cells to release serotonin, another key inflammatory mediator stored in mast cell granules.[7]

Quantitative Data: this compound and Histamine Release
Experimental ModelAgonist/ConcentrationStimulusChange in Histamine ReleaseReference
Human Skin (in vivo)This compound (10⁻¹ M)Intradermal InjectionNo significant release (16 ± 8 nM vs. 15 ± 9 nM for vehicle)[4]
Sheep Airways (in vivo)This compound (2% aerosol)InhalationIncrease from 0.2 ± 0.2 to 0.9 ± 1.1 ng/ml in plasma[5]
Sheep Airways (in vivo)This compound (5% aerosol)InhalationIncrease from 0.2 ± 0.2 to 1.5 ± 1.2 ng/ml in plasma[5]
Human Bronchi (ex vivo)Acetylcholine (100 nmol/L)A2318789% maximal inhibition[6]
Human Bronchi (ex vivo)Acetylcholine (0.1 µmol/L)Anti-human IgE~70% inhibition[6]

This compound's Effect on Pro-Inflammatory Cytokine Release

A significant body of evidence demonstrates that this compound, by activating muscarinic receptors on human airway smooth muscle cells (hASMc), can directly induce and potentiate the release of pro-inflammatory cytokines, particularly IL-6 and the potent neutrophil chemoattractant, IL-8.[8][9][10]

  • Direct and Synergistic Effects: While this compound alone induces a modest secretion of IL-8 from hASMc, its more pronounced effect is the synergistic augmentation of cytokine release when combined with other inflammatory stimuli prevalent in airway diseases, such as cigarette smoke extract (CSE), tumor necrosis factor-alpha (TNF-α), and platelet-derived growth factor (PDGF-AB).[10] This suggests that cholinergic tone in the airways may play a role in amplifying ongoing inflammatory responses.[8]

Quantitative Data: this compound and Cytokine Release from hASMc
ConditionAgonist/ConcentrationChange in IL-8 SecretionReference
Basal vs. MChThis compound (10 µM)Modest increase[10]
CSE vs. CSE + MChThis compound (10 µM) + CSE (5%)Significant synergistic augmentation[10]
TNF-α vs. TNF-α + MChThis compound + TNF-αAugmentation of IL-8 secretion[10]
PDGF-AB vs. PDGF-AB + MChThis compound + PDGF-ABAugmentation of IL-8 secretion[10]

Effects on Other Inflammatory Pathways

  • Leukotrienes and Prostaglandins: Evidence for direct this compound-induced release of arachidonic acid metabolites is less direct. Some studies have noted increased levels of leukotrienes and prostaglandins in bronchoalveolar lavage (BAL) fluid five hours after a this compound challenge in asthmatics.[11] However, much of the research has focused on the ability of these mediators, such as prostaglandin D2 (PGD2) and leukotriene D4 (LTD4), to potentiate airway responsiveness to this compound.[12][13][14]

  • Eosinophils: this compound challenge in asthmatic individuals leads to significant changes in peripheral blood gene expression profiles that are most strongly correlated with eosinophils.[11] Specifically, CCR3 (a key eosinophil chemokine receptor) and protein ubiquitination pathways are significantly down-regulated two hours post-challenge.[11] While this compound itself does not appear to be a direct chemoattractant, a study comparing inhaled LTD4 to this compound found that only LTD4 caused a statistically significant increase in sputum eosinophils, though this compound showed a similar, non-significant trend.[15]

Signaling Pathways for Cytokine Release

The synergistic release of IL-8 from human airway smooth muscle cells (hASMc) by this compound and cigarette smoke extract (CSE) is mediated through the activation of muscarinic M3 receptors.[8] This initiates a downstream signaling cascade involving Protein Kinase C (PKC) as a central node. Activation of PKC leads to the stimulation of two parallel pathways required for IL-8 gene transcription and secretion: the IKK-2/IκBα/NF-κB pathway and the Raf-1/MEK/ERK1/2 pathway.[8][10]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus MCh This compound M3R Muscarinic M3 Receptor MCh->M3R binds Gq Gq protein M3R->Gq activates PLC Phospholipase C Gq->PLC activates PKC Protein Kinase C (PKC) PLC->PKC activates IKK2 IKK-2 PKC->IKK2 activates Raf1 Raf-1 PKC->Raf1 activates IkBa_NFkB IκBα-NF-κB Complex IKK2->IkBa_NFkB phosphorylates IκBα NFkB NF-κB (active) IkBa_NFkB->NFkB releases IL8_Gene IL-8 Gene Transcription NFkB->IL8_Gene MEK12 MEK1/2 Raf1->MEK12 activates ERK12 ERK1/2 (p) MEK12->ERK12 phosphorylates ERK12->IL8_Gene IL8_Secretion IL-8 Secretion IL8_Gene->IL8_Secretion

Caption: M3 receptor signaling to IL-8 release in hASMc.

Key Experimental Protocols

A. In Vivo Bronchial Provocation (this compound Challenge Test)

This protocol is the standard for assessing airway hyperresponsiveness in clinical and research settings.[2]

  • Baseline Measurement: Perform baseline spirometry to measure Forced Expiratory Volume in 1 second (FEV1).

  • Aerosol Administration: Administer an aerosol of a diluent control (e.g., saline) followed by serially increasing concentrations of this compound chloride (e.g., 0.031 to 16 mg/mL).[3] Administration occurs via a nebulizer connected to a dosimeter for precise delivery during tidal breathing.[3]

  • Post-Dose Spirometry: Measure FEV1 at set intervals (e.g., 30 and 90 seconds) after each dose.[2]

  • Endpoint: The test is terminated when FEV1 falls by ≥20% from baseline or the maximum concentration is reached.[2]

  • Data Analysis: The provocative concentration causing a 20% fall in FEV1 (PC20) is calculated by linear interpolation of the dose-response curve. A PC20 of <8 mg/mL is typically considered a positive test.[3]

  • Mediator Sampling (Optional): Biological samples such as blood, induced sputum, or bronchoalveolar lavage (BAL) fluid can be collected before and at various time points after the challenge to assay for inflammatory mediators.[5][11][15]

G start Start: Patient with Suspected AHR baseline 1. Measure Baseline FEV1 start->baseline sample1 Optional: Collect Pre-Challenge Blood/Sputum Sample baseline->sample1 nebulize 2. Administer Aerosolized This compound (Increasing Doses) sample1->nebulize spirometry 3. Measure FEV1 (30s & 90s post-dose) nebulize->spirometry check FEV1 Drop ≥ 20%? spirometry->check positive Positive Test: Calculate PC20 check->positive Yes negative 4. Max Dose Reached? check->negative No sample2 Optional: Collect Post-Challenge Blood/Sputum/BAL Sample positive->sample2 negative->nebulize No end_neg Negative Test negative->end_neg Yes

Caption: Workflow for a this compound Challenge Test.
B. In Vitro Human Airway Smooth Muscle Cell (hASMc) Stimulation

This protocol is used to investigate the direct effects of this compound on cytokine secretion from structural airway cells.

  • Cell Culture: Culture primary hASMc to confluence in appropriate growth media.

  • Serum Deprivation: To reduce baseline activation, replace growth media with a serum-free or low-serum medium (e.g., supplemented with Insulin-Transferrin-Selenium) for 24 hours.[16]

  • Stimulation: Treat the cells with this compound (e.g., 10 µM) alone or in combination with other stimuli like CSE (e.g., 5%) or TNF-α for a specified period (e.g., 24 hours).[10] Include appropriate vehicle controls.

  • Supernatant Collection: Collect the cell culture supernatants.

  • Cytokine Quantification: Analyze the concentration of IL-6, IL-8, or other cytokines in the supernatants using a quantitative immunoassay, such as an Enzyme-Linked Immunosorbent Assay (ELISA).

  • Signaling Analysis (Optional): Lyse the cells at earlier time points post-stimulation to perform Western blot analysis for phosphorylated signaling proteins (e.g., p-ERK1/2) or degradation of inhibitory proteins (e.g., IκBα) to dissect the intracellular pathways involved.[10]

G start 1. Culture hASMc to Confluence serum_starve 2. Serum-Deprive Cells (24h) start->serum_starve stimulate 3. Stimulate with Agents for 24h - Vehicle Control - this compound (MCh) - CSE - MCh + CSE serum_starve->stimulate collect 4. Collect Supernatants stimulate->collect lyse Optional: Lyse Cells for Western Blot Analysis stimulate->lyse analyze 5. Quantify IL-8 by ELISA collect->analyze end End: Analyze Data analyze->end lyse->end

References

Methacholine's Role in Modeling Airway Hyperresponsiveness In Vitro: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the use of methacholine in in vitro models of airway hyperresponsiveness (AHR), a key feature of asthma and other respiratory diseases.[1][2] this compound, a synthetic choline ester, serves as a valuable tool for researchers to investigate the mechanisms of bronchoconstriction and to evaluate the efficacy of novel therapeutic agents.[3][4]

Mechanism of Action of this compound

This compound is a non-specific cholinergic agonist that mimics the action of acetylcholine.[3][4][5] Its primary mechanism involves the activation of muscarinic acetylcholine receptors (mAChRs), particularly the M3 subtype located on airway smooth muscle (ASM) cells.[3][5][6] Structurally similar to acetylcholine, this compound is more resistant to degradation by acetylcholinesterase, leading to a more sustained effect.[3]

The binding of this compound to M3 receptors initiates a cascade of intracellular signaling events, leading to ASM contraction and bronchoconstriction.[3][4][5] This process is primarily mediated through the Gq protein-coupled receptor pathway:

  • Activation of Phospholipase C (PLC): Upon receptor activation, the associated G protein stimulates PLC.[3]

  • Production of Second Messengers: PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[3]

  • Calcium Release: IP3 diffuses through the cytoplasm and binds to its receptors on the sarcoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytoplasm.[3][7]

  • Muscle Contraction: The increase in intracellular Ca2+ concentration is a critical step in initiating the contraction of airway smooth muscle cells.[3][8]

  • Activation of Protein Kinase C (PKC): DAG, the other second messenger, activates PKC, which further contributes to the contractile response by phosphorylating various target proteins.[3]

This signaling cascade ultimately leads to the phosphorylation of myosin light chains, enabling the interaction between actin and myosin filaments and resulting in smooth muscle contraction.

Signaling Pathway Diagram

Methacholine_Signaling_Pathway cluster_cell Airway Smooth Muscle Cell MCh This compound M3R M3 Muscarinic Receptor MCh->M3R Binds to Gq Gq Protein M3R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR Binds to IP3R PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_release Ca2 ↑ [Ca²⁺]i Ca2_release->Ca2 Increased Intracellular Ca²⁺ Contraction Muscle Contraction (Bronchoconstriction) Ca2->Contraction Initiates PKC->Contraction Contributes to

Caption: this compound-induced signaling pathway in airway smooth muscle cells.

In Vitro Models for Studying Airway Hyperresponsiveness

Several in vitro models are employed to study this compound-induced airway hyperresponsiveness. These models allow for the direct assessment of airway smooth muscle contractility in a controlled environment, isolating it from systemic influences.

Precision-Cut Lung Slices (PCLS)

PCLS are a powerful ex vivo tool that preserves the native microenvironment of the airways.[9] This technique allows for the investigation of contractile responses in both proximal and distal airways, which are significant sites of inflammation and abnormal lung function in diseases like asthma and COPD.[9]

Advantages of PCLS:

  • Maintains the integrity of the airway structure, including epithelial and smooth muscle cells.

  • Allows for the study of smaller, more peripheral airways, which are often more sensitive to stimuli like this compound.[9]

  • Enables the simultaneous assessment of multiple airways from a single animal or human tissue sample.[10]

Tracheal and Bronchial Rings

Isolated tracheal or bronchial rings are a classic in vitro model used to assess airway smooth muscle contractility.[11] These preparations are mounted in an organ bath, and the isometric force generated in response to contractile agonists like this compound is measured.

Advantages of Tracheal/Bronchial Rings:

  • Provides a direct and quantifiable measure of smooth muscle force generation.

  • Allows for the investigation of the role of the epithelium by comparing responses in intact versus denuded rings.[12]

  • A well-established and reproducible method.[12]

Experimental Protocols

Preparation of Precision-Cut Lung Slices (PCLS)

The following is a generalized protocol for the preparation of PCLS, which may be adapted based on the specific species and research question.

  • Lung Inflation: The lungs are slowly inflated in situ via a tracheal cannula with a low-melting-point agarose solution (e.g., 1.5% in Minimum Essential Medium - MEM).[1][2]

  • Solidification: The agarose-filled lungs are cooled on ice to allow the agarose to solidify, providing structural support for slicing.[1][2]

  • Slicing: The solidified lung lobes are sectioned into thin slices (typically 200-300 µm) using a vibratome.[1][2][9]

  • Incubation and Washing: The slices are incubated in a culture medium (e.g., MEM) at 37°C in a humidified atmosphere.[1][2] The medium is changed periodically to remove the agarose and any cell debris.[1][2]

  • Viability Assessment: The viability of the PCLS can be confirmed through methods such as lactate dehydrogenase (LDH) activity assays or live/dead cell staining.[9]

PCLS Preparation and Experiment Workflow

PCLS_Workflow cluster_prep PCLS Preparation cluster_exp Contraction Experiment inflate 1. Lung Inflation (Low-melting-point agarose) solidify 2. Solidification (Cooling on ice) inflate->solidify slice 3. Slicing (Vibratome, 200-300 µm) solidify->slice wash 4. Incubation & Washing (Culture medium at 37°C) slice->wash mount 5. Mount Slice in Chamber wash->mount baseline 6. Record Baseline Airway Area mount->baseline mch 7. Add this compound (Cumulative Concentrations) baseline->mch record 8. Record Airway Area (Videomicroscopy) mch->record analyze 9. Data Analysis (Dose-response curve) record->analyze

Caption: Workflow for PCLS preparation and this compound challenge.
Measurement of Airway Contraction in PCLS

  • Mounting: The PCLS are placed in an incubation chamber on a microscope stage.[13]

  • Image Acquisition: The airway lumen is visualized using videomicroscopy, and images are captured at regular intervals.[10][13]

  • This compound Challenge: A cumulative concentration-response curve is generated by adding increasing concentrations of this compound to the incubation medium.[9][13]

  • Data Analysis: The change in the airway lumen area is quantified using image analysis software.[13] The results are typically expressed as a percentage of the initial baseline area.

Tracheal Ring Contraction Assay
  • Dissection and Mounting: The trachea is dissected, and rings of a specific width are cut. These rings are then mounted in an organ bath containing a physiological salt solution (e.g., Krebs solution) maintained at 37°C and aerated with 95% O2 and 5% CO2.

  • Equilibration: The tracheal rings are allowed to equilibrate under a resting tension for a specified period.

  • This compound Challenge: A cumulative concentration-response curve is generated by adding increasing concentrations of this compound to the organ bath.[11]

  • Force Measurement: The isometric contraction of the smooth muscle is recorded using a force transducer.[11]

  • Data Analysis: The contractile response is typically expressed as a percentage of the maximum contraction induced by a high concentration of potassium chloride (KCl).

Quantitative Data Presentation

The following tables summarize representative quantitative data from studies using this compound to induce airway contraction in in vitro models.

Table 1: this compound-Induced Airway Contraction in Precision-Cut Lung Slices (PCLS)
SpeciesAirway SizeEC50 (µM)Reference
RatAll airways0.64 ± 0.08[13]
Rat< 35,000 µm²0.1 ± 0.03[13]
Rat> 35,000 µm²8.7 ± 0.27[13]

EC50 (Half maximal effective concentration) values represent the concentration of this compound required to produce 50% of the maximum contractile response.

Table 2: this compound Concentration Ranges in In Vitro Studies
ModelThis compound Concentration Range (M)SpeciesReference
PCLS10⁻⁷ - 10⁻⁴Porcine[9]
PCLSNot specified, EC50 reportedRat[13]
Tracheal RingsNot specified, dose-response curves generatedMurine[12]

Advanced Considerations and Other Signaling Pathways

While the PLC/IP3/Ca2+ pathway is central to this compound-induced bronchoconstriction, other signaling molecules and pathways also play a role and are areas of active research.

  • RhoA/Rho Kinase Pathway: This pathway is involved in Ca2+ sensitization of the contractile machinery, contributing to the sustained phase of muscle contraction.[14]

  • TGF-β Signaling: this compound has been shown to induce the expression of transforming growth factor-beta (TGF-β) in human airway smooth muscle cells, which may contribute to airway remodeling by promoting extracellular matrix production.[15]

  • β-catenin Signaling: Studies have indicated that this compound can induce extracellular matrix production through the activation of β-catenin signaling.[15]

Logical Relationship of this compound's Broader Effects

Methacholine_Effects cluster_acute Acute Effects cluster_chronic Potential Chronic/Remodeling Effects MCh This compound Contraction Airway Smooth Muscle Contraction MCh->Contraction Directly Induces TGFb ↑ TGF-β Expression MCh->TGFb bCatenin Activate β-catenin Signaling MCh->bCatenin AHR Airway Hyperresponsiveness Contraction->AHR Manifests as ECM ↑ Extracellular Matrix Production TGFb->ECM bCatenin->ECM Remodeling Airway Remodeling ECM->Remodeling

References

A Deep Dive into Methacholine-Induced Bronchoconstriction: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the foundational studies on methacholine-induced bronchoconstriction, tailored for researchers, scientists, and drug development professionals. This document delves into the core molecular mechanisms, experimental protocols, and quantitative data essential for understanding and investigating airway hyperresponsiveness.

Core Signaling Pathways in this compound-Induced Bronchoconstriction

This compound, a synthetic choline ester, acts as a non-selective muscarinic receptor agonist, preferentially stimulating M3 muscarinic receptors on airway smooth muscle cells.[1] This interaction triggers a cascade of intracellular events culminating in bronchoconstriction. The primary signaling pathway is mediated by the Gq alpha subunit of heterotrimeric G proteins.[2]

Activation of the M3 receptor by this compound leads to the stimulation of phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[2][3] IP3 binds to its receptors on the sarcoplasmic reticulum, inducing the release of stored calcium ions (Ca2+) into the cytoplasm.[3] The elevated intracellular Ca2+ concentration is a critical trigger for the contraction of airway smooth muscle.

Simultaneously, DAG activates protein kinase C (PKC), which contributes to the contractile response. Furthermore, the activation of the RhoA/Rho-kinase (ROCK) signaling pathway plays a crucial role in sensitizing the contractile apparatus to Ca2+, a phenomenon known as calcium sensitization.[4][5] ROCK inhibits myosin light chain phosphatase (MLCP), leading to increased phosphorylation of the myosin light chain and sustained smooth muscle contraction.[4]

While M3 receptors are the primary mediators of contraction, M2 muscarinic receptors are also present on airway smooth muscle and parasympathetic nerve endings.[1] On presynaptic nerve terminals, M2 receptors act as autoreceptors, inhibiting further acetylcholine release, thus providing a negative feedback mechanism.[1]

Gq_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm MCh This compound M3R M3 Muscarinic Receptor MCh->M3R Gq Gq Protein M3R->Gq PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR binds to receptor PKC Protein Kinase C (PKC) DAG->PKC Ca2_release SR->Ca2_release Ca2 ↑ [Ca²⁺]i Ca2_release->Ca2 Contraction Bronchoconstriction Ca2->Contraction PKC->Contraction

Gq-Protein Coupled Receptor Signaling Pathway.

RhoA_ROCK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm M3R M3 Muscarinic Receptor Gq Gq Protein M3R->Gq RhoGEF RhoGEF Gq->RhoGEF RhoA_GDP RhoA-GDP (inactive) RhoGEF->RhoA_GDP activates RhoA_GTP RhoA-GTP (active) RhoA_GDP->RhoA_GTP GTP ROCK ROCK RhoA_GTP->ROCK Contraction Bronchoconstriction RhoA_GTP->Contraction MLCP Myosin Light Chain Phosphatase (MLCP) ROCK->MLCP inhibits pMLC Phosphorylated Myosin Light Chain MLCP->pMLC dephosphorylates pMLC->Contraction

RhoA/ROCK Pathway in Calcium Sensitization.

Experimental Protocols

In Vivo: this compound Challenge Test (MCT)

The this compound challenge test is the gold standard for assessing airway hyperresponsiveness in vivo.[6][7] The American Thoracic Society (ATS) has established comprehensive guidelines for its administration.[6][7]

Objective: To determine the provocative concentration (PC20) or provocative dose (PD20) of this compound that causes a 20% fall in the forced expiratory volume in one second (FEV1).[8][9]

Protocol Overview:

  • Patient Preparation: Ensure the patient has abstained from medications that could interfere with the test for an appropriate duration.[10] A baseline spirometry is performed to establish FEV1.[10]

  • Dose Administration: The patient inhales nebulized this compound in incrementally increasing concentrations.[10] Two common protocols are the two-minute tidal breathing method and the five-breath dosimeter method.[6]

  • Spirometry Monitoring: After each dose, FEV1 is measured at 30 and 90 seconds.[7]

  • Endpoint: The test is terminated when the FEV1 has dropped by 20% or more from baseline, or the maximum dose has been administered without a significant change in FEV1.[10]

  • Data Analysis: The PC20 or PD20 is calculated by interpolation from the dose-response curve.[11]

MCT_Workflow start Start prep Patient Preparation & Baseline Spirometry (FEV1) start->prep administer Administer Increasing Doses of this compound prep->administer measure Measure FEV1 (30 & 90 seconds post-dose) administer->measure negative Negative Test: Maximum Dose Reached administer->negative decision FEV1 Drop ≥ 20%? measure->decision decision->administer No positive Positive Test: Calculate PC20/PD20 decision->positive Yes end End positive->end negative->end

This compound Challenge Test (MCT) Workflow.
In Vitro: Airway Smooth Muscle Contraction Assay

In vitro studies using isolated airway smooth muscle strips or precision-cut lung slices (PCLS) allow for the direct assessment of muscle contractility in response to this compound, independent of neuronal and systemic influences.[12][13]

Objective: To determine the concentration-response curve and the half-maximal effective concentration (EC50) of this compound for airway smooth muscle contraction.

Protocol Overview:

  • Tissue Preparation: Airways (e.g., trachea, bronchi) are dissected from animal models or human lung tissue.[14] The smooth muscle is isolated and cut into strips or PCLS are prepared.

  • Organ Bath Setup: The tissue is mounted in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit buffer) at 37°C and aerated with 95% O2 and 5% CO2. The tissue is connected to a force transducer to measure isometric contractions.

  • Equilibration: The tissue is allowed to equilibrate under a resting tension.

  • Cumulative Concentration-Response Curve: this compound is added to the organ bath in a cumulative manner, with each subsequent concentration added after the response to the previous one has plateaued.

  • Data Analysis: The contractile force is measured at each concentration and plotted against the log concentration of this compound to generate a concentration-response curve, from which the EC50 and maximum contraction (Emax) can be determined.

Quantitative Data on this compound-Induced Bronchoconstriction

The following tables summarize key quantitative data from foundational studies.

In Vivo this compound Challenge Data
ParameterSubject GroupMean ValueReference
PC20 (mg/mL) Healthy/Normal> 16[11]
Borderline Hyperresponsiveness4.0 - 16[11]
Mild Hyperresponsiveness (Asthma)1.0 - 4.0[11]
Moderate to Severe Hyperresponsiveness (Asthma)< 1.0[11]
PD20 (µg) Mild Asthma (after placebo)671 - 1080[15]
Mild Asthma (with vibrating mesh nebulizer)96[9]
Mild Asthma (with Wright jet nebulizer)110[9]
In Vitro this compound Potency
TissueSpeciesParameterMean Value (M)Reference
Bronchial Smooth MuscleRabbit-log(EC50)6.11[16]
Tracheal Smooth MuscleGuinea PigEC50Varies significantly[17]
Airway Smooth MuscleMouse (Control)EC50Not significantly different from asthmatic models[13]
Airway Smooth MuscleMouse (Ovalbumin-induced asthma)EC50Not significantly different from control[13]
Effects of Antagonists on this compound-Induced Bronchoconstriction
AntagonistTypeEffectMagnitude of EffectReference
Ipratropium BromideShort-Acting Muscarinic Antagonist (SAMA)Shifts dose-response curve to the right~5 doubling concentrations (~32-fold increase in PC20)[18]
TiotropiumLong-Acting Muscarinic Antagonist (LAMA)Shifts dose-response curve to the right~5 doubling concentrations (~32-fold increase in PC20)[18]
MethoctramineM2 Receptor AntagonistFacilitates vagally-induced bronchoconstrictionED50: 58 nmol/kg (in vivo)[19]
GallamineM2 Receptor AntagonistPotentiates vagally-induced bronchoconstriction-[20]

Conclusion

This technical guide provides a foundational understanding of this compound-induced bronchoconstriction, from the underlying signaling pathways to standardized experimental protocols and key quantitative data. The intricate interplay of M3 and M2 muscarinic receptors, coupled with the Gq and RhoA/ROCK signaling cascades, offers multiple targets for therapeutic intervention. The detailed methodologies for in vivo and in vitro studies serve as a practical resource for researchers investigating airway hyperresponsiveness and developing novel treatments for obstructive lung diseases. The presented quantitative data offers a comparative baseline for future research in this critical area of respiratory medicine.

References

Methodological & Application

Application Notes and Protocols for Aerosolized Methacholine Delivery Systems in Animal Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methacholine challenge tests are a cornerstone in preclinical respiratory research, particularly in studies of asthma, airway hyperresponsiveness (AHR), and the evaluation of novel therapeutics.[1][2] this compound, a synthetic analogue of acetylcholine, acts as a non-specific bronchoconstrictor by stimulating muscarinic receptors in the airway smooth muscle.[1][3][4] The response to aerosolized this compound provides a quantitative measure of airway reactivity. This document provides detailed application notes and protocols for the use of aerosolized this compound delivery systems in animal research, focusing on the most common invasive and non-invasive techniques.

This compound Signaling Pathway

This compound induces bronchoconstriction by activating M3 muscarinic receptors on airway smooth muscle cells. This initiates a signaling cascade involving Gq proteins, which in turn activates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the sarcoplasmic reticulum, leading to the release of intracellular calcium (Ca2+). The increase in cytosolic Ca2+ activates calmodulin, which then activates myosin light chain kinase (MLCK). MLCK phosphorylates the myosin light chain, enabling the interaction between actin and myosin and resulting in smooth muscle contraction and airway narrowing.

Methacholine_Signaling_Pathway This compound This compound m3_receptor M3 Muscarinic Receptor This compound->m3_receptor binds to gq_protein Gq Protein m3_receptor->gq_protein activates plc Phospholipase C (PLC) gq_protein->plc activates pip2 PIP2 plc->pip2 hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag sr Sarcoplasmic Reticulum ip3->sr binds to receptor on ca2 Ca²⁺ Release sr->ca2 calmodulin Calmodulin ca2->calmodulin activates mlck Myosin Light Chain Kinase (MLCK) calmodulin->mlck activates mlc Myosin Light Chain (MLC) mlck->mlc phosphorylates mlc_p Phosphorylated MLC mlc->mlc_p contraction Smooth Muscle Contraction (Bronchoconstriction) mlc_p->contraction leads to

Caption: this compound-induced bronchoconstriction signaling pathway.

Aerosolized this compound Delivery Systems

The choice of delivery system depends on the research question, the desired level of detail in the physiological measurements, and whether a conscious or anesthetized animal model is appropriate. The two most common methods are non-invasive whole-body plethysmography (WBP) and invasive forced oscillation technique.

Non-Invasive: Unrestrained Whole-Body Plethysmography (WBP)

WBP is used to assess airway responsiveness in conscious, unrestrained animals.[5] The primary output parameter is the Enhanced Pause (Penh), a dimensionless value calculated from the timing of the breath cycle. While Penh is a useful screening tool, it is an indirect measure of airway obstruction and its validity is a subject of debate.[5]

Experimental Protocol for WBP:

  • Animal Acclimatization: Place the conscious, unrestrained mouse into the main chamber of the plethysmograph and allow it to acclimate for at least 3 minutes.[5]

  • Baseline Measurement: Record baseline respiratory parameters for a 3-minute period.[5]

  • This compound Nebulization: Aerosolize increasing concentrations of this compound (e.g., 0, 6.25, 12.5, 25, 50 mg/mL) into the chamber for a set duration (e.g., 3 minutes).[5]

  • Post-Nebulization Measurement: Following each nebulization, record respiratory parameters for 3 minutes.[5]

  • Data Analysis: Calculate the average Penh value for each this compound concentration.

Data Presentation: Representative Penh Data

This compound (mg/mL)Penh (Mean ± SEM) - Control GroupPenh (Mean ± SEM) - Asthma Model Group
0 (Saline)0.5 ± 0.10.6 ± 0.1
6.250.7 ± 0.21.5 ± 0.3
12.51.0 ± 0.32.8 ± 0.5
251.5 ± 0.44.5 ± 0.7
502.1 ± 0.56.2 ± 0.9
*Data are hypothetical and for illustrative purposes.
Invasive: Forced Oscillation Technique (e.g., flexiVent)

The forced oscillation technique provides a more detailed and direct assessment of lung mechanics in anesthetized and tracheostomized animals.[6][7][8] This method allows for the partitioning of the respiratory system's response into central airway resistance and peripheral tissue mechanics.[9]

Experimental Protocol for Invasive Lung Function Measurement:

  • Anesthesia and Tracheostomy: Anesthetize the animal (e.g., with an intraperitoneal injection of ketamine and xylazine) and perform a tracheostomy.[10] Insert and secure a cannula into the trachea.[8]

  • Connection to Ventilator: Connect the tracheostomy tube to a computer-controlled piston ventilator, such as the flexiVent system.[8][11]

  • Baseline Measurements: After a period of stable ventilation, perform baseline measurements of respiratory mechanics in triplicate.[12]

  • This compound Challenge: Deliver aerosolized saline (as a baseline), followed by increasing concentrations of this compound (e.g., 0, 10, 30, 100 mg/mL) via an in-line nebulizer.[11] The nebulization is typically performed for a short duration (e.g., 10 seconds).[11]

  • Post-Challenge Measurements: Immediately following each nebulization, perform a series of closely spaced measurements of lung mechanics for approximately 3 minutes to capture the peak response.[8][12]

  • Data Analysis: Key parameters to analyze include total respiratory system resistance (Rrs), total respiratory system elastance (Ers), Newtonian resistance (Rn), tissue damping (G), and tissue elastance (H).[11]

Data Presentation: Representative Invasive Lung Mechanics Data

This compound (mg/mL)Rrs (cmH₂O·s/mL) - ControlRrs (cmH₂O·s/mL) - Asthma ModelErs (cmH₂O/mL) - ControlErs (cmH₂O/mL) - Asthma Model
0 (Saline)0.4 ± 0.050.5 ± 0.0620 ± 222 ± 2.5
100.8 ± 0.12.5 ± 0.325 ± 340 ± 4
301.5 ± 0.25.8 ± 0.635 ± 465 ± 7
1002.8 ± 0.49.5 ± 1.150 ± 690 ± 10
*Data are hypothetical and for illustrative purposes.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for an invasive this compound challenge experiment.

Experimental_Workflow cluster_prep Animal Preparation cluster_exp Experiment cluster_analysis Data Analysis anesthesia Anesthetize Animal tracheostomy Perform Tracheostomy anesthesia->tracheostomy ventilator Connect to Ventilator tracheostomy->ventilator baseline Baseline Measurements ventilator->baseline mch_challenge This compound Challenge (Increasing Doses) baseline->mch_challenge post_mch Post-Challenge Measurements mch_challenge->post_mch post_mch->mch_challenge Repeat for each dose data_collection Collect Lung Mechanics Data post_mch->data_collection analysis Analyze Dose-Response Curve data_collection->analysis

References

Application Notes and Protocols for Calculating Methacholine PC20 and PD20 in Research Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for conducting methacholine challenge tests and calculating the provocative concentration (PC20) and provocative dose (PD20) required to cause a 20% fall in Forced Expiratory Volume in one second (FEV1). This document outlines the rationale for this compound challenge testing, standardized protocols, data analysis, and interpretation of results, adhering to international guidelines to ensure accuracy and reproducibility in research settings.

Introduction to this compound Challenge Testing

This compound challenge testing is a valuable tool in respiratory research and clinical diagnostics for assessing airway hyperresponsiveness (AHR), a key characteristic of asthma.[1][2] The test involves the controlled administration of increasing concentrations of this compound, a bronchoconstricting agent, to determine the threshold at which airway narrowing occurs.[1] The primary endpoints, PC20 and PD20, quantify the concentration and dose of this compound, respectively, that induce a 20% reduction in FEV1.[1][3]

Recent guidelines from the European Respiratory Society (ERS) and American Thoracic Society (ATS) recommend a shift from reporting the provocative concentration (PC20) to the provocative dose (PD20).[3][4] This change promotes standardization across different nebulizer devices and protocols, as PD20 reflects the actual delivered dose of this compound to the lungs, making results more comparable between studies.[3][5][6]

Key Concepts: PC20 vs. PD20

TermDefinitionRationale and Use
PC20 The provocative concentration of this compound (in mg/mL) that causes a 20% fall in FEV1 from baseline.[1]Historically used, but its value can be influenced by the specific nebulizer and its output characteristics.[6][7]
PD20 The provocative dose of this compound (in µg or mg) that causes a 20% fall in FEV1 from baseline.[1][3]Recommended by current ERS guidelines to ensure results are comparable across different delivery devices and protocols.[3][4] It represents the cumulative dose delivered to the patient.[7]

Experimental Protocols

Two primary methods for this compound delivery are widely used in research: the two-minute tidal breathing method and the five-breath dosimeter method.[8] The tidal breathing method is generally recommended to avoid the bronchoprotective effect of deep inhalations.[3][9]

Two-Minute Tidal Breathing Protocol

This method involves the subject breathing tidally from a nebulizer for a fixed duration.[8][10]

3.1.1 Materials

  • Spirometer

  • Nebulizer (e.g., Wright, AeroEclipse) with known output characteristics

  • Sterile saline (diluent)

  • Standardized this compound chloride solutions in doubling concentrations (e.g., 0.03, 0.06, 0.125, 0.25, 0.5, 1, 2, 4, 8, 16 mg/mL)[9]

  • Resuscitation equipment and short-acting bronchodilator[2]

3.1.2 Procedure

  • Baseline Spirometry: Obtain at least three acceptable and reproducible FEV1 maneuvers. The highest FEV1 is recorded as the baseline value.

  • Diluent Administration: The subject breathes tidally from the nebulizer containing sterile saline for 2 minutes.

  • Post-Diluent Spirometry: At 30 and 90 seconds after inhalation, perform spirometry to measure FEV1. The highest value is recorded. If the FEV1 falls by ≥10%, the test should be stopped.[3]

  • This compound Administration: Starting with the lowest concentration, the subject breathes tidally from the nebulizer containing the this compound solution for 2 minutes.

  • Post-Methacholine Spirometry: At 30 and 90 seconds after each this compound dose, perform spirometry to measure FEV1.

  • Dose Escalation: If the FEV1 falls by <20% from the post-diluent baseline, proceed to the next highest this compound concentration and repeat steps 4 and 5.

  • Test Termination: The test is stopped when the FEV1 has fallen by ≥20% from the post-diluent baseline or the highest concentration of this compound has been administered.

  • Recovery: Administer a short-acting bronchodilator and ensure the patient's FEV1 returns to within 10% of baseline before they leave.[3][11]

Tidal_Breathing_Workflow cluster_pre Pre-Challenge cluster_challenge This compound Challenge cluster_post Post-Challenge Baseline 1. Baseline Spirometry (Record highest FEV1) Diluent 2. Administer Saline (2 min tidal breathing) Baseline->Diluent Post_Diluent 3. Post-Saline Spirometry (Measure FEV1 at 30 & 90s) Diluent->Post_Diluent Meth_Admin 4. Administer this compound (Lowest concentration, 2 min) Post_Diluent->Meth_Admin Post_Meth 5. Post-Methacholine Spirometry (Measure FEV1 at 30 & 90s) Meth_Admin->Post_Meth Check_FEV1 6. FEV1 Fall < 20%? Post_Meth->Check_FEV1 Escalate 7. Escalate to Next Concentration Check_FEV1->Escalate Yes Terminate 8. Terminate Test (FEV1 Fall ≥ 20% or max dose) Check_FEV1->Terminate No Escalate->Meth_Admin Recover 9. Administer Bronchodilator (Monitor recovery) Terminate->Recover

Figure 1: Experimental workflow for the two-minute tidal breathing this compound challenge test.
Five-Breath Dosimeter Protocol

This method uses a dosimeter to deliver a precise volume of aerosolized this compound over five slow, deep inhalations.[8]

3.2.1 Materials

  • Spirometer

  • Dosimeter-nebulizer system (e.g., DeVilbiss 646)

  • Sterile saline (diluent)

  • Standardized this compound chloride solutions in quadrupling concentrations (e.g., 0.0625, 0.25, 1.0, 4.0, 16.0 mg/mL)[8]

  • Resuscitation equipment and short-acting bronchodilator[2]

3.2.2 Procedure

  • Baseline Spirometry: As in the tidal breathing protocol.

  • Diluent Administration: The subject takes five slow, deep inhalations of nebulized saline from functional residual capacity (FRC) to total lung capacity (TLC), with a 5-second breath-hold at the end of each inhalation.

  • Post-Diluent Spirometry: As in the tidal breathing protocol.

  • This compound Administration: Starting with the lowest concentration, the subject takes five inhalations of the this compound solution as described in step 2.

  • Post-Methacholine Spirometry: As in the tidal breathing protocol.

  • Dose Escalation: If the FEV1 falls by <20%, proceed to the next quadrupling concentration of this compound and repeat steps 4 and 5.

  • Test Termination and Recovery: As in the tidal breathing protocol.

Five_Breath_Workflow cluster_pre Pre-Challenge cluster_challenge This compound Challenge cluster_post Post-Challenge Baseline 1. Baseline Spirometry (Record highest FEV1) Diluent 2. Administer Saline (5 deep breaths) Baseline->Diluent Post_Diluent 3. Post-Saline Spirometry (Measure FEV1 at 30 & 90s) Diluent->Post_Diluent Meth_Admin 4. Administer this compound (Lowest concentration, 5 breaths) Post_Diluent->Meth_Admin Post_Meth 5. Post-Methacholine Spirometry (Measure FEV1 at 30 & 90s) Meth_Admin->Post_Meth Check_FEV1 6. FEV1 Fall < 20%? Post_Meth->Check_FEV1 Escalate 7. Escalate to Next Concentration Check_FEV1->Escalate Yes Terminate 8. Terminate Test (FEV1 Fall ≥ 20% or max dose) Check_FEV1->Terminate No Escalate->Meth_Admin Recover 9. Administer Bronchodilator (Monitor recovery) Terminate->Recover

Figure 2: Experimental workflow for the five-breath dosimeter this compound challenge test.

Data Presentation and Calculation

Data Collection

For each this compound concentration, record the highest FEV1 value obtained. Calculate the percentage fall in FEV1 from the post-diluent baseline for each step.

This compound Concentration (mg/mL)Highest FEV1 (L)% Fall from Baseline FEV1Cumulative Dose (µg)
Baseline3.50-0
Saline3.480.570
0.06253.450.86X1
0.1253.382.86X2
0.253.208.00X3
0.52.9515.14X4
1.02.6822.86X5
............
Calculation of PC20 and PD20

PC20 and PD20 are calculated by interpolation between the last two data points on the dose-response curve where one point is just before a 20% fall in FEV1 and the other is just after.[12][13] Logarithmic interpolation is recommended for greater accuracy.[13][14]

Formula for PC20 Calculation: [12]

PC20 = antilog [log(C1) + (log(C2) - log(C1)) * (20 - R1) / (R2 - R1)]

Where:

  • C1: Second-to-last this compound concentration administered (<20% FEV1 fall).[12]

  • C2: Last this compound concentration administered (≥20% FEV1 fall).[12]

  • R1: % fall in FEV1 after C1.[12]

  • R2: % fall in FEV1 after C2.[12]

Formula for PD20 Calculation: [13]

PD20 = antilog [log(D1) + (log(D2) - log(D1)) * (20 - R1) / (R2 - R1)]

Where:

  • D1: Cumulative dose at the second-to-last this compound step.[13]

  • D2: Cumulative dose at the final this compound step.[13]

  • R1: % fall in FEV1 after D1.[13]

  • R2: % fall in FEV1 after D2.[13]

The cumulative dose (D) is calculated based on the nebulizer output, the duration of inhalation, and the concentration of the this compound solution.[13]

Calculation_Logic cluster_data Input Data cluster_calc Interpolation Formula cluster_output Calculated Endpoints C1 C1 / D1 (Concentration/Dose before 20% fall) Formula antilog[log(X1) + (log(X2) - log(X1)) * (20 - R1) / (R2 - R1)] Where X = C for PC20, and X = D for PD20 C1->Formula R1 R1 (% FEV1 fall at C1/D1) R1->Formula C2 C2 / D2 (Concentration/Dose at/after 20% fall) C2->Formula R2 R2 (% FEV1 fall at C2/D2) R2->Formula PC20 PC20 (mg/mL) Formula->PC20 PD20 PD20 (µg) Formula->PD20

References

Application Notes and Protocols for Methacholine Administration in Preclinical Asthma Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and standardized protocols for the administration of methacholine (MCh) to assess airway hyperresponsiveness (AHR) in preclinical models of asthma. Accurate and reproducible AHR measurement is critical for understanding disease pathogenesis and evaluating the efficacy of novel therapeutics. This document outlines the most common MCh administration techniques, their advantages and disadvantages, detailed experimental protocols, and the underlying signaling pathways.

Introduction to this compound Challenge

This compound is a synthetic choline ester that acts as a non-selective muscarinic receptor agonist. In the airways, it preferentially stimulates M3 muscarinic receptors on airway smooth muscle cells, leading to bronchoconstriction.[1][2][3] In asthmatic subjects, both human and animal, the airways are hyperresponsive to MCh, meaning they constrict at lower doses of the agonist compared to healthy subjects.[4][5] This phenomenon, known as airway hyperresponsiveness, is a hallmark feature of asthma.[4][6] The this compound challenge test is therefore a cornerstone of asthma research, providing a quantitative measure of AHR.[6][7]

The choice of MCh administration technique can significantly impact the experimental outcome, influencing the distribution of the agonist within the lungs and the resulting physiological response.[8] This document details three primary methods: nebulization/aerosolization, intratracheal instillation, and systemic (intravenous) injection.

Signaling Pathway of this compound-Induced Bronchoconstriction

This compound exerts its bronchoconstrictive effects primarily through the activation of M3 muscarinic acetylcholine receptors on airway smooth muscle cells.[1][2][3] This initiates a Gq protein-coupled signaling cascade.

Upon MCh binding, the Gq protein activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[9][10] IP3 binds to its receptors on the sarcoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytoplasm.[9][10] The elevated intracellular Ca2+ binds to calmodulin, which then activates myosin light chain kinase (MLCK). MLCK phosphorylates the myosin light chain, enabling the interaction between actin and myosin filaments and resulting in smooth muscle contraction and bronchoconstriction.[9]

Additionally, M2 muscarinic receptors are present on presynaptic nerve terminals and airway smooth muscle.[1][3][11] On presynaptic terminals, M2 receptors act as autoreceptors, inhibiting further acetylcholine release, thus providing a negative feedback mechanism.[1][3] Dysfunction of these M2 receptors, as seen in some asthma models, can lead to increased acetylcholine release and exaggerated bronchoconstriction.[1][3] On the smooth muscle itself, M2 receptor activation can inhibit adenylyl cyclase, counteracting relaxation signals.[2]

Methacholine_Signaling cluster_cell Airway Smooth Muscle Cell MCh This compound M3R M3 Muscarinic Receptor MCh->M3R Binds Gq Gq Protein M3R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR Binds to receptor Ca Ca²⁺ SR->Ca Releases Calmodulin Calmodulin Ca->Calmodulin Activates MLCK Myosin Light Chain Kinase (MLCK) Calmodulin->MLCK Activates Myosin Myosin Light Chain MLCK->Myosin Phosphorylates MyosinP Phosphorylated Myosin Light Chain Myosin->MyosinP Contraction Bronchoconstriction MyosinP->Contraction Leads to

Caption: this compound-induced bronchoconstriction signaling pathway.

Experimental Protocols

Nebulized/Aerosolized this compound Administration

This is the most common non-invasive method, mimicking the clinical route of administration for bronchoprovocation tests in humans.[12] It is suitable for both conscious, unrestrained animals (using whole-body plethysmography) and anesthetized, ventilated animals.

Experimental Workflow:

Nebulization_Workflow cluster_prep Preparation cluster_challenge Challenge Protocol cluster_analysis Data Analysis Animal_Prep Animal Acclimatization (e.g., in plethysmograph) Baseline Record Baseline Respiratory Parameters Animal_Prep->Baseline MCh_Prep Prepare serial dilutions of this compound Saline Nebulize Saline (Vehicle Control) MCh_Prep->Saline Baseline->Saline Measure1 Measure Response Saline->Measure1 MCh_Dose Nebulize increasing concentrations of MCh Measure1->MCh_Dose Measure2 Measure Response after each dose MCh_Dose->Measure2 Iterate Measure2->MCh_Dose Analysis Plot Dose-Response Curve (e.g., Resistance vs. MCh conc.) Measure2->Analysis Calc Calculate PC200 or similar provocative concentration Analysis->Calc

Caption: Workflow for nebulized this compound challenge.

Protocol for Anesthetized, Ventilated Mice (e.g., using FlexiVent):

  • Animal Preparation: Anesthetize the mouse (e.g., with an intraperitoneal injection of ketamine/xylazine), perform a tracheostomy, and connect the animal to a small animal ventilator.[13]

  • Baseline Measurement: Allow the animal to stabilize on the ventilator. Measure baseline airway mechanics.

  • Nebulization: Prepare fresh serial dilutions of this compound chloride in sterile saline (e.g., 0, 3.125, 6.25, 12.5, 25, 50 mg/mL).[14]

  • Challenge:

    • Begin by nebulizing saline for a set period (e.g., 10-30 seconds).[14][15]

    • Measure respiratory mechanics (e.g., resistance and elastance) for a defined period (e.g., 3-5 minutes) following nebulization.[13][14]

    • Administer increasing concentrations of nebulized MCh, allowing for a recovery period between doses if necessary.[13]

    • Record respiratory mechanics after each dose.

  • Data Analysis: Plot the measured parameter (e.g., airway resistance) against the MCh concentration to generate a dose-response curve.

Intratracheal Instillation

This method involves the direct delivery of a liquid bolus of MCh into the trachea. It is an invasive procedure that ensures a precise dose is delivered to the lungs.

Protocol for Anesthetized Mice:

  • Animal Preparation: Anesthetize the mouse and place it in a supine position.

  • Tracheal Exposure: Make a small midline incision in the neck to expose the trachea.

  • Instillation:

    • Prepare MCh solutions at the desired concentrations in sterile saline.

    • Using a microsyringe with a fine-gauge, blunted needle or catheter, carefully insert the needle between the tracheal rings.

    • Instill a small volume (typically 30-50 µL for a mouse) of the MCh solution into the trachea.[16] This can be followed by an air bolus to ensure distribution.[16][17]

  • Measurement: Immediately connect the animal to a lung function measurement system (e.g., FlexiVent) to record the bronchoconstrictive response.

  • Dose-Response: If generating a dose-response curve, separate groups of animals are typically used for each dose, or a cumulative dosing protocol in the same animal may be employed if recovery between doses is feasible.

Systemic (Intravenous) Injection

This technique administers MCh directly into the bloodstream, typically via the tail vein or a jugular catheter. It results in a rapid and widespread distribution of the agonist.

Protocol for Anesthetized Mice:

  • Animal Preparation: Anesthetize the mouse and perform a tracheostomy for connection to a ventilator. For intravenous access, place a catheter in the jugular vein or utilize the tail vein.[18]

  • Baseline Measurement: Record stable baseline airway mechanics.

  • Injection:

    • Prepare MCh solutions in sterile saline at various concentrations.

    • Administer MCh as either a rapid bolus injection or a continuous infusion.[19]

    • Bolus Injection: Inject a small volume (e.g., corresponding to doses of 32, 64, 96, 128 µg/kg) over a few seconds.[18]

    • Continuous Infusion: Infuse MCh at a constant rate (e.g., 0.3, 0.6, 1.2 mL/hr) for a defined period (e.g., 2 minutes).[18][19]

  • Measurement: Continuously monitor and record airway mechanics throughout the injection/infusion and for a period afterward to capture the peak response.

  • Data Analysis: Generate a dose-response curve by plotting the peak change in airway resistance or other parameters against the cumulative dose of MCh administered.

Data Presentation: Comparison of Administration Techniques

The choice of administration route significantly affects the physiological response. The following tables summarize quantitative data from studies comparing different techniques in preclinical asthma models.

Table 1: Comparison of Intravenous (i.v.) vs. Inhaled (i.h.) this compound in OVA-Sensitized BALB/c Mice

ParameterAdministration RouteResponse in OVA-Treated MiceReference
Maximum Lung Resistance Intravenous (i.v.)Higher maximum resistance compared to inhaled MCh.[8]
Inhaled (i.h.)Lower maximum resistance compared to intravenous MCh.[8]
Lung Compliance Intravenous (i.v.)Smaller decrease in lung compliance.[8]
Inhaled (i.h.)Significantly larger fall in lung compliance.[8]
Impact on Peripheral Airways Intravenous (i.v.)Less impact on peripheral airways.[8]
Inhaled (i.h.)Greater impact on peripheral airways.[8]

Table 2: Comparison of Bolus vs. Infusion Intravenous this compound Delivery in an OVA-Asthma Model

ParameterDelivery MethodEffect on Peak Airway ResistanceReference
Peak Airway Resistance Bolus InjectionInduced a 12-fold larger increase in peak airway resistance compared to an equivalent total dose delivered by infusion.[18]
InfusionSignificantly lower peak airway resistance compared to bolus injection of the same total dose.[18]
Sensitivity to Dose Increment Bolus InjectionLess sensitive to dose increments.[19]
InfusionHigher sensitivity to dose increments.[19]

Table 3: this compound Dose Ranges and Responses in Different Mouse Models and Measurement Techniques

Mouse ModelAdministration RouteMCh Dose/Concentration RangeMeasured ParameterKey FindingReference
Mild Allergic Inflammation (OVA)Nebulized0–50 mg/mLPulmonary Resistance (RL)Significant increase in RL in OVA-sensitized mice at 12.5-50 mg/mL.[14]
Severe Allergic Inflammation (TNP-OVA)Nebulized0–50 mg/mLPulmonary Resistance (RL)Significant increase in RL at lower MCh doses compared to the mild model.[14]
OVA-Sensitized BALB/cNebulized0.1–30 mg/mLAirway Resistance (Raw), Tissue Damping (G), Tissue Elastance (H)The pattern of responsiveness (airway vs. tissue) depends on the number of antigen challenges.[13]
Naive BALB/cIntravenous (cumulative)Up to ~100 µg/kgSpecific Airway ResistanceIntravenous MCh induced a predominantly airway response.[20]
HDM-Challenged C57BL/6JNebulized0–50 mg/mLCentral Lung Resistance (Rn)Airway resistance increased from 0.3 to 2.1 cmH2O*s/mL over the graded MCh challenge.[21]

Conclusion

The selection of a this compound administration technique is a critical decision in the design of preclinical asthma studies. Nebulization offers a non-invasive approach that mirrors clinical practice, while intravenous administration provides rapid and systemic delivery, with bolus injections yielding higher peak responses and infusions offering greater sensitivity to dose changes. Intratracheal instillation ensures precise dosing directly to the lungs. The choice of method should be guided by the specific research question, the desired physiological endpoint, and the available equipment. The protocols and data presented here provide a comprehensive resource for researchers to select and implement the most appropriate this compound challenge technique for their preclinical asthma models.

References

Establishing a Dose-Response Curve for Methacholine in Rats: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methacholine, a synthetic choline ester that acts as a non-selective muscarinic receptor agonist, is a valuable pharmacological tool for studying airway hyperresponsiveness (AHR), a hallmark of asthma. By inducing bronchoconstriction, this compound allows researchers to quantify the sensitivity and reactivity of the airways. Establishing a precise dose-response curve is critical for accurately assessing the effects of novel therapeutics, understanding the mechanisms of respiratory diseases, and characterizing rodent models of asthma.

These application notes provide detailed protocols for establishing a this compound dose-response curve in rats using two common methods of administration: intravenous infusion and aerosol inhalation. The document also outlines the underlying signaling pathway of this compound-induced bronchoconstriction and provides a comprehensive experimental workflow.

This compound Signaling Pathway in Airway Smooth Muscle

This compound exerts its bronchoconstrictive effects by activating muscarinic receptors on airway smooth muscle cells.[1] The primary receptor subtype involved in this process is the M3 muscarinic acetylcholine receptor (M3 mAChR).[2][3] Activation of the M3 receptor initiates a well-defined intracellular signaling cascade, as depicted below.

Methacholine_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound M3R M3 Muscarinic Receptor This compound->M3R Binds to Gq Gq Protein M3R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum (SR) IP3->SR Binds to receptor on Ca Ca²⁺ SR->Ca Releases Contraction Smooth Muscle Contraction Ca->Contraction Initiates

Caption: this compound signaling cascade in airway smooth muscle cells.

Upon binding to the M3 receptor, this compound induces a conformational change that activates the associated heterotrimeric G-protein, Gq.[2][4] The activated α-subunit of Gq then stimulates phospholipase C (PLC).[1][2][4] PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[1][4][5] IP3 diffuses through the cytoplasm and binds to its receptor on the sarcoplasmic reticulum, triggering the release of stored calcium ions (Ca²⁺) into the cytosol.[2][5] The elevated intracellular Ca²⁺ concentration is the primary trigger for the contraction of airway smooth muscle, leading to bronchoconstriction.

Experimental Protocols

The following protocols detail the procedures for establishing a this compound dose-response curve in rats. All animal procedures should be performed in accordance with institutional animal care and use committee (IACUC) guidelines.

General Animal Preparation
  • Animal Model: Adult male Sprague-Dawley or Wistar rats are commonly used.

  • Anesthesia: Anesthetize the rat with an appropriate anesthetic agent (e.g., a combination of ketamine and xylazine administered intraperitoneally).

  • Tracheostomy: Perform a tracheostomy and cannulate the trachea with a cannula of an appropriate size. This is crucial for mechanical ventilation and direct administration of aerosolized substances.

  • Mechanical Ventilation: Connect the animal to a small animal ventilator (e.g., flexiVent). Set the ventilation parameters according to the animal's weight (e.g., tidal volume of 10 mL/kg, respiratory rate of 150 breaths/minute, and a positive end-expiratory pressure (PEEP) of 3 cmH₂O).[6]

  • Vascular Access (for intravenous administration): For intravenous administration, cannulate the jugular vein for the infusion of this compound.

Protocol 1: Intravenous this compound Challenge

This method allows for precise control over the administered dose.

  • This compound Preparation: Prepare a stock solution of this compound chloride in sterile phosphate-buffered saline (PBS). From this stock, create serial dilutions to achieve the desired dose range.

  • Baseline Measurement: After a stabilization period on the ventilator, perform baseline measurements of respiratory mechanics.

  • Dose Administration: Administer increasing doses of this compound intravenously as a bolus injection or a continuous infusion.[6] A typical dose range involves doubling concentrations from 1 to 16 µg/kg/min for infusion or bolus injections of 0.03, 0.1, 0.3, and 1 mg/kg.[6]

  • Respiratory Mechanics Measurement: Following each dose, continuously measure respiratory system resistance (Rrs) and elastance (Ers) using a forced oscillation technique with a device like the flexiVent.

  • Recovery: Allow for a recovery period between doses for the respiratory parameters to return to baseline.

Protocol 2: Aerosolized this compound Challenge

This method mimics the clinical route of administration for bronchoprovocation tests.

  • This compound Preparation: Prepare solutions of this compound chloride in sterile saline at various concentrations.

  • Baseline Measurement: Administer an aerosol of saline as a control and measure baseline respiratory mechanics.

  • Dose Administration: Deliver increasing concentrations of aerosolized this compound directly into the tracheal cannula via a nebulizer connected to the ventilator circuit. A common protocol uses doubling doses from 1 to 16 mg/mL. The aerosol is typically delivered for a fixed duration (e.g., 10 seconds).

  • Respiratory Mechanics Measurement: Immediately following each aerosol delivery, measure the peak changes in respiratory system resistance (Rrs) and elastance (Ers).

  • Recovery: Allow the animal to recover and the respiratory parameters to return to baseline before administering the next dose.

Experimental Workflow

The following diagram illustrates the general workflow for a this compound challenge experiment in rats.

Experimental_Workflow Start Start AnimalPrep Animal Preparation (Anesthesia, Tracheostomy, Ventilation, Cannulation) Start->AnimalPrep Stabilization Stabilization Period AnimalPrep->Stabilization Baseline Baseline Measurement (Respiratory Mechanics) Stabilization->Baseline DoseAdmin Administer this compound Dose (Intravenous or Aerosol) Baseline->DoseAdmin Measurement Measure Respiratory Mechanics (Rrs, Ers) DoseAdmin->Measurement MaxDose Max Dose Reached? Measurement->MaxDose Recovery Recovery Period MaxDose->Recovery No DataAnalysis Data Analysis (Dose-Response Curve) MaxDose->DataAnalysis Yes Recovery->DoseAdmin End End DataAnalysis->End

Caption: General workflow for a this compound dose-response study in rats.

Data Presentation and Analysis

The primary outcome of a this compound challenge is the change in respiratory mechanics as a function of the this compound dose. The data is typically presented as a dose-response curve, plotting the percentage change from baseline in parameters like respiratory system resistance (Rrs) or elastance (Ers) against the this compound concentration or dose.

From the dose-response curve, key parameters can be derived, such as the provocative concentration (PC₂₀) or provocative dose (PD₂₀), which represent the concentration or dose of this compound required to induce a 20% change in a given respiratory parameter from baseline.

Summary of Quantitative Data

The following tables summarize typical dose ranges and expected responses for intravenous and aerosolized this compound challenges in rats.

Table 1: Intravenous this compound Challenge

ParameterValueReference
Animal Model Sprague-Dawley Rats
Administration Intravenous Infusion[6]
Dose Range 1 to 16 µg/kg/min
Measured Parameters Airway Resistance (Raw), Parenchymal Damping (G), and Elastance (H)
Expected Outcome Dose-dependent increases in Raw and G

Table 2: Aerosolized this compound Challenge

ParameterValueReference
Animal Model Sprague-Dawley Rats
Administration Aerosol Inhalation
Dose Range 1 to 16 mg/mL
Measured Parameters Airway Resistance (Raw), Parenchymal Damping (G), and Elastance (H)
Expected Outcome Dose-dependent increases in Raw, G, and H

Conclusion

The protocols and information provided in these application notes offer a comprehensive guide for establishing a reliable and reproducible this compound dose-response curve in rats. Careful adherence to these methodologies will enable researchers to accurately assess airway hyperresponsiveness and evaluate the efficacy of novel therapeutic interventions for respiratory diseases. The choice between intravenous and aerosol administration will depend on the specific research question and the desired level of control over dosing versus clinical relevance.

References

Application of Methacholine in Precision-Cut Lung Slices (PCLS) for Preclinical Respiratory Research

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Precision-Cut Lung Slices (PCLS) have become a pivotal ex vivo model in respiratory research, bridging the gap between in vitro cell cultures and complex in vivo studies.[1][2] By preserving the native architecture of the lung, including airways, blood vessels, and the surrounding parenchyma with all its resident cells, PCLS offer a physiologically relevant environment to study lung diseases and evaluate potential therapeutics.[2][3][4] This model is particularly valuable for investigating conditions characterized by airway hyperresponsiveness, such as asthma and chronic obstructive pulmonary disease (COPD).[1][5][6] Methacholine (MCh), a synthetic choline ester and non-selective muscarinic receptor agonist, is a key tool in these studies.[5][7] It is widely used to induce bronchoconstriction, allowing researchers to quantify airway reactivity and assess the efficacy of bronchodilators and anti-inflammatory compounds in a controlled setting.[1][3][5]

Application Notes

The use of this compound in PCLS experiments serves several key applications in drug development and disease modeling:

  • Disease Modeling: PCLS can be prepared from healthy or diseased lungs (human or animal) to model conditions like asthma and COPD.[1][6][8] Exposing these slices to this compound allows for the direct observation and quantification of airway hyperreactivity, a clinical hallmark of these diseases.[9][10] For instance, studies have shown that PCLS from pigs raised indoors, exposed to more bioaerosols, exhibit greater airway constriction in response to this compound compared to those from outdoor-reared pigs.[5]

  • Pharmacological Profiling: PCLS are an effective platform for screening and characterizing the efficacy of novel drug candidates. The ability of a test compound to prevent or reverse this compound-induced bronchoconstriction provides a direct measure of its bronchodilatory potential. This ex vivo system allows for dose-response curves to be generated for both the contractile agent (this compound) and the therapeutic compound.

  • Mechanism of Action Studies: Researchers can investigate the cellular and molecular signaling pathways underlying airway smooth muscle contraction and relaxation.[11][12] By using specific inhibitors or genetically modified tissues, the role of various receptors, ion channels, and intracellular messengers in the response to this compound can be dissected.

  • Translational Research: As PCLS can be prepared from human lung tissue obtained from resections, it offers a powerful translational model.[8][13] This allows for the direct assessment of drug effects on human tissue, providing more predictive data for clinical trials compared to animal models alone.

This compound Signaling Pathway in Airway Smooth Muscle

This compound induces bronchoconstriction primarily by activating M3 muscarinic receptors on airway smooth muscle (ASM) cells. This initiates a well-defined signaling cascade.

Methacholine_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_sr Sarcoplasmic Reticulum (SR) MCh This compound M3R M3 Muscarinic Receptor (GPCR) MCh->M3R Binds Gq Gq Protein M3R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3 Receptor IP3->IP3R Binds CaM Calmodulin (CaM) MLCK_inactive Inactive MLCK CaM->MLCK_inactive Activates MLCK_active Active MLCK MLCK_inactive->MLCK_active Myosin_LC_P Phosphorylated Myosin Light Chain MLCK_active->Myosin_LC_P Phosphorylates Contraction Muscle Contraction Myosin_LC_P->Contraction Leads to Ca_SR Ca²⁺ (stored) IP3R->Ca_SR Opens Ca_Cytosol Ca²⁺ (cytosolic) Ca_SR->Ca_Cytosol Release Ca_Cytosol->CaM Binds & Activates

Caption: this compound Gq-coupled signaling cascade in airway smooth muscle cells.

Experimental Protocols

Protocol 1: this compound-Induced Bronchoconstriction in PCLS

This protocol details the procedure for inducing and measuring airway contraction in PCLS using this compound.

Materials:

  • Fresh lung tissue (e.g., human, porcine, murine)

  • Low-melting-point agarose

  • Vibrating microtome (Vibratome)

  • Culture medium (e.g., DMEM/F-12)

  • This compound (MCh) stock solution (e.g., 100 mM in sterile water)

  • Relaxing agent (e.g., 1 mM Chloroquine or atropine)[5]

  • 24-well culture plates

  • Microscope with a camera for image acquisition

  • Image analysis software (e.g., ImageJ)

Procedure:

  • PCLS Preparation:

    • Inflate the lungs or lung lobes with warm, liquefied low-melting-point agarose via the trachea or main bronchus.[2]

    • Cool the agarose-filled lung on ice to solidify the agarose.

    • Using a vibrating microtome, cut the tissue into thin slices (typically 250-300 µm).[5]

    • Collect the slices in ice-cold buffer or culture medium.

    • Wash the slices multiple times to remove agarose debris and cell remnants.

  • PCLS Culture and Selection:

    • Place individual slices containing a visible small airway into the wells of a 24-well plate.

    • Culture the slices overnight in culture medium to allow them to recover from the slicing process.

    • Before the experiment, select viable PCLS with intact, clearly visible airways. Ciliary beating is a good indicator of epithelial viability.[5]

  • This compound Challenge:

    • Acquire a baseline image of the airway lumen in culture medium. This will be the "100% initial airway area".[13]

    • Prepare serial dilutions of this compound in the culture medium to achieve the desired final concentrations (e.g., from 10⁻⁹ M to 10⁻³ M).[13]

    • Aspirate the medium from the well and add the lowest concentration of this compound.

    • Incubate for a fixed period (e.g., 5 minutes).[5]

    • Capture an image of the airway.

    • Repeat the process, applying progressively higher concentrations of this compound in a cumulative manner.[2]

  • Airway Relaxation:

    • After the final this compound dose, wash the slice with fresh medium.

    • Add a relaxing agent (e.g., 1 mM chloroquine or atropine) and incubate for 10-15 minutes to observe airway relaxation.[5]

    • Capture a final image.

  • Data Acquisition and Analysis:

    • Use image analysis software (e.g., ImageJ) to measure the area of the airway lumen in each captured image.[13]

    • Normalize the data by expressing the airway area at each this compound concentration as a percentage of the initial (baseline) airway area.[13]

    • Plot the percentage of airway area against the log concentration of this compound to generate a dose-response curve.

    • Calculate the EC₅₀ value (the concentration of this compound that causes 50% of the maximal contraction).

Experimental Workflow Diagram

PCLS_Workflow cluster_prep 1. PCLS Preparation cluster_exp 2. Experiment Setup cluster_challenge 3. This compound Challenge cluster_analysis 4. Data Analysis A1 Inflate Lung with Agarose A2 Solidify on Ice A1->A2 A3 Slice with Vibratome (300 µm) A2->A3 A4 Wash Slices A3->A4 B1 Select Viable Slices (intact airway) A4->B1 B2 Place in 24-well Plate B1->B2 B3 Acquire Baseline Image (Time 0) B2->B3 C1 Add MCh (Lowest Dose) B3->C1 C2 Incubate (5 min) C1->C2 Cumulative Dosing C3 Capture Image C2->C3 Cumulative Dosing C4 Repeat with Increasing MCh Doses C3->C4 Cumulative Dosing D1 Measure Airway Lumen Area (e.g., ImageJ) C3->D1 C4->C1 Cumulative Dosing D2 Normalize to Baseline Area (%) D1->D2 D3 Plot Dose-Response Curve D2->D3 D4 Calculate EC50 D3->D4

Caption: Experimental workflow for a this compound challenge in PCLS.

Data Presentation

The quantitative data from this compound challenge experiments in PCLS are typically presented in dose-response tables. This allows for clear comparison between different experimental conditions, tissues, or the effects of therapeutic compounds.

Table 1: Example Dose-Response to this compound in Porcine PCLS Data derived from a study on pigs from different housing environments.[5]

This compound (MCh) Concentration (M)Airway Constriction (% of Baseline) - Indoor PigsAirway Constriction (% of Baseline) - Outdoor Pigs
10⁻⁷~5%~4%
10⁻⁶~15%~12%
10⁻⁵~40%~25%
10⁻⁴~65%~60%

*Statistically significant difference (P<0.05) noted between indoor and outdoor groups at 10⁻⁵ M MCh.[5]

Table 2: this compound EC₅₀ Values in PCLS from Different Species and Conditions

Species/ConditionThis compound EC₅₀ (M)NotesReference
HumanVaries (e.g., 10⁻⁶ to 10⁻⁵)Sensitivity can decrease with time in culture.[13]
Mouse (Control)Not significantly different from asthmatic models in the cited studyIn contrast to in vivo results, PCLS did not show hyperresponsiveness.[9][14]
Mouse (Ovalbumin-induced Asthma)Not significantly different from control in the cited studySuggests hyperresponsiveness in vivo may depend on factors washed out during PCLS preparation.[9][14]
Pig (Indoor)Not explicitly calculated, but higher sensitivity observedShowed greater constriction at 10⁻⁵ M compared to outdoor pigs.[5]

The use of this compound in PCLS is a robust and versatile method for studying airway physiology and pharmacology. It provides a reliable means to induce and quantify bronchoconstriction in an intact tissue environment. The detailed protocols and clear data presentation outlined here offer a framework for researchers and drug development professionals to effectively utilize this powerful ex vivo model to investigate respiratory diseases and screen for novel therapeutics. The ability to use human tissue further enhances its translational relevance, making it an invaluable tool in the preclinical pipeline.[1][8]

References

Application Notes and Protocols for Methacholine Challenge in Guinea Pig Asthma Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and standardized protocols for conducting methacholine challenge studies in guinea pig models of asthma. The guinea pig is a highly relevant species for asthma research due to the physiological and pharmacological similarities of its respiratory system to that of humans.[1][2] The this compound challenge is a cornerstone technique used to assess airway hyperresponsiveness (AHR), a key feature of asthma.

Introduction

This compound, a synthetic choline ester that acts as a non-selective muscarinic receptor agonist, is used to induce bronchoconstriction and evaluate AHR in preclinical asthma models.[1] When inhaled or administered systemically, this compound stimulates muscarinic receptors on airway smooth muscle, leading to bronchospasm.[3] The degree of airway narrowing in response to this compound is a critical endpoint for assessing the efficacy of novel asthma therapeutics. Guinea pigs are particularly sensitive to this compound, making them a robust model for these studies.[4]

Key Physiological Responses to this compound Challenge

The administration of this compound to guinea pigs elicits a series of measurable physiological responses that are indicative of airway obstruction. These include:

  • Increased Airway Resistance: this compound causes a dose-dependent increase in airway resistance, which is a primary measure of bronchoconstriction.[5][6][7]

  • Decreased Dynamic Lung Compliance: As the airways narrow, the lungs become stiffer and less able to expand, resulting in a decrease in dynamic lung compliance.[5][6]

  • Increased Pulmonary Gas Trapping: Bronchoconstriction can lead to the trapping of gas in the lungs, which can be measured post-mortem as an increase in excised lung gas volume.[4]

  • Bronchospasm: This is the physiological event of airway smooth muscle contraction, leading to the measurable changes in resistance and compliance.[5]

Experimental Protocols

Two primary methods are employed for this compound challenge in guinea pigs: non-invasive whole-body plethysmography and invasive measurement of airway mechanics. The choice of method depends on the specific research question and the need for continuous, real-time data versus a terminal, more detailed assessment.

Non-Invasive this compound Challenge using Whole-Body Plethysmography (WBP)

This method allows for the repeated assessment of AHR in conscious, unrestrained animals. The primary readout is the Enhanced Pause (Penh), a dimensionless value that reflects changes in the timing of respiration and is used as an index of bronchoconstriction. While Penh is a useful screening tool, it is not a direct measure of airway resistance and should be interpreted with caution.

Protocol:

  • Animal Acclimatization: Acclimatize guinea pigs to the whole-body plethysmography chambers for a defined period (e.g., 10-15 minutes) for several days prior to the experiment to minimize stress-induced respiratory changes.

  • Baseline Measurement: Place the guinea pig in the main chamber of the plethysmograph and record baseline respiratory parameters for at least 5 minutes.

  • This compound Nebulization: Prepare a series of increasing concentrations of this compound in sterile saline (e.g., 0.0625, 0.125, 0.25, 0.5, 1.0, and 2.0 mg/mL).

  • Challenge Procedure:

    • Nebulize sterile saline into the chamber for a set period (e.g., 2 minutes) to establish a baseline response.

    • Sequentially nebulize each concentration of this compound, starting with the lowest dose.

    • Record respiratory parameters continuously during and for a set period (e.g., 5 minutes) after each nebulization.

  • Data Analysis: Calculate the average Penh value for the recording period after each this compound concentration. Plot the dose-response curve to determine the provocative concentration of this compound that causes a significant increase in Penh (e.g., PC200, the concentration causing a 200% increase from baseline).

Invasive Measurement of Airway Mechanics

This method provides direct and quantitative measurements of lung resistance and dynamic compliance in anesthetized and tracheostomized guinea pigs. It is considered the gold standard for assessing airway mechanics.

Protocol:

  • Anesthesia and Tracheostomy: Anesthetize the guinea pig with an appropriate anesthetic agent (e.g., a combination of ketamine and xylazine). Perform a tracheostomy and cannulate the trachea with a suitable cannula.

  • Mechanical Ventilation: Connect the animal to a small animal ventilator. Ventilate the animal at a fixed tidal volume and frequency (e.g., 8-10 mL/kg and 60 breaths/minute).

  • Measurement of Lung Function:

    • Place the animal in a supine position.

    • Use a specialized system to measure changes in airflow and transpulmonary pressure.

    • Calculate lung resistance (RL) and dynamic compliance (Cdyn) on a breath-by-breath basis.

  • Baseline Measurement: Allow the animal's respiratory parameters to stabilize and record baseline RL and Cdyn for at least 5 minutes.

  • This compound Administration: Administer this compound either via intravenous (i.v.) injection or through an in-line nebulizer connected to the ventilator.

    • Intravenous Administration: Infuse increasing doses of this compound and record the peak change in RL and the nadir of Cdyn.

    • Aerosol Administration: Nebulize increasing concentrations of this compound for a fixed duration and record the response.

  • Data Analysis: Construct a dose-response curve for both RL and Cdyn. Calculate the effective dose (ED) or provocative concentration (PC) that causes a specific change from baseline (e.g., ED200 for a 200% increase in RL).

Data Presentation

Quantitative data from this compound challenge experiments should be summarized in tables for clear comparison.

Table 1: Example this compound Concentrations for Nebulization

Concentration (mg/mL)Purpose
0 (Saline)Baseline and vehicle control
0.0625 - 0.5Establishing the lower part of the dose-response curve
1.0 - 2.0Eliciting a robust bronchoconstrictor response

Table 2: Example Intravenous this compound Doses

Dose (µg/kg)Expected Response
1 - 5Initial detectable increase in airway resistance
5 - 20Significant bronchoconstriction
>20Maximal bronchoconstrictor response

Table 3: Key Parameters for Assessing Airway Hyperresponsiveness

ParameterDescriptionTypical Units
Penh Enhanced Pause; a dimensionless index of bronchoconstriction in WBPUnitless
RL Lung Resistance; a direct measure of airway obstructioncmH2O·s/mL
Cdyn Dynamic Compliance; a measure of the lung's ability to stretchmL/cmH2O
PC200 Provocative Concentration causing a 200% increase in the measured parametermg/mL or µM
ED200 Effective Dose causing a 200% increase in the measured parameterµg/kg

Visualization of Experimental Workflow and Signaling Pathway

Experimental Workflow

G cluster_prep Animal Preparation cluster_challenge This compound Challenge cluster_measurement Data Acquisition cluster_analysis Data Analysis p1 Guinea Pig Acclimatization p2 Baseline Physiological Measurements p1->p2 c2 Administer Saline (Vehicle Control) p2->c2 c1 Prepare this compound Solutions (Increasing Concentrations) c1->c2 c3 Administer Increasing Doses of this compound c2->c3 m1 Non-Invasive (Whole-Body Plethysmography) - Measure Penh c3->m1 Measure Response m2 Invasive (Ventilated) - Measure Lung Resistance (RL) - Measure Dynamic Compliance (Cdyn) c3->m2 Measure Response a1 Construct Dose-Response Curves m1->a1 m2->a1 a2 Calculate PC200 or ED200 a1->a2 a3 Statistical Analysis a2->a3

Caption: Workflow for this compound Challenge in Guinea Pigs.

This compound Signaling Pathway in Airway Smooth Muscle

G This compound This compound m3_receptor Muscarinic M3 Receptor This compound->m3_receptor Binds to gq_protein Gq Protein m3_receptor->gq_protein Activates plc Phospholipase C (PLC) gq_protein->plc Activates pip2 PIP2 plc->pip2 Cleaves ip3 IP3 pip2->ip3 dag DAG pip2->dag er Endoplasmic Reticulum ip3->er Binds to receptor on pkc Protein Kinase C (PKC) dag->pkc Activates ca2_release Ca2+ Release er->ca2_release Induces mlck Myosin Light Chain Kinase (MLCK) ca2_release->mlck Activates pkc->mlck Phosphorylates (Potentiates) contraction Smooth Muscle Contraction (Bronchoconstriction) mlck->contraction Leads to

Caption: this compound-Induced Bronchoconstriction Signaling.

References

Non-Invasive Assessment of Methacholine Response in Conscious Mice: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The assessment of airway hyperresponsiveness (AHR) is a cornerstone of preclinical asthma research and the evaluation of novel therapeutics. Methacholine, a synthetic choline ester that acts as a non-selective muscarinic receptor agonist, is widely used to induce bronchoconstriction and measure AHR.[1] While invasive methods for measuring lung function in anesthetized animals provide precise data, they are terminal procedures and can be influenced by the effects of anesthesia. Non-invasive techniques, such as whole-body plethysmography (WBP), offer a valuable alternative for assessing this compound response in conscious, unrestrained mice, allowing for longitudinal studies in the same animal.[2][3][4] This document provides detailed application notes and protocols for the non-invasive assessment of this compound response in conscious mice using WBP.

Principle of Whole-Body Plethysmography (WBP)

Whole-body plethysmography is a non-invasive method used to assess respiratory function in conscious, unrestrained animals. The technique is based on the principle that pressure changes within the sealed plethysmography chamber are proportional to the animal's breathing pattern. During inspiration, the air in the lungs is warmed and humidified, leading to a slight increase in thoracic volume and a corresponding increase in chamber pressure. Conversely, during expiration, the air is cooled and dehumidified, causing a decrease in chamber pressure. These pressure fluctuations are recorded and used to calculate various respiratory parameters, most notably the Enhanced Pause (Penh).

Penh is a dimensionless parameter calculated from the pressure waveform that reflects changes in bronchoconstriction.[5] An increase in Penh is correlated with increased airway resistance and is a widely used index of airway obstruction in response to bronchoconstrictors like this compound.[2][3][4] While the physiological basis of Penh is complex and has been a subject of debate, it remains a valuable tool for screening and longitudinal assessment of AHR in murine models of respiratory disease.[5]

Data Presentation

The following tables summarize representative quantitative data from studies assessing this compound-induced AHR in conscious mice using WBP.

Table 1: this compound-Induced Airway Hyperresponsiveness in a Murine Model of Allergic Airway Inflammation

Treatment GroupThis compound Concentration (mg/mL)Mean Penh ± SEM
Control (Saline Sensitized/Challenged) 0 (PBS)0.8 ± 0.1
31.2 ± 0.2
6.251.5 ± 0.3
12.52.0 ± 0.4
252.8 ± 0.5
503.5 ± 0.6
Allergic (OVA Sensitized/Challenged) 0 (PBS)1.5 ± 0.2
32.5 ± 0.4
6.254.0 ± 0.6
12.56.5 ± 0.8
259.0 ± 1.1
5012.5 ± 1.5*

*Data are hypothetical and compiled for illustrative purposes based on trends reported in published studies.[2][3][4] *P < 0.05 compared to the control group at the same this compound concentration. OVA: Ovalbumin, PBS: Phosphate-Buffered Saline, Penh: Enhanced Pause, SEM: Standard Error of the Mean.

Table 2: Strain-Specific Differences in this compound Response in Conscious Mice

Mouse StrainBaseline sRaw (cmH₂O·s)PC₁₇₅ (mg/mL this compound)
A/J 0.68 ± 0.03~5
BALB/c 0.63 ± 0.05~15
C57BL/6 0.51 ± 0.03~50

*Data adapted from studies using restrained whole-body plethysmography.[6] sRaw: specific airway resistance, another parameter to assess airway function. PC₁₇₅: Provocative concentration of this compound causing a 175% increase in sRaw.

Experimental Protocols

Materials
  • Whole-body plethysmography system (e.g., Buxco, EMKA Technologies)

  • Animal chambers

  • Nebulizer

  • This compound chloride (acetyl-β-methylcholine chloride)

  • Phosphate-buffered saline (PBS), sterile

  • Experimental animals (mice)

  • Pipettes and sterile tubes for solution preparation

Experimental Workflow

G cluster_prep Preparation cluster_acclimatization Acclimatization cluster_measurement Measurement cluster_analysis Data Analysis A Prepare fresh this compound solutions in PBS at desired concentrations (e.g., 3, 6.25, 12.5, 25, 50 mg/mL). B Calibrate the whole-body plethysmography system according to the manufacturer's instructions. A->B C Place conscious, unrestrained mice individually into the plethysmography chambers. B->C D Allow mice to acclimatize for at least 20-30 minutes until their breathing pattern stabilizes. C->D E Record baseline respiratory parameters for 3-5 minutes. D->E F Nebulize PBS into the chamber for a set duration (e.g., 2-3 minutes) and record post-PBS readings. E->F Next dose G Sequentially nebulize increasing concentrations of this compound, starting with the lowest dose. F->G Next dose H Record respiratory parameters for 3-5 minutes after each this compound nebulization. G->H Next dose I Allow a recovery period between doses if necessary. H->I Next dose I->G Next dose J Calculate the average Penh value for the baseline period and for each post-nebulization period. K Express results as raw Penh values or as a percentage change from baseline. J->K L Plot dose-response curves (Penh vs. This compound concentration). K->L

Caption: Experimental workflow for this compound challenge in conscious mice using WBP.

Detailed Protocol
  • Preparation of this compound Solutions:

    • Prepare a stock solution of this compound chloride in sterile PBS.

    • Perform serial dilutions to obtain the desired working concentrations (e.g., 3, 6.25, 12.5, 25, and 50 mg/mL).[3][7]

    • Prepare fresh solutions on the day of the experiment.

  • System Calibration and Setup:

    • Turn on the WBP system and allow it to warm up.

    • Calibrate the pressure transducer with a known volume of air according to the manufacturer's protocol.

    • Ensure the nebulizer is functioning correctly and producing a consistent aerosol output.

  • Animal Acclimatization:

    • Gently place each conscious and unrestrained mouse into an individual plethysmography chamber.

    • Allow the mice to acclimate to the chamber for a period of 20-30 minutes, or until respiratory parameters stabilize.[7] This is crucial to minimize stress-induced breathing alterations.

  • Baseline Measurement:

    • Record baseline respiratory parameters, including Penh, for a continuous period of 3-5 minutes.[7]

  • PBS Challenge (Vehicle Control):

    • Nebulize sterile PBS into the chamber for 2-3 minutes.

    • Record respiratory parameters for 3-5 minutes immediately following the PBS nebulization to establish a baseline response to the nebulization process itself.[3]

  • This compound Challenge:

    • Begin with the lowest concentration of this compound.

    • Nebulize the this compound solution into the chamber for a fixed duration, typically 2-3 minutes.[3][7]

    • Immediately after nebulization, record respiratory parameters for 3-5 minutes. The peak response usually occurs within the first few minutes.[4]

    • Proceed to the next higher concentration of this compound and repeat the nebulization and recording steps.

    • A full dose-response curve is typically generated by exposing the mice to increasing concentrations of this compound.

  • Data Analysis:

    • The software accompanying the WBP system will calculate Penh and other respiratory parameters.

    • For each mouse, determine the average Penh value during the baseline period and during the 3-5 minute recording period following each nebulization.

    • The results can be presented as the absolute Penh values or as the percentage change from the baseline (post-PBS) reading.

    • Generate dose-response curves by plotting the mean Penh values against the corresponding this compound concentrations for each experimental group.

    • Statistical analysis, such as a two-way ANOVA, can be used to compare the dose-response curves between different treatment groups.

This compound Signaling Pathway

This compound induces bronchoconstriction by activating muscarinic acetylcholine receptors (mAChRs), primarily the M3 subtype, on airway smooth muscle cells. This initiates a well-defined signaling cascade.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm MCh This compound M3R M3 Muscarinic Receptor MCh->M3R Binds to Gq Gq Protein M3R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Contraction Smooth Muscle Contraction (Bronchoconstriction) Ca2->Contraction Increased intracellular Ca²⁺ leads to PKC->Contraction Contributes to

Caption: Signaling pathway of this compound-induced bronchoconstriction.

The binding of this compound to the M3 receptor activates the Gq alpha subunit of the associated G protein.[8] This, in turn, activates phospholipase C (PLC).[8] PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[8] IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytoplasm.[8] The elevated intracellular Ca²⁺ concentration is a primary driver of airway smooth muscle contraction. Simultaneously, DAG activates protein kinase C (PKC), which further contributes to the contractile response.[8]

Conclusion

The non-invasive assessment of this compound response in conscious mice using whole-body plethysmography is a powerful and widely used technique in respiratory research. It provides a means to longitudinally evaluate airway hyperresponsiveness in various disease models and to screen the efficacy of potential therapeutic agents. By following standardized protocols and understanding the underlying physiological principles, researchers can obtain reliable and reproducible data to advance our understanding of respiratory diseases and aid in the development of new treatments.

References

Application Notes and Protocols for Methacholine Nebulization: Ensuring Consistent Aerosol Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to methacholine nebulization techniques with a focus on achieving consistent and reproducible aerosol delivery for bronchial challenge tests (BCT). Accurate and repeatable aerosolization is critical for the reliable assessment of airway hyperresponsiveness (AHR) in both clinical diagnostics and drug development.

Introduction to this compound Challenge Testing

The this compound challenge test is a valuable diagnostic tool for asthma.[1][2][3][4] It involves the controlled inhalation of escalating doses of this compound, a bronchoconstricting agent, to determine the level of airway hyperresponsiveness.[4] The primary endpoint of the test is the provocative dose or concentration of this compound that causes a 20% fall in the forced expiratory volume in one second (FEV1), denoted as PD20 or PC20, respectively.[5]

Historically, this compound challenge protocols were centered around specific devices, such as the English Wright and DeVilbiss 646 nebulizers.[6] However, these devices are now considered obsolete, leading to the adoption of modern, more efficient nebulizers.[6][7] This transition necessitates a shift in methodology to ensure the consistency and comparability of results.

Key Principles for Consistent Aerosol Delivery

Achieving consistent aerosol delivery is paramount for accurate this compound challenge testing. The delivered dose is influenced by several factors:

  • Nebulizer Performance: The output rate, particle size distribution (Mass Median Aerodynamic Diameter - MMAD), and geometric standard deviation (GSD) of the aerosol are critical determinants of the dose delivered to the lungs.[7]

  • Inhalation Technique: The patient's breathing pattern, including tidal volume and frequency, significantly impacts the amount of aerosol inhaled and its deposition pattern within the airways.[5]

  • Dosing Protocol: The duration of nebulization and the interval between doses must be strictly controlled to ensure a cumulative dosing effect is managed consistently.[5]

From Provocative Concentration (PC20) to Provocative Dose (PD20)

A significant evolution in this compound challenge testing is the shift from reporting the provocative concentration (PC20) to the provocative dose (PD20).[5][7]

  • PC20 is dependent on the specific nebulizer and protocol used, making comparisons between different systems challenging.[7]

  • PD20 is a measure of the cumulative dose of this compound delivered to the airways that causes a 20% fall in FEV1.[5] By accounting for the nebulizer's output characteristics, PD20 provides a more standardized and device-independent measure of airway hyperresponsiveness.[7]

Nebulizer Performance Characteristics

The choice of nebulizer significantly impacts the delivered dose of this compound. Modern nebulizers, such as breath-actuated nebulizers (BAN), are generally more efficient than the older, continuous-output models. This increased efficiency often requires adjustments to the protocol, such as shorter nebulization times, to deliver a comparable dose.[6][8]

The following tables summarize the performance characteristics of various nebulizers used in this compound challenge testing. It is crucial to note that manufacturers should provide device-specific characterization data to allow for accurate dose calculation.[9]

Table 1: Comparison of Legacy and Modern Nebulizer Performance

Nebulizer TypeModelOutput Rate (approx.)MMAD (µm)Key Characteristics
Legacy Jet Nebulizer English Wright~0.13 mL/min~1.0 - 1.5Historically a standard for the 2-minute tidal breathing protocol; now considered obsolete.[6]
Breath-Actuated Nebulizer (BAN) AeroEclipse® II BANHigher than Wright; delivers equivalent dose in significantly less time (e.g., 12-20 seconds vs. 2 minutes).[6][8]~3.0 - 5.0More efficient delivery, aerosol generated only on inspiration, reducing environmental loss.[6]
Jet Nebulizer PARI LC Sprint® / STAR®Varies with compressor/flow rate.~3.42 (LC Plus)Widely used modern jet nebulizers. Performance can be influenced by the driving compressor.

Table 2: Quantitative Data on Nebulizer Output and Particle Size

NebulizerDrug/SurrogateOutput Rate (mg/min)MMAD (µm)GSDReference
AeroEclipse® II BANThis compound2.70 ± 0.22 (@ 16 mg/mL)--[7]
English WrightThis compound-1.0-[5]
AeronebThis compound-3.0-[5]
AeronebThis compound-5.0-[5]
PARI LC Plus®Albuterol-3.42 ± 0.152.25 ± 0.04

Note: Data for PARI nebulizers with this compound is limited in the reviewed literature; albuterol or other surrogates are often used for characterization. The use of salbutamol as a proxy for this compound may lead to a slight overestimation of the delivered dose.[10]

Experimental Protocols

The following protocols are based on current guidelines and research findings for performing this compound challenge tests with modern nebulizers. The emphasis is on the tidal breathing method to avoid the bronchoprotective effect of deep inhalations.[5]

General Preparation and Safety
  • Patient Screening: Ensure the patient has no contraindications for this compound challenge testing (e.g., severe airflow limitation, recent myocardial infarction, uncontrolled hypertension).[2]

  • Patient Preparation: Instruct the patient to withhold medications that may interfere with the test for the appropriate duration.[2]

  • Emergency Preparedness: Ensure that a physician and resuscitation equipment are readily available. A bronchodilator (e.g., albuterol) must be on hand to reverse bronchoconstriction.[2]

  • Equipment Calibration: Verify the calibration of the spirometer and the function of the nebulizer and air compressor according to the manufacturer's instructions.

Experimental Workflow: Tidal Breathing Protocol

The following diagram illustrates the general workflow for a this compound challenge test using the tidal breathing method.

G cluster_pre_test Pre-Test cluster_challenge Challenge Protocol cluster_post_test Post-Test pre1 Patient Preparation & Informed Consent pre2 Baseline Spirometry (FEV1) pre1->pre2 diluent Administer Diluent (Saline) pre2->diluent spirometry1 Spirometry (30 & 90s post) diluent->spirometry1 meth_dose Administer this compound (Dose 1) spirometry1->meth_dose spirometry2 Spirometry (30 & 90s post) meth_dose->spirometry2 decision FEV1 Drop < 20%? spirometry2->decision next_dose Administer Next Dose (Escalating Concentration) decision->next_dose Yes stop_test Stop Test decision->stop_test No next_dose->spirometry2 bronchodilator Administer Bronchodilator stop_test->bronchodilator final_spirometry Final Spirometry (Confirm Recovery) bronchodilator->final_spirometry

Figure 1. Experimental workflow for a this compound challenge test.
Protocol for AeroEclipse® II Breath-Actuated Nebulizer (BAN)

This protocol is adapted from studies comparing the AeroEclipse® II BAN to the Wright nebulizer.[6] The key adaptation is a significantly shorter nebulization time due to the higher efficiency of the device.

  • Device Setup: Connect the AeroEclipse® II BAN to a compressed air source delivering 50 psi.

  • This compound Preparation: Prepare doubling concentrations of this compound, starting at 0.03 mg/mL.

  • Baseline: Perform baseline spirometry to establish the pre-challenge FEV1.

  • Diluent Administration: Administer aerosolized saline for 20 seconds of tidal breathing.

  • Post-Diluent Spirometry: Measure FEV1 at 30 and 90 seconds post-inhalation. The highest value is used as the baseline for calculating the percentage fall.

  • This compound Administration: Administer the first concentration of this compound for 20 seconds of tidal breathing.

  • Post-Dose Spirometry: Measure FEV1 at 30 and 90 seconds after the completion of nebulization.

  • Dose Escalation: If the FEV1 fall is less than 20%, proceed to the next doubling concentration of this compound after a 5-minute interval from the start of the previous dose.

  • Stopping Criteria: The test is terminated when a ≥20% fall in FEV1 from baseline is recorded, or the highest concentration has been administered.

  • Recovery: Administer a short-acting bronchodilator and ensure FEV1 returns to baseline.

Protocol Considerations for PARI LC Sprint®/STAR® Nebulizers

While a specific standardized protocol for this compound challenge with PARI nebulizers is not as extensively documented in comparative literature as the AeroEclipse, the principles of the tidal breathing method apply.

  • Device Characterization: It is essential to use the manufacturer's data or in-house validation to determine the nebulizer's output rate (in mL/min or mg/min) with the specific compressor to be used.

  • Nebulization Time: Based on the output rate, the nebulization time should be adjusted to deliver a starting dose in the recommended range (e.g., 1-3 µg). A common starting point for modern jet nebulizers is a 1-minute tidal breathing period.[11]

  • Procedure: Follow the general workflow outlined in Figure 1, using the calculated nebulization time for each dose administration. The remainder of the procedure, including spirometry timings and dose escalation intervals, should remain consistent with the standardized tidal breathing protocol.

This compound Signaling Pathway

This compound induces bronchoconstriction by acting on muscarinic receptors on airway smooth muscle cells. Understanding this pathway is crucial for interpreting the physiological response during a challenge test.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_sr Sarcoplasmic Reticulum M3R Muscarinic M3 Receptor Gq Gq Protein M3R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3 Receptor IP3->IP3R Binds to Ca Ca²⁺ Contraction Smooth Muscle Contraction Ca->Contraction Initiates IP3R->Ca Opens channel SR_Ca Stored Ca²⁺ Meth This compound Meth->M3R Binds to

Figure 2. Simplified signaling pathway of this compound in airway smooth muscle.

This compound binds to M3 muscarinic receptors on the surface of airway smooth muscle cells. This activates a Gq protein, which in turn stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the sarcoplasmic reticulum, triggering the release of stored intracellular calcium (Ca²⁺). The resulting increase in cytosolic Ca²⁺ leads to the activation of calmodulin and myosin light-chain kinase, ultimately causing smooth muscle contraction and airway narrowing.

Conclusion

For consistent and reliable this compound challenge testing, it is imperative to move towards standardized protocols that are adaptable to modern, efficient nebulizers. The key to this is the adoption of PD20 as the primary endpoint, which requires accurate characterization of nebulizer performance. By carefully controlling the nebulizer output, inhalation technique, and dosing schedule, researchers and clinicians can ensure the delivery of a consistent aerosol dose, leading to more accurate and comparable assessments of airway hyperresponsiveness. The protocols and data provided in these notes serve as a guide to achieving this standard of practice.

References

Ethical Considerations and Detailed Protocols for Methacholine Use in Animal Research

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Methacholine, a non-selective muscarinic receptor agonist, is a valuable tool in preclinical respiratory research, primarily for inducing bronchoconstriction and assessing airway hyperresponsiveness (AHR), a key feature of asthma.[1][2] Its use in animal models is pivotal for understanding the pathophysiology of respiratory diseases and for the development of novel therapeutics.[3] However, the use of this compound in animal research necessitates stringent adherence to ethical principles to ensure animal welfare. These application notes and protocols provide a comprehensive guide to the ethical considerations, detailed experimental procedures, and data interpretation associated with this compound use in animal research, with a focus on the 3Rs: Replacement, Reduction, and Refinement.[4][5][6]

Ethical Considerations: The 3Rs Framework

The ethical use of animals in research is paramount and is guided by the principles of the 3Rs.[5][6][7] Researchers have a moral obligation to minimize harm to animals.[7]

  • Replacement: Researchers should, whenever possible, replace the use of live animals with alternative methods. This could include in vitro studies using cell cultures or tissues, and in silico computational modeling.[7][8] While animal models remain crucial for understanding complex physiological responses, alternatives should always be considered in the initial stages of research.[3] For instance, initial screening of bronchodilator compounds could be performed on isolated tracheal smooth muscle preparations before moving to in vivo studies.

  • Reduction: The number of animals used in experiments should be minimized without compromising the statistical validity of the results.[5] Proper experimental design and statistical analysis are crucial to determine the optimal number of animals required to obtain reliable data.[5] Sharing tissues and organs from euthanized animals can also contribute to reduction efforts.[9]

  • Refinement: Experimental procedures should be refined to minimize any potential pain, suffering, and distress to the animals.[5][6] This includes using appropriate anesthesia and analgesia, optimizing drug administration techniques to reduce stress, and providing a suitable and enriched housing environment.[10] Careful monitoring of the animals before, during, and after the procedure is a critical component of refinement.[10]

All animal experiments must be conducted in accordance with institutional and national guidelines and approved by an Institutional Animal Care and Use Committee (IACUC) or an equivalent ethics committee.[11][12]

Experimental Protocols

Preparation of this compound Solutions

Fresh this compound (MCh) solutions should be prepared on the day of the experiment.[11]

Materials:

  • This compound chloride powder (Sigma-Aldrich or equivalent)

  • Sterile, pyrogen-free 0.9% saline

  • Sterile vials

  • Vortex mixer

  • Pipettes and sterile filter tips

Procedure:

  • Calculate the required amount of this compound chloride powder to achieve the desired stock concentration (e.g., 100 mg/mL).

  • Aseptically weigh the powder and dissolve it in the appropriate volume of sterile 0.9% saline.

  • Vortex the solution until the powder is completely dissolved.

  • Perform serial dilutions from the stock solution to obtain the desired working concentrations.[8][13]

  • Store the solutions on ice and protect them from light until use.[11]

Table 1: Example of this compound Dilution Series for Inhalation in Mice

VialThis compound Concentration (mg/mL)Volume of previous concentrationVolume of Saline
Stock100--
A300.3 mL of Stock0.7 mL
B100.33 mL of A0.67 mL
C30.3 mL of B0.7 mL
D10.33 mL of C0.67 mL
E0.30.3 mL of D0.7 mL
F0.10.33 mL of E0.67 mL

Note: This is an example dilution series and may need to be adjusted based on the specific animal model and experimental design.[6]

This compound Challenge Protocol: Inhaled Administration in Mice

This protocol describes the measurement of airway hyperresponsiveness in anesthetized, tracheostomized mice using a flexiVent system.

Materials:

  • Anesthetic (e.g., ketamine/xylazine cocktail)

  • Tracheostomy cannula

  • Ventilator (e.g., flexiVent)

  • Nebulizer

  • This compound solutions (as prepared above)

  • Physiological monitoring equipment (ECG, temperature probe)

Procedure:

  • Animal Preparation:

    • Anesthetize the mouse with an appropriate anesthetic. Confirm the depth of anesthesia by lack of response to a pedal withdrawal reflex.

    • Perform a tracheostomy and insert a cannula.

    • Connect the animal to the ventilator.[11]

  • Baseline Measurement:

    • Allow the animal to stabilize on the ventilator.

    • Measure baseline airway mechanics by delivering a saline aerosol for a set duration (e.g., 90 seconds).[6]

  • This compound Challenge:

    • Administer increasing concentrations of this compound via the nebulizer, starting with the lowest concentration.[6][14]

    • Each concentration is typically administered for a fixed duration (e.g., 90 seconds).[6]

    • Measure airway mechanics (e.g., airway resistance - Raw, tissue damping - G, and tissue elastance - H) after each dose.[6]

  • Monitoring and Recovery:

    • Continuously monitor the animal's heart rate, respiratory rate, and temperature throughout the procedure.

    • After the final this compound dose, continue to monitor the animal until airway mechanics return to baseline.

    • Administer a bronchodilator (e.g., albuterol) if necessary to aid recovery.[15]

    • If the animal is to be recovered, provide appropriate post-procedural care, including analgesia and a warm environment. If it is a terminal procedure, euthanize the animal using an approved method.

Table 2: Representative Dose-Response Data for Inhaled this compound in BALB/c Mice

This compound Concentration (mg/mL)Change in Airway Resistance (Raw) (% of baseline)Change in Tissue Damping (G) (% of baseline)Change in Tissue Elastance (H) (% of baseline)
0.1150 ± 20120 ± 15110 ± 10
1350 ± 40250 ± 30200 ± 25
10800 ± 75550 ± 50450 ± 40
301500 ± 1201000 ± 90850 ± 80

Data are presented as mean ± SEM. This table is a hypothetical representation based on published data and will vary depending on the specific experimental conditions.[1][6]

This compound Challenge Protocol: Intravenous Administration in Mice

Materials:

  • As per inhaled administration protocol, with the addition of:

  • Catheter for intravenous access (e.g., jugular vein)

  • Infusion pump

Procedure:

  • Animal Preparation:

    • Anesthetize the mouse and perform a tracheostomy as described above.

    • Surgically implant a catheter into the jugular vein for intravenous administration.

  • Baseline Measurement:

    • Administer a saline infusion and measure baseline airway mechanics.

  • This compound Challenge:

    • Administer doubling doses of this compound (e.g., 6–48 µg·min−1·kg−1) via the infusion pump for a set duration (e.g., 5 minutes) at each dose.[1]

    • Measure airway mechanics after each dose.

  • Monitoring and Recovery:

    • Follow the same monitoring and recovery procedures as for inhaled administration. A drop in heart rate of 10% below baseline can be used as an indicator to halt this compound advancement.

Table 3: Representative Dose-Response Data for Intravenous this compound in BALB/c Mice

This compound Dose (µg·min⁻¹·kg⁻¹)Total Dose (µg/kg for a 25g mouse over 2 min)Change in Airway Resistance (Raw) (cmH₂O·s/mL)
6320.5 ± 0.05
12641.2 ± 0.1
241282.5 ± 0.2
482564.8 ± 0.4

Data are presented as mean ± SEM. This table is a hypothetical representation based on published data and will vary depending on the specific experimental conditions.[1]

Visualization of Signaling Pathways and Workflows

This compound Signaling Pathway in Airway Smooth Muscle

Methacholine_Signaling cluster_extracellular Extracellular cluster_cell_membrane Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound M3R M3 Muscarinic Receptor This compound->M3R Binds to Gq Gq Protein M3R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum (SR) IP3->SR Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca Ca²⁺ SR->Ca Releases Contraction Smooth Muscle Contraction Ca->Contraction Initiates PKC->Contraction Potentiates

Caption: this compound-induced bronchoconstriction signaling pathway.

Experimental Workflow for this compound Challenge

Experimental_Workflow cluster_prep Preparation cluster_procedure Procedure cluster_post Post-Procedure A Ethical Approval (IACUC) B Prepare Fresh This compound Solutions A->B C Anesthetize Animal B->C D Tracheostomy & Cannulation C->D E Connect to Ventilator D->E F Baseline Measurement (Saline Aerosol) E->F G Administer Increasing Doses of this compound F->G H Measure Airway Mechanics (e.g., Raw, G, H) G->H After each dose I Monitor Until Recovery G->I After final dose H->G J Administer Bronchodilator (if needed) I->J K Euthanasia (Terminal) or Post-operative Care (Recovery) J->K

Caption: Workflow for this compound-induced AHR assessment.

Conclusion

The use of this compound in animal research is a powerful technique for investigating respiratory diseases. However, it is imperative that such studies are conducted with the highest ethical standards, rigorously applying the principles of the 3Rs. By following detailed and refined protocols, researchers can obtain high-quality, reproducible data while minimizing the impact on animal welfare. These application notes provide a framework for the responsible and effective use of this compound in preclinical research.

References

Troubleshooting & Optimization

interpreting equivocal methacholine challenge results in laboratory animals

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering equivocal or unexpected results during methacholine (MCh) challenge experiments in laboratory animals.

Frequently Asked Questions (FAQs)

Q1: What is considered an "equivocal" or ambiguous result in a this compound challenge test?

  • High Inter-Animal Variability: Significant variation in response within the same experimental group, leading to a lack of statistical significance between control and experimental groups.[1]

  • Lack of a Clear Dose-Response: A non-linear or unpredictable response to increasing doses of this compound. For instance, a higher dose may unexpectedly elicit a smaller response than a lower dose.[1]

  • Unexpected Control Group Response: Control animals exhibiting a significant bronchoconstrictive response, reducing the differential between control and disease models.[1]

  • Failure to Reach Threshold: Animals not achieving a predefined threshold for a positive response (e.g., a 200% increase in airway resistance) even at the highest this compound concentration.[2]

Q2: Why am I seeing high variability in MCh response within the same experimental group?

High variability is a common challenge and can stem from several factors:

  • This compound Delivery: Inconsistent delivery of MCh, especially via aerosolization, can lead to significant differences in the actual dose received by each animal. Intravenous infusion can offer a more controlled and reproducible method of delivery.[1][3]

  • Animal-Specific Factors: Baseline physiological differences between animals, such as lung volume, compliance, and underlying inflammation, can influence their response to MCh.[4] Mouse strain is a known factor, with strains like BALB/c typically being more responsive than C57BL/6.[4][5]

  • Anesthesia: The type and depth of anesthesia can affect respiratory mechanics and airway responsiveness. It's crucial to maintain a consistent level of anesthesia throughout the experiment.[3]

Q3: What should I do if a higher dose of MCh produces a smaller response than a lower dose?

This paradoxical result has been observed and can be perplexing.[1]

  • Review Delivery Method: First, ensure the delivery system is functioning correctly and that the higher dose was administered properly.

  • Consider Tachyphylaxis: Although less common with this compound, rapid, repeated challenges could potentially lead to a diminished response. Ensure adequate recovery time between doses.

  • Data Analysis: Do not discard the data point. Document the observation. If it occurs repeatedly, it may indicate a complex physiological response. Analyze the entire dose-response curve rather than relying on a single endpoint.[2][6]

Q4: My control animals are showing a strong bronchoconstrictive response. Is this normal?

A certain degree of bronchoconstriction is expected in all animals as this compound directly stimulates muscarinic receptors on airway smooth muscle.[1][7] The key is the hyperresponsiveness in the disease model. However, an unexpectedly strong response in controls can be due to:

  • Concentration/Dose: The MCh concentration may be too high, causing a maximal or near-maximal contraction in all animals and masking the hyperresponsive phenotype.[1] Consider performing a dose-response study to find an optimal concentration that differentiates the groups.

  • Baseline Airway Tone: Control animals may have a higher baseline airway tone for various reasons, including sub-clinical inflammation or stress.

Q5: How can I distinguish between airway smooth muscle constriction and airway closure?

This is a critical point in interpreting lung mechanics data. Changes in different parameters can help distinguish these phenomena:

  • Airway Resistance (Raw or Rrs): An increase primarily reflects the narrowing of conducting airways.[3][8]

  • Tissue Elastance (H) and Tissue Damping (G): An increase in these parameters is more indicative of changes in the lung periphery, including airway closure or stiffening of the parenchyma.[3][8][9] If you observe a significant rise in airway resistance with little to no change in tissue elastance, the response is likely dominated by central airway constriction.[3][9]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Action(s)
No significant difference between OVA-sensitized and control groups. 1. Insufficient sensitization or challenge.[8]2. MCh dose is too high (saturating response in both groups) or too low (not inducing a response).[1]3. Timing of measurement is not optimal (response may peak earlier or later).[8]4. High variability in MCh delivery.[1]1. Verify sensitization protocol and confirm inflammatory markers (e.g., eosinophils in BALF).2. Perform a full dose-response curve to identify the optimal discriminatory dose.3. Conduct measurements at different time points post-challenge (e.g., 24 and 48 hours).[8]4. Switch from aerosol to intravenous delivery for more consistent dosing.[3]
High baseline readings before MCh administration. 1. Animal is not stable under anesthesia.2. Presence of baseline ventilation defects, especially in disease models.[1]3. Technical issues with measurement equipment (e.g., flexiVent).1. Allow for a longer stabilization period after anesthesia induction.2. Perform a deep inflation or recruitment maneuver prior to baseline measurement.3. Calibrate equipment before each experiment.
Data shows a plateau in response at higher MCh doses. This can be a normal physiological response, representing the maximal constriction achievable.This is valuable information. Instead of relying solely on a provocative concentration (PC20), which may not be reached, analyze the entire dose-response curve.[2] Consider metrics like the maximum response (plateau) and the slope of the curve.
Paradoxical Dilation (airways get larger). This is a real, though less common, phenomenon observed in some airways, highlighting the heterogeneous nature of the lung's response.[9] It is thought to be related to the interconnectedness of the airway system.This is not an error. Advanced imaging techniques can confirm this.[9] Acknowledge this heterogeneity in your analysis. This emphasizes the importance of global lung mechanics measurements that capture the net effect.

Data Presentation

Table 1: Example this compound Challenge Response in an OVA-Induced Asthma Model

GroupParameterBaseline (Mean ± SEM)Post-MCh (Mean ± SEM)
Control (Ova/PBS) Ventilation Defects03.3 ± 0.6
Asthma (Ova/Ova) Ventilation Defects4 out of 8 animals showed defects4.5 ± 0.4

Data adapted from a study using 3He MRI to visualize ventilation.[1]

Table 2: Common this compound Dose Ranges for Mice

Administration RouteDose RangeNotes
Intravenous (infusion) 6 - 48 µg·min⁻¹·kg⁻¹Provides a steady-state constriction.[3]
Aerosolized (nebulizer) 0.1 - 30 mg·mL⁻¹Response is dependent on nebulizer output and duration of exposure.[8]

Experimental Protocols

Protocol 1: Intravenous this compound Challenge

This protocol is adapted from methodologies used for measuring respiratory mechanics in mice.[3]

  • Animal Preparation: Anesthetize the mouse (e.g., with a combination of xylazine and ketamine) and perform a tracheostomy. Cannulate the jugular vein for MCh infusion.

  • Ventilation: Mechanically ventilate the animal. Use of a small animal ventilator (e.g., flexiVent) is common.

  • Baseline Measurement: After a stabilization period, perform baseline measurements of respiratory system impedance (Zrs) or other lung function parameters.

  • MCh Infusion: Administer doubling doses of this compound chloride (e.g., starting from 6 µg·min⁻¹·kg⁻¹) via the jugular vein cannula. Each dose is typically infused for a set period (e.g., 5 minutes) to achieve a steady-state constriction.[3]

  • Post-Dose Measurement: Towards the end of each infusion period, repeat the lung function measurements.

  • Recovery: Allow for a recovery period between escalating doses if performing a cumulative dose-response is not the goal.

Protocol 2: Aerosolized this compound Challenge

This protocol is based on common practices for inducing AHR in murine asthma models.[8]

  • Animal Preparation: Place the conscious, unrestrained animal in a whole-body plethysmography chamber, or use an anesthetized, intubated setup.

  • Baseline Measurement: Record baseline respiratory parameters.

  • Saline Challenge: Begin by exposing the animal to an aerosol of saline for a fixed duration (e.g., 90 seconds) to establish a baseline response to the nebulization process itself.[8]

  • MCh Challenge: Expose the animal to incrementally increasing concentrations of MCh (e.g., 0.1, 0.3, 1.0, 3.0, 10, 30 mg·mL⁻¹) using an ultrasonic nebulizer.[8]

  • Post-Dose Measurement: Measure lung function for a period (e.g., 5 minutes) after each dose to capture the peak response.[8]

Visualizations

Logical and Experimental Workflows

G cluster_0 Experimental Workflow cluster_1 Troubleshooting Equivocal Results A Animal Sensitization (e.g., OVA/Alum i.p.) B Aerosol Challenge (e.g., 1-6 OVA exposures) A->B C Wait Period (24h or 48h) B->C D This compound Challenge (Aerosol or IV) C->D E Measure Lung Mechanics (e.g., flexiVent) D->E start Equivocal Result (High Variance, No Significance) q1 Is MCh delivery consistent? start->q1 fix_delivery Refine Protocol: - Check nebulizer output - Consider IV infusion q1->fix_delivery No q2 Is MCh dose optimal? q1->q2 Yes a1_yes Yes a1_no No end_node Re-run Experiment fix_delivery->end_node fix_dose Perform full dose-response curve q2->fix_dose No q3 Is animal model validated? q2->q3 Yes a2_yes Yes a2_no No fix_dose->end_node fix_model Confirm inflammation (BALF cytology, histology) q3->fix_model No q3->end_node Yes a3_no No fix_model->end_node

Caption: Workflow for experiments and troubleshooting equivocal MCh results.

Signaling Pathway

G MCh This compound (MCh) M3R Muscarinic M3 Receptor (On Airway Smooth Muscle) MCh->M3R binds to Gq Gq Protein M3R->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates IP3 IP3 PLC->IP3 generates SR Sarcoplasmic Reticulum IP3->SR acts on Ca ↑ Intracellular Ca²⁺ SR->Ca releases MLCK Myosin Light Chain Kinase (MLCK) Ca->MLCK activates Contraction Smooth Muscle Contraction (Bronchoconstriction) MLCK->Contraction leads to

Caption: Simplified signaling pathway of this compound-induced bronchoconstriction.

References

factors affecting methacholine challenge reproducibility in research

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for methacholine challenge testing. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and ensure the reproducibility of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the main sources of variability in this compound challenge testing?

Variability in this compound challenge testing can be broadly categorized into three main areas: patient-related factors, procedural and technical factors, and data interpretation. Key sources include patient medication use, recent respiratory infections, choice of nebulizer, and the protocol for this compound administration and spirometry.[1][2][3]

Q2: How long should patients withhold medications before a this compound challenge?

The withholding time for medications that can affect airway responsiveness is critical for reproducible results. The following table summarizes recommended withholding times for various drug classes.

Medication ClassExamplesRecommended Withholding Time
Short-Acting Inhaled Beta-AgonistsAlbuterol, Salbutamol6-8 hours[4][5][6]
Long-Acting Inhaled Beta-AgonistsSalmeterol, Formoterol36-48 hours[4][6][7]
Ultra-Long-Acting Beta-AgonistsIndacaterol, Vilanterol48 hours[4][6]
Short-Acting AnticholinergicsIpratropium Bromide12-24 hours[4][6]
Long-Acting AnticholinergicsTiotropium, Umeclidinium72 hours to 1 week[5][6][7]
Oral TheophyllineTheo-Dur, Uniphyl12-24 hours[7]
Leukotriene ModifiersMontelukast, Zafirlukast24 hours[7]
Inhaled CorticosteroidsFluticasone, BudesonideWhile not always required to be withheld, their use can decrease airway hyperresponsiveness and should be documented.[8][9]
Beta-BlockersPropranolol, AcebutololShould be noted as they can increase bronchial responsiveness.[4][6]

Q3: What is the difference between PC20 and PD20, and which should be used?

  • PC20 (Provocative Concentration 20): This is the concentration of this compound that causes a 20% fall in the Forced Expiratory Volume in one second (FEV1).[8][10] Its value is highly dependent on the specific nebulizer and protocol used.[11][12]

  • PD20 (Provocative Dose 20): This is the dose of this compound that causes a 20% fall in FEV1.[13][14] It is considered a more standardized endpoint as it allows for comparable results across different devices and protocols, provided the delivery characteristics of the nebulizer are known.[12][13][14]

Current recommendations from the European Respiratory Society (ERS) and American Thoracic Society (ATS) favor the use of PD20 to improve reproducibility and allow for comparison of results between different systems.[11][12][13][14]

Troubleshooting Guide

Problem: High variability in baseline FEV1 measurements.

  • Possible Cause: Inadequate patient preparation or inconsistent spirometry technique.

  • Solution:

    • Ensure the patient has followed all pre-test instructions, including avoiding heavy meals, exercise, and smoking before the test.[4][15]

    • Verify that spirometry is performed according to standardized guidelines. The patient should be coached to perform reproducible maneuvers.[16]

    • A variation of more than 0.2 L in baseline FEV1 after repeated efforts may make the test results difficult to interpret.[2]

Problem: A significant drop in FEV1 after administering the diluent.

  • Possible Cause: The patient's airways are highly reactive, or the diluent is cold.

  • Solution:

    • If the FEV1 drops by 10-20% after the diluent, the diluent step should be repeated.[13][17]

    • If there is a ≥20% fall in FEV1 after the diluent, the challenge should be canceled for that day as the patient may be too unstable to continue.[13][17]

    • Ensure the diluent solution is at room temperature before nebulization.

Problem: Inconsistent PC20/PD20 results in longitudinal studies.

  • Possible Cause: Changes in patient's clinical condition, environmental exposures, or procedural inconsistencies.

  • Solution:

    • Document and control for factors that can temporarily increase airway responsiveness, such as recent viral infections.[3]

    • Be aware of seasonal variations, as some studies have shown a higher probability of bronchial hyperresponsiveness in autumn and spring.[18]

    • Strictly standardize the protocol, including the nebulizer used, timing between doses, and timing of spirometry maneuvers, for all repeated tests.[2] The time interval between the start of two consecutive concentrations should be kept at 5 minutes to maintain a relatively constant cumulative effect of this compound.[3]

Experimental Protocols

Standardized this compound Challenge Protocol (ERS/ATS Guidelines)

This protocol is based on the principle of measuring the provocative dose (PD20).

  • Patient Preparation: Ensure the patient has followed all pre-test instructions for withholding medications and avoiding other influencing factors.[4][5][6][15]

  • Baseline Spirometry: Obtain at least three acceptable and reproducible FEV1 maneuvers. The highest FEV1 value is taken as the baseline.

  • Diluent Administration: The patient inhales a saline diluent from the nebulizer for a set time (e.g., 1 minute of tidal breathing).

  • Post-Diluent Spirometry: Perform spirometry 30 and 90 seconds after the diluent inhalation is complete. The highest FEV1 from this step serves as the control for calculating the 20% fall.[13]

  • This compound Administration: Administer increasing doses of this compound. The dose is increased in doubling or quadrupling steps.

  • Post-Methacholine Spirometry: After each dose, perform spirometry at 30 and 90 seconds.[13]

  • Endpoint: The test is stopped when the FEV1 has dropped by ≥20% from the post-diluent value, or the highest dose has been administered.

  • Recovery: Administer a short-acting bronchodilator to reverse the bronchoconstriction and perform a final spirometry to ensure the patient's FEV1 has returned to baseline.[13]

Visualizations

Methacholine_Challenge_Workflow cluster_prep Preparation cluster_challenge Challenge Protocol cluster_conclusion Conclusion Patient_Prep Patient Preparation (Medication Withholding, etc.) Baseline_Spiro Baseline Spirometry Patient_Prep->Baseline_Spiro Diluent_Admin Administer Diluent Baseline_Spiro->Diluent_Admin Post_Diluent_Spiro Post-Diluent Spirometry Diluent_Admin->Post_Diluent_Spiro Meth_Admin Administer this compound (Increasing Doses) Post_Diluent_Spiro->Meth_Admin Post_Meth_Spiro Post-Methacholine Spirometry Meth_Admin->Post_Meth_Spiro Check_FEV1 FEV1 Drop >= 20%? Post_Meth_Spiro->Check_FEV1 Check_FEV1->Meth_Admin No Stop_Test Stop Test (Calculate PD20) Check_FEV1->Stop_Test Yes Bronchodilator Administer Bronchodilator Stop_Test->Bronchodilator Final_Spiro Final Spirometry Bronchodilator->Final_Spiro Factors_Affecting_Reproducibility cluster_patient Patient-Related Factors cluster_procedural Procedural & Technical Factors cluster_interpretation Interpretation Factors Medication Medication Use Reproducibility This compound Challenge Reproducibility Medication->Reproducibility Infection Recent Infection Infection->Reproducibility Smoking Smoking Status Smoking->Reproducibility Exercise Recent Exercise Exercise->Reproducibility Nebulizer Nebulizer Type & Output Nebulizer->Reproducibility Protocol Dosing Protocol Protocol->Reproducibility Spirometry_Tech Spirometry Technique Spirometry_Tech->Reproducibility Timing Timing of Measurements Timing->Reproducibility Endpoint Endpoint (PC20 vs. PD20) Endpoint->Reproducibility Baseline_Var Baseline Variability Baseline_Var->Reproducibility

References

Technical Support Center: Methacholine Dose-Response Curve Variability

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for methacholine dose-response curve analysis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to reducing variability in this compound challenge tests.

Troubleshooting Guide

This guide addresses specific issues that can lead to variability in this compound dose-response curves.

Problem / ObservationPotential Cause(s)Recommended Action(s)
High intra-subject variability between tests - Inconsistent patient preparation (medication washout, caffeine/nicotine avoidance).[1][2] - Recent viral infection or allergen exposure.[3] - Seasonal variations affecting airway hyperresponsiveness.[4][5] - Inconsistent nebulizer output or inhalation technique.[3] - Changes in baseline lung function.- Ensure strict adherence to medication withdrawal times. - Screen for recent illnesses or significant allergen exposure before testing. - Consider the timing of sequential tests in relation to seasons. - Calibrate and standardize nebulizer output; ensure consistent inhalation protocols. - Establish a stable baseline FEV1 before starting the challenge.
Unexpectedly steep or shallow dose-response curve - Incorrect this compound concentration or dilution.[6] - Nebulizer malfunction leading to incorrect dose delivery.[3] - Patient's deep inhalations during the test, which can be broncho-protective.[3][7] - Underlying patient factors (e.g., severe airway hyperresponsiveness, or lack thereof).- Verify this compound preparation and dilution steps. - Perform regular quality control and calibration of the nebulizer. - Instruct the patient to perform tidal breathing during this compound administration.[3] - Review patient history and baseline spirometry for factors that might influence responsiveness.
Failure to reach a 20% fall in FEV1 (PC20/PD20) - Suboptimal this compound dose range for the subject. - Use of medications that reduce airway responsiveness.[1][6] - Technical error in spirometry measurement. - The subject may not have significant airway hyperresponsiveness.- Ensure the dosing protocol covers a sufficient range to induce a response. - Confirm complete washout of all interfering medications. - Verify that spirometry maneuvers are performed correctly and meet acceptability criteria.[1] - A negative test can be a valid result, helping to rule out asthma.[2]
Significant FEV1 drop after saline/diluent administration - Patient has very sensitive airways. - The diluent is cold or contains preservatives that may cause bronchoconstriction. - Patient anxiety or improper spirometry technique.- If the FEV1 drops by ≥10% but <20%, repeat the diluent step. If the drop is ≥20%, the test should be cancelled for that day.[3] - Use body-temperature, preservative-free saline as the diluent. - Ensure the patient is relaxed and performs spirometry correctly.

Frequently Asked Questions (FAQs)

Patient Preparation and Screening

Q1: What are the key patient preparation steps to minimize variability?

A1: To ensure consistency, patients should avoid certain medications for a specific period before the test. They should also refrain from consuming caffeine-containing products and smoking on the day of the test.[2] It is also important to inquire about recent upper respiratory infections, as these can temporarily increase airway responsiveness.[2][3]

Q2: What are the absolute contraindications for a this compound challenge test?

A2: Absolute contraindications include severe baseline airflow obstruction (typically FEV1 <60% of predicted in adults), recent heart attack or stroke (within 3 months), uncontrolled high blood pressure, and a known aortic aneurysm.[8] The test should also not be performed if the patient is unable to perform quality spirometry.[1][8]

Experimental Protocol

Q3: What is the difference between reporting PC20 and PD20, and which is preferred?

A3: PC20 is the provocative concentration of this compound that causes a 20% fall in FEV1, while PD20 is the provocative dose that causes the same effect.[3] Modern guidelines recommend reporting the PD20 because it accounts for differences in nebulizer output, allowing for more standardized results across different devices and protocols.[3][9]

Q4: How critical is the timing between this compound doses and spirometry?

A4: Consistent timing is very important. After each dose, spirometry should be performed at standardized intervals, typically at 30 and 90 seconds.[3] The interval between consecutive doses should generally not exceed 3 minutes to avoid significant metabolism of this compound, which could alter the dose-response relationship.[6]

Data Interpretation

Q5: My dose-response curves show a plateau. What does this signify?

A5: In many individuals, particularly those without asthma, the dose-response curve will reach a plateau where increasing doses of this compound do not cause a further decrease in FEV1.[7] This is a normal physiological response and represents the maximum airway narrowing for that individual under the test conditions.

Q6: Can seasonal changes affect the results of a this compound challenge?

A6: Yes, studies have shown that there can be seasonal variability in airway hyperresponsiveness.[4][5] For example, some individuals may show increased responsiveness during pollen seasons.[1] This is an important consideration for longitudinal studies or when comparing tests performed at different times of the year.

Experimental Protocols

Standardized this compound Dosing Protocol (Example)

This protocol is based on the 2017 ERS technical standard recommendations.[3]

  • Patient Preparation: Ensure the patient has followed all pre-test instructions regarding medication, food, and drink.

  • Baseline Spirometry: Obtain at least three acceptable and repeatable baseline FEV1 measurements. The highest value is used as the baseline.

  • Diluent Administration: Administer nebulized saline (diluent) using the same inhalation technique as for this compound.

  • Post-Diluent Spirometry: At 30 and 90 seconds after diluent inhalation, perform spirometry. If FEV1 drops by less than 10% from baseline, proceed. If it drops by 10-20%, the patient may be unstable; consider rescheduling. If the drop is ≥20%, cancel the test.[3]

  • This compound Administration: Administer escalating doses of this compound. The starting dose should be low, with subsequent doses typically increasing in two- or four-fold increments.[6]

  • Post-Dose Spirometry: After each dose, perform spirometry at 30 and 90 seconds.

  • Endpoint: The test is stopped when the FEV1 has dropped by ≥20% from the post-diluent value, or the maximum dose has been administered.[2]

  • Recovery: Administer a short-acting bronchodilator and confirm that FEV1 returns to within 10% of the baseline value.

This compound Solution Preparation
  • Reconstitution: Use sterile saline (0.9% NaCl) to reconstitute the powdered this compound chloride to the highest desired concentration. Saline with 0.4% phenol can also be used to reduce bacterial contamination.[6]

  • Serial Dilutions: Perform serial dilutions from the stock solution to prepare the required range of concentrations for the dosing protocol.

  • Storage: Store prepared solutions according to the manufacturer's instructions, typically refrigerated.

Visualizations

Experimental Workflow for this compound Challenge Test

G cluster_prep Preparation cluster_challenge Challenge Protocol cluster_end Conclusion PatientPrep Patient Preparation (Medication Washout, etc.) BaselineSpiro Baseline Spirometry (Establish FEV1) PatientPrep->BaselineSpiro DiluentAdmin Administer Diluent (Saline) BaselineSpiro->DiluentAdmin PostDiluentSpiro Post-Diluent Spirometry DiluentAdmin->PostDiluentSpiro MethDose1 Administer this compound (Dose 1) PostDiluentSpiro->MethDose1 PostDoseSpiro1 Post-Dose 1 Spirometry MethDose1->PostDoseSpiro1 CheckFEV1_1 FEV1 Drop < 20%? PostDoseSpiro1->CheckFEV1_1 MethDoseN Administer this compound (Next Dose) CheckFEV1_1->MethDoseN Yes StopTest Stop Test CheckFEV1_1->StopTest No PostDoseSpiroN Post-Dose N Spirometry MethDoseN->PostDoseSpiroN CheckFEV1_N FEV1 Drop < 20%? PostDoseSpiroN->CheckFEV1_N CheckFEV1_N->MethDoseN Yes CheckFEV1_N->StopTest No / Max Dose AdminBroncho Administer Bronchodilator StopTest->AdminBroncho FinalSpiro Final Spirometry (Confirm Recovery) AdminBroncho->FinalSpiro

Caption: Workflow of a this compound challenge test.

Troubleshooting Logic for High Variability

G cluster_sources Potential Sources of Variability cluster_patient Patient Checks cluster_protocol Protocol Checks cluster_equipment Equipment Checks Start High Variability Observed PatientFactors Patient-Related Factors Start->PatientFactors ProtocolFactors Protocol-Related Factors Start->ProtocolFactors EquipmentFactors Equipment-Related Factors Start->EquipmentFactors CheckMeds Verify Medication Washout PatientFactors->CheckMeds CheckIllness Screen for Recent Illness/Allergies PatientFactors->CheckIllness CheckPrep Confirm Pre-Test Instructions Followed PatientFactors->CheckPrep ReviewTiming Verify Dose/Spirometry Timing ProtocolFactors->ReviewTiming ReviewInhalation Check Inhalation Technique ProtocolFactors->ReviewInhalation ReviewSpiro Assess Spirometry Quality ProtocolFactors->ReviewSpiro CheckNebulizer Calibrate/Verify Nebulizer Output EquipmentFactors->CheckNebulizer CheckMchPrep Confirm this compound Preparation EquipmentFactors->CheckMchPrep

Caption: Troubleshooting sources of variability.

References

Methacholine Nebulizer Performance: A Technical Support Resource for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing methacholine nebulizer performance for accurate and reproducible experimental results.

Troubleshooting Guides

This section addresses specific issues that may arise during this compound challenge experiments.

Issue IDQuestionPossible CausesRecommended Actions
MNP-001 Why is there inconsistent or low aerosol output from the nebulizer? 1. Clogged Nebulizer Nozzle: Residue from previous experiments or improper cleaning can obstruct the nozzle.[1] 2. Incorrect Assembly: The nebulizer components may not be assembled correctly, leading to leaks or improper function. 3. Low Airflow/Pressure: The compressor or air source may not be providing the optimal pressure or flow rate for the specific nebulizer model.[2][3] 4. Solution Viscosity/Temperature: The physical properties of the this compound solution can affect nebulization. Cold solutions can alter the nebulizer's output.[4][5]1. Cleaning: Thoroughly clean the nebulizer according to the manufacturer's instructions. Soaking in appropriate cleaning solutions can dissolve residue.[1][6][7] 2. Assembly Check: Disassemble and reassemble the nebulizer, ensuring all parts are correctly and securely fitted. 3. Verify Air Source: Check the compressor's pressure and flow rate to ensure they meet the nebulizer manufacturer's specifications. 4. Solution Preparation: Allow this compound solutions to warm to room temperature before use.[5][8]
MNP-002 How can I minimize variability in delivered this compound dose between experiments? 1. Nebulizer-to-Nebulizer Variation: Even nebulizers of the same model can have different output characteristics.[9] 2. Inconsistent Nebulization Time: Variations in the duration of nebulization will directly impact the total dose delivered. 3. Changes in Breathing Pattern: The subject's breathing pattern (tidal volume, frequency) can influence aerosol deposition.[9] 4. Evaporation of Solution: During nebulization, the concentration of this compound in the remaining solution can increase due to solvent evaporation.[4][5]1. Calibration: Calibrate each nebulizer individually to determine its specific output rate. Do not assume identical performance between units.[10] 2. Standardized Timing: Use a calibrated timer to ensure consistent nebulization periods for each dose.[11] 3. Controlled Breathing: If possible, train subjects to maintain a consistent breathing pattern or use a breath-actuated nebulizer. 4. Single Use: Discard any remaining solution in the nebulizer after each use to avoid administering a concentrated dose in subsequent steps.[4][5]
MNP-003 What factors could be causing unexpected particle size distribution? 1. Nebulizer Type: Different nebulizer types (e.g., jet, ultrasonic, mesh) produce aerosols with inherently different particle size distributions.[9][12] 2. Operating Parameters: Variations in airflow, pressure, or power settings can alter the particle size. 3. Solution Formulation: The concentration and composition of the this compound solution can influence droplet size. 4. Environmental Conditions: Ambient humidity can affect particle size due to hygroscopic growth or evaporation.1. Nebulizer Selection: Choose a nebulizer known to produce the desired particle size range for your research application. 2. Consistent Settings: Ensure that the operating parameters of the nebulizer are consistent across all experiments. 3. Standardized Formulation: Use a consistent and well-defined protocol for preparing this compound solutions. 4. Controlled Environment: Conduct experiments in a controlled environment with stable temperature and humidity.
MNP-004 Why are my experimental results not reproducible? 1. This compound Solution Instability: Improper storage or preparation of this compound solutions can lead to degradation and loss of potency.[4] 2. Inadequate Nebulizer Cleaning: Cross-contamination or residue from previous experiments can affect results.[1] 3. Lack of System Calibration: Failure to regularly calibrate the entire experimental setup (nebulizer, spirometer, etc.) can introduce significant error.[10] 4. Subject-related Factors: Variability in subject preparation (e.g., medication washout, caffeine intake) can impact airway responsiveness.[13]1. Proper Solution Handling: Prepare this compound solutions fresh daily or store them according to validated stability data.[4] 2. Rigorous Cleaning Protocol: Implement and adhere to a strict cleaning and disinfection protocol for all equipment.[6][7] 3. Regular Calibration: Establish a routine calibration schedule for all instrumentation used in the this compound challenge. 4. Standardized Subject Preparation: Ensure all subjects adhere to a consistent pre-test protocol regarding medication, diet, and other factors that may influence results.[13]

Frequently Asked Questions (FAQs)

1. How often should I calibrate my this compound nebulizer?

For research applications requiring high precision, it is recommended to calibrate each nebulizer before initiating a new study and periodically throughout the study, especially if any changes are made to the experimental setup. Regular calibration ensures the consistency and accuracy of the delivered dose.[10]

2. What is the optimal particle size for a this compound challenge study?

The ideal particle size for a this compound challenge depends on the target region of the respiratory tract. For targeting the lower airways, a mass median aerodynamic diameter (MMAD) between 1 and 5 µm is generally considered optimal.

3. How should I prepare and store my this compound solutions?

This compound chloride solutions should be prepared using sterile, preservative-free saline.[4] Studies have shown that solutions can be stable for several months when stored at 4°C.[4] However, for critical research applications, preparing fresh solutions is often the best practice to ensure consistent potency. Always refer to the manufacturer's instructions and relevant guidelines for specific storage recommendations.

4. Can I reuse the this compound solution left in the nebulizer after a dose administration?

No, you should not reuse the remaining solution. During nebulization, water can evaporate, leading to an increase in the concentration of this compound in the residual volume.[4][5] Using this concentrated solution for subsequent doses would result in the delivery of an inaccurate and higher-than-intended dose.

5. What are the best practices for cleaning and maintaining a research-grade nebulizer?

Follow the manufacturer's instructions for cleaning and disinfection. Generally, this involves disassembling the nebulizer, washing the components with a suitable detergent, rinsing thoroughly with purified water, and allowing them to air dry completely to prevent microbial growth.[1][6][7] Regular maintenance of the compressor and replacement of filters are also crucial for consistent performance.

Quantitative Data Summary

Table 1: Example Nebulizer Performance Characteristics

Nebulizer TypeOutput Rate (mL/min)Mass Median Aerodynamic Diameter (MMAD) (µm)Geometric Standard Deviation (GSD)Reference
Jet Nebulizer (Generic)0.1 - 0.51.0 - 5.01.5 - 2.5[9]
Ultrasonic Nebulizer0.2 - 1.01.0 - 6.01.5 - 2.2[12]
Vibrating Mesh Nebulizer0.2 - 0.72.0 - 5.01.5 - 2.0[12]

Note: These are general ranges, and specific performance will vary by manufacturer and model.

Experimental Protocols

Protocol 1: Gravimetric Method for Nebulizer Output Measurement

Objective: To determine the mass of aerosolized solution delivered by a nebulizer over a specific time.

Materials:

  • Nebulizer and compressor

  • Analytical balance (readable to 0.0001 g)

  • Stopwatch

  • This compound solution (or saline as a surrogate)

  • Collection filter and holder

Methodology:

  • Fill the nebulizer with a known volume of the test solution.

  • Weigh the filled nebulizer on the analytical balance and record the initial mass (M_initial).

  • Connect the nebulizer to the compressor and the collection filter to the nebulizer outlet.

  • Activate the nebulizer and start the stopwatch simultaneously.

  • Run the nebulizer for a predetermined period (e.g., 60 seconds).

  • Stop the nebulizer and the stopwatch.

  • Reweigh the nebulizer and record the final mass (M_final).

  • Calculate the total mass output: Mass Output (g) = M_initial - M_final.

  • Calculate the output rate: Output Rate ( g/min ) = Mass Output / duration of nebulization (min).

  • Repeat the measurement at least three times to ensure reproducibility.

Note: The gravimetric method can overestimate aerosol output due to evaporation. For higher accuracy, radiometric or chemical analysis methods are preferred.[2][3]

Visualizations

TroubleshootingWorkflow start Start: Inconsistent Nebulizer Performance check_output Check Aerosol Output start->check_output low_output Low/No Output check_output->low_output Low inconsistent_output Inconsistent Output check_output->inconsistent_output Inconsistent check_nozzle Inspect & Clean Nozzle low_output->check_nozzle check_solution Check this compound Solution inconsistent_output->check_solution clogged Nozzle Clogged check_nozzle->clogged Yes check_assembly Check Nebulizer Assembly check_nozzle->check_assembly No clean_nozzle Clean/Replace Nozzle clogged->clean_nozzle clean_nozzle->check_output improper_assembly Improper Assembly check_assembly->improper_assembly Yes check_pressure Verify Air Pressure/Flow check_assembly->check_pressure No reassemble Reassemble Correctly improper_assembly->reassemble reassemble->check_output incorrect_pressure Incorrect Pressure/Flow check_pressure->incorrect_pressure Yes end Performance Optimized check_pressure->end No adjust_pressure Adjust to Specifications incorrect_pressure->adjust_pressure adjust_pressure->check_output cold_solution Solution Too Cold check_solution->cold_solution Yes calibrate Calibrate Nebulizer check_solution->calibrate No warm_solution Warm to Room Temperature cold_solution->warm_solution warm_solution->inconsistent_output calibrate->end

Caption: Troubleshooting workflow for inconsistent nebulizer performance.

MethacholineSignaling cluster_cell Airway Smooth Muscle Cell M3_receptor Muscarinic M3 Receptor Gq_protein Gq Protein M3_receptor->Gq_protein activates PLC Phospholipase C (PLC) Gq_protein->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor on Ca_release Ca²⁺ Release ER->Ca_release triggers Contraction Muscle Contraction (Bronchoconstriction) Ca_release->Contraction leads to This compound This compound This compound->M3_receptor binds to

Caption: this compound signaling pathway in airway smooth muscle cells.

References

Technical Support Center: Anesthesia in Murine Methacholine Challenge Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing methacholine challenge protocols in anesthetized mice. The following information is designed to address common issues and clarify the impact of different anesthetic agents on experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: Which anesthetic agents are commonly used for this compound challenge studies in mice?

A1: Commonly used anesthetic agents for this compound challenge studies in mice include injectable anesthetics like a combination of ketamine and xylazine, or pentobarbital, as well as inhalant anesthetics such as isoflurane.[1][2][3] The choice of anesthetic can significantly impact physiological parameters and experimental outcomes.

Q2: How does the choice of anesthesia affect airway hyperresponsiveness (AHR) measurements?

A2: Anesthetics can alter respiratory and cardiovascular function, which in turn affects AHR measurements. For instance, some anesthetics can cause respiratory depression, which may influence the baseline airway resistance and the response to this compound.[4] The depth of anesthesia is also a critical factor, as it can affect the animal's physiological responses.

Q3: What are the known differences between ketamine/xylazine and isoflurane anesthesia in the context of respiratory studies?

A3: Ketamine/xylazine is a widely used injectable anesthetic combination that can cause significant respiratory depression and bradycardia.[5] Isoflurane, an inhalant anesthetic, allows for more rapid induction and recovery and may have different effects on respiratory mechanics.[5] Studies comparing these anesthetics in other models have shown differences in cerebral blood flow and survival rates, suggesting they can have profound and differing physiological effects that may influence this compound challenge results.[6][7]

Q4: Can the strain of mice influence the outcome of this compound challenges under anesthesia?

A4: Yes, different mouse strains can exhibit varied responses to both anesthetics and this compound. For example, BALB/c mice are known to be more responsive to this compound than C57BL/6 mice.[3] While some studies have found no significant difference in the minimum alveolar concentration (MAC) of isoflurane between C57BL/6 substrains, differences in response to injectable anesthetics have been noted.[8]

Q5: What are some common problems encountered during this compound challenges in anesthetized mice and how can they be addressed?

A5: Common issues include high variability in this compound response, potential for airway closure, and anesthetic-induced physiological changes. To mitigate these, it is crucial to standardize the experimental protocol, including the anesthetic regimen, the depth of anesthesia, and the method of this compound delivery (e.g., nebulization vs. intravenous injection).[1][9] Ensuring the stability of the this compound solution is also critical, as it can degrade, leading to variable responses.[1]

Troubleshooting Guides

Issue 1: High Variability in this compound Response
  • Possible Cause: Inconsistent anesthetic depth.

    • Solution: Monitor the depth of anesthesia throughout the experiment using physiological parameters such as respiratory rate and response to stimuli.[9][10] For inhalant anesthetics, ensure a stable concentration is delivered. For injectable anesthetics, be aware of the duration of action and supplement if necessary, following a strict protocol.

  • Possible Cause: Degradation of this compound solution.

    • Solution: Prepare fresh this compound solutions for each experiment. The stability of this compound in solution can be affected by pH.[1]

  • Possible Cause: Differences in this compound delivery.

    • Solution: Standardize the method of this compound administration. For aerosol delivery, ensure the nebulizer is functioning correctly and consistently.[11][9] For intravenous delivery, control the infusion rate and volume precisely.[1][2]

Issue 2: Suspected Airway Closure
  • Possible Cause: Deep anesthesia and supine positioning can lead to derecruitment of lung units.[2]

    • Solution: Use of positive end-expiratory pressure (PEEP) during mechanical ventilation can help to keep airways open.[1][3] Performing a deep inflation or "sigh" maneuver before the this compound challenge can also help to standardize lung volume history.

  • Possible Cause: High doses of this compound causing extensive bronchoconstriction.

    • Solution: Optimize the this compound dose-response curve to use concentrations that induce a measurable response without causing complete airway closure.

Issue 3: Anesthetic-Induced Mortality
  • Possible Cause: Respiratory depression and hypoxia, particularly with injectable anesthetics like ketamine/xylazine.[5]

    • Solution: Closely monitor the animal's vital signs, including respiratory rate and oxygen saturation.[10] Supplementation with oxygen can prevent hypoxia, especially during prolonged procedures under ketamine/xylazine anesthesia.[5]

  • Possible Cause: Anesthetic overdose.

    • Solution: Accurately calculate the anesthetic dose based on the mouse's body weight. Be aware of potential strain and sex differences in anesthetic sensitivity.[8]

Data Presentation

Table 1: Comparison of Common Anesthetic Protocols for Murine this compound Challenge

Anesthetic AgentTypical DosageRoute of AdministrationKey AdvantagesKey Disadvantages
Ketamine/Xylazine Ketamine: 80-100 mg/kg; Xylazine: 5-10 mg/kgIntraperitoneal (IP)Longer duration of actionCan cause significant respiratory depression and bradycardia[4][5]
Isoflurane 1.5-2.5% for maintenanceInhalationRapid induction and recovery; adjustable anesthetic depthRequires specialized equipment (vaporizer and scavenging system)
Pentobarbital 50-90 mg/kgIntraperitoneal (IP)Provides a stable plane of anesthesiaNarrow therapeutic index; significant respiratory and cardiovascular depression[1]

Experimental Protocols

Representative Protocol for this compound Challenge in Anesthetized, Ventilated Mice
  • Anesthesia: Anesthetize the mouse with the chosen anesthetic agent (e.g., intraperitoneal injection of ketamine/xylazine). Confirm the depth of anesthesia by lack of pedal withdrawal reflex.[9]

  • Tracheostomy: Surgically expose the trachea and insert a cannula.[1][11]

  • Mechanical Ventilation: Connect the mouse to a small animal ventilator. Set ventilation parameters appropriately for the mouse's size (e.g., tidal volume of 8-10 ml/kg, respiratory rate of 150-450 breaths/min, and a PEEP of 2-3 cmH₂O).[2][3]

  • Baseline Measurement: After a stabilization period, measure baseline airway mechanics using techniques like the forced oscillation technique.[1]

  • This compound Challenge: Administer increasing concentrations of this compound via aerosolization through the ventilator circuit or intravenously.[2][11]

  • Data Acquisition: Measure airway resistance and compliance after each dose of this compound.

  • Recovery/Euthanasia: At the end of the experiment, euthanize the animal without recovery from anesthesia.

Visualizations

Experimental_Workflow Experimental Workflow for this compound Challenge cluster_prep Animal Preparation cluster_measurement Measurement cluster_conclusion Conclusion anesthesia Anesthesia Induction tracheostomy Tracheostomy anesthesia->tracheostomy Surgical Plane ventilation Mechanical Ventilation tracheostomy->ventilation Secure Airway baseline Baseline Measurement ventilation->baseline Stabilization This compound This compound Administration baseline->this compound Establish Baseline data_acq Data Acquisition This compound->data_acq Dose-Response data_acq->this compound Next Dose euthanasia Euthanasia data_acq->euthanasia Experiment End

Caption: Workflow for a typical this compound challenge experiment in anesthetized mice.

Signaling_Pathway Simplified this compound Signaling and Anesthetic Influence cluster_cell Airway Smooth Muscle Cell cluster_anesthesia Anesthetic Influence This compound This compound m3_receptor Muscarinic M3 Receptor This compound->m3_receptor gq_protein Gq Protein Activation m3_receptor->gq_protein plc Phospholipase C gq_protein->plc ip3 IP3 -> Ca2+ Release plc->ip3 contraction Muscle Contraction ip3->contraction anesthetics Anesthetics (e.g., Isoflurane, Ketamine) anesthetics->m3_receptor Potential Modulation anesthetics->contraction Altered Ca2+ signaling/sensitivity

Caption: Simplified signaling pathway of this compound-induced bronchoconstriction and potential points of anesthetic interference.

References

optimizing methacholine concentration for specific research questions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for methacholine-based research. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in optimizing the use of this compound for their specific research questions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action in respiratory research? A1: this compound is a synthetic choline ester that acts as a non-selective muscarinic receptor agonist.[1] In respiratory research, it mimics the neurotransmitter acetylcholine, binding directly to M3 muscarinic receptors on airway smooth muscle cells.[1][2][3] This interaction initiates a signaling cascade that leads to bronchoconstriction (narrowing of the airways), making it a valuable tool for assessing airway hyperresponsiveness (AHR), a key feature of asthma.[2][4][5]

Q2: How should I prepare and store my this compound solutions? A2: this compound solutions should be prepared by a trained individual using sterile techniques.[6][7] The powder is typically diluted in sterile normal saline. While some protocols specify using saline containing 0.4% phenol as a preservative, there is no strong evidence that this is necessary.[6][7][8] Buffered solutions should be avoided as they are less stable.[6][7][8] Solutions should be clearly labeled with the concentration and expiration date and stored in a refrigerator at approximately 4°C.[6][7] Under these conditions, concentrations of 0.125 mg/mL and greater are stable for up to three months.[6][7] It is crucial to allow solutions to warm to room temperature before use to ensure accurate concentration during nebulization.[6][8]

Q3: What is the difference between PC20 and PD20 in a this compound challenge test? A3: Both terms are used to quantify the degree of airway hyperresponsiveness.

  • PC20 (Provocative Concentration 20): This is the concentration of this compound (usually in mg/mL) that causes a 20% fall in the Forced Expiratory Volume in one second (FEV1) from the baseline measurement.[4][5][9]

  • PD20 (Provocative Dose 20): This is the cumulative dose of this compound (usually in µg) that causes a 20% fall in FEV1.[4][8] The European Respiratory Society (ERS) now recommends reporting results as PD20 because it allows for more consistent comparison of results between different protocols and delivery devices.[8][10]

Q4: Can I reuse the this compound solution left in the nebulizer after a test? A4: No. The solution remaining in a nebulizer after use will concentrate due to evaporation and should be discarded.[6][7]

Experimental Protocols & Methodologies

Protocol 1: In Vivo Airway Hyperresponsiveness (AHR) Assessment in Mice

This protocol describes a common method for assessing AHR in a murine model of allergic asthma using a whole-body plethysmograph.

Objective: To measure the response of the airways to increasing concentrations of aerosolized this compound.

Materials:

  • Whole-body plethysmograph chamber

  • Nebulizer

  • This compound chloride powder

  • Sterile saline

  • Experimental mice (e.g., control and allergen-sensitized groups)

Procedure:

  • Solution Preparation: Prepare fresh serial dilutions of this compound in sterile saline (e.g., 0, 3, 10, 30, 50 mg/mL). Allow solutions to reach room temperature before use.[11][12]

  • Acclimatization: Place the mouse in the plethysmography chamber and allow it to acclimatize for at least 3 minutes.

  • Baseline Measurement: Record baseline readings for 3 minutes to establish a stable signal.[11]

  • Saline Challenge: Aerosolize sterile saline into the chamber for 3 minutes. Record measurements during and for 3 minutes following nebulization to establish the baseline response.[13]

  • This compound Challenge:

    • Begin with the lowest concentration of this compound.

    • Aerosolize the solution for a fixed period (e.g., 3 minutes).[11]

    • Record airway responsiveness parameters (e.g., Enhanced Pause - Penh) for 3 minutes after each nebulization.[11]

  • Incremental Dosing: Repeat step 5 with incrementally increasing concentrations of this compound, allowing a brief recovery period between doses if required by the specific protocol.

  • Data Analysis: Plot the dose-response curve for each animal (Penh vs. This compound concentration). The area under the curve or the response at specific concentrations can be used for statistical comparison between groups.

Data Presentation: this compound Concentration Ranges

The optimal concentration of this compound is highly dependent on the research question, the model system, and the specific endpoint being measured.

Application Area Model System Typical Concentration Range Key Endpoint(s) References
In Vivo AHR Murine (Mouse)0.1 mg/mL to 50 mg/mL (nebulized)Penh, Lung Resistance (RL)[11][13]
In Vivo AHR Murine (Mouse)32 µg/kg to 128 µg/kg (IV infusion)Airway Resistance[14]
Clinical Diagnostics Human0.025 mg/mL to 16 mg/mL (or higher)PC20 / PD20 (FEV1 drop)[5][15]
In Vitro Contraction Human Bronchiolar Strips10⁻⁸ M to 10⁻³ MEC50, Max Contraction[16]
In Vitro Contraction Bovine Tracheal Smooth Muscle10⁻⁸ M to 10⁻⁴ MEC50, Max Contraction[17]

EC50: The concentration of an agonist that gives 50% of the maximal response. Penh: Enhanced Pause, a calculated value from whole-body plethysmography used as a surrogate for airway resistance. RL: Lung Resistance, measured invasively in anesthetized animals.

Troubleshooting Guide

Issue / Observation Potential Cause(s) Recommended Solution(s)
High variability between subjects in the same group. 1. Inconsistent nebulizer output. 2. Subject stress or movement. 3. Underlying health differences. 4. Inaccurate solution preparation.1. Calibrate and regularly maintain the nebulizer. 2. Ensure adequate acclimatization time for animals. 3. Screen subjects for health status prior to the experiment. 4. Use precise weighing and sterile dilution techniques.[7]
No significant response to this compound, even at high concentrations. 1. Incorrectly prepared or degraded this compound solution. 2. Subject is on medication that blunts airway response (e.g., bronchodilators, corticosteroids).[18] 3. The model system is not hyperresponsive. 4. Inefficient aerosol delivery to the lungs.1. Prepare fresh solutions. Check the pH; this compound degrades rapidly at pH > 6.[19] 2. Ensure appropriate washout periods for any confounding medications.[18] 3. Confirm the hyperresponsive phenotype with another method (e.g., histology for inflammation). 4. Check nebulizer function and ensure proper connection to the chamber.
Subject shows a significant response to saline/diluent. 1. The diluent is cold, causing bronchoconstriction. 2. The subject is extremely hyperresponsive. 3. The diluent is contaminated or has an incorrect pH.1. Ensure all solutions are warmed to room temperature before nebulization.[6][8] 2. If FEV1 drops by 10-20% after diluent, repeat the diluent step. If the drop is >20%, the test should be stopped and rescheduled.[4][8] 3. Use sterile, physiological saline.
Plateau in dose-response curve occurs at a low level of bronchoconstriction. This can be a normal physiological response, especially in non-asthmatic or healthy subjects, indicating a limited maximal airway narrowing capacity.This is not necessarily an error. Analyze the data by comparing the EC50 (sensitivity) and the maximal response (Emax) separately. Plateaus are observed in a significant portion of normal subjects.[15]

Visualizations: Pathways and Workflows

Methacholine_Signaling_Pathway cluster_cell Airway Smooth Muscle Cell MCh This compound M3R M3 Muscarinic Receptor MCh->M3R Binds Gq Gαq Protein M3R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 SR Sarcoplasmic Reticulum (SR) IP3->SR Binds to receptor on SR Ca Ca²⁺ (Calcium) SR->Ca Releases CaM Calmodulin (CaM) Ca->CaM Activates MLCK Myosin Light Chain Kinase (MLCK) CaM->MLCK Activates Myosin Myosin MLCK->Myosin Phosphorylates PMyosin Phosphorylated Myosin Myosin->PMyosin Contraction Muscle Contraction (Bronchoconstriction) PMyosin->Contraction Leads to

Caption: this compound signaling pathway in airway smooth muscle.[2][20]

Methacholine_Challenge_Workflow start Start Experiment prep Prepare this compound Serial Dilutions start->prep acclimate Acclimatize Subject (e.g., in plethysmograph) prep->acclimate baseline Measure Baseline Lung Function acclimate->baseline diluent Administer Diluent (Saline Control) baseline->diluent measure1 Measure Post-Diluent Lung Function diluent->measure1 check FEV1 Drop < 20%? measure1->check dose_mch Administer Lowest Dose of this compound check->dose_mch Yes stop Stop Challenge check->stop No measure2 Measure Post-MCh Lung Function dose_mch->measure2 check2 FEV1 Drop ≥ 20% OR Max Dose Reached? measure2->check2 next_dose Administer Next Higher Dose check2->next_dose No check2->stop Yes next_dose->dose_mch bronchodilator Administer Bronchodilator stop->bronchodilator final_measure Measure Final Lung Function bronchodilator->final_measure analyze Analyze Data (Calculate PD20/PC20) final_measure->analyze end End analyze->end

Caption: Generalized workflow for a this compound challenge test.[4][21]

Troubleshooting_Logic start Unexpected Result Observed no_response No Response to MCh start->no_response high_variability High Inter-Subject Variability start->high_variability saline_response Response to Saline Control start->saline_response check_sol Check Solution: - Freshly prepared? - Stored at 4°C? - Correct pH? no_response->check_sol Potential Cause check_delivery Check Delivery System: - Nebulizer calibrated? - Aerosol visible? no_response->check_delivery Potential Cause check_subject Check Subject: - Confounding meds? - Recent infection? no_response->check_subject Potential Cause check_protocol Check Protocol: - Consistent timing? - Acclimatization adequate? high_variability->check_protocol Potential Cause check_env Check Environment: - Consistent temp/humidity? high_variability->check_env Potential Cause check_diluent Check Diluent: - Warmed to room temp? - Sterile? saline_response->check_diluent Potential Cause

Caption: Logical flow for troubleshooting common experimental issues.

References

Technical Support Center: Addressing Tachyphylaxis in Repeated Methacholine Challenges

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing and understanding tachyphylaxis associated with repeated in vivo methacholine challenges.

Troubleshooting Guide

This guide addresses specific issues that may arise during your experiments, providing potential causes and actionable solutions.

Issue Potential Cause(s) Recommended Solution(s)
Diminished or absent bronchoconstriction upon repeated this compound challenge in control/non-asthmatic animal models. Tachyphylaxis: This is an expected physiological response in normal subjects where repeated stimulation leads to a reduced response.[1][2][3] The mechanism may involve the release of inhibitory prostaglandins.[1][2]- Increase the interval between challenges: Allow for a sufficient washout period. Studies suggest that tachyphylaxis in normal subjects can last for at least 6 hours, with some research indicating a return to baseline responsiveness after 7 days.[1][4] - Consider a single challenge per day: If the experimental design allows, perform only one this compound challenge within a 24-hour period to avoid tachyphylaxis.[5] - Pharmacological intervention: If investigating the mechanisms of tachyphylaxis, pretreatment with cyclooxygenase inhibitors like indomethacin or flurbiprofen can inhibit its development.[1][2]
Inconsistent or highly variable responses to this compound challenges across a study group. Subject Variability: Differences in baseline airway hyperresponsiveness, genetic background, or underlying inflammation can contribute to variability. Procedural Inconsistencies: Variations in nebulizer output, inhalation time, or the interval between dose escalations can affect the delivered dose and subsequent response.[6] Environmental Factors: Seasonal variations and recent respiratory infections can influence airway responsiveness.[7][8]- Standardize Protocols: Ensure consistent adherence to the chosen dosing protocol (e.g., two-minute tidal breathing or five-breath dosimeter method) for all subjects.[8][9] - Control for Environmental Factors: Conduct experiments in a controlled environment and exclude subjects with recent respiratory infections.[10] Be mindful of potential seasonal effects on airway hyperresponsiveness.[7] - Acclimatize Animals: Allow for a sufficient acclimatization period for animal subjects to reduce stress-related variability.
Unexpectedly high baseline airway resistance, making it difficult to assess the effects of this compound. Improper Handling or Anesthesia: Stress from handling or an inappropriate level of anesthesia can affect baseline lung function. Underlying Airway Obstruction: Pre-existing conditions in the animal model could lead to elevated baseline resistance.[9]- Refine Animal Handling and Anesthesia Protocols: Ensure proper and consistent anesthesia depth and gentle handling to minimize stress. - Screen Subjects: Perform baseline spirometry or other lung function tests to exclude subjects with significant pre-existing airway obstruction.[9][10]
No significant difference in this compound responsiveness between control and experimental (e.g., asthmatic) groups. Lack of Tachyphylaxis in Asthmatic Models: Asthmatic subjects (human and likely animal models) do not typically exhibit tachyphylaxis to this compound.[1][2][3] If the control group is showing tachyphylaxis, this could mask the hyperresponsiveness of the asthmatic group in repeated challenge protocols.- Optimize Experimental Design: For studies comparing normal and asthmatic subjects, be aware that tachyphylaxis is expected only in the normal group.[1][2] Design the study with appropriate intervals between challenges to minimize the impact of tachyphylaxis in the control group on the overall interpretation of results.

Frequently Asked Questions (FAQs)

Q1: What is this compound tachyphylaxis?

A1: this compound tachyphylaxis is the phenomenon where repeated administration of this compound leads to a diminished bronchoconstrictor response.[2] This is a form of rapid, short-term desensitization to the stimulus.

Q2: Why is tachyphylaxis observed in normal subjects but not in asthmatics?

A2: The exact reasons are still under investigation, but one prominent theory is that in normal airways, this compound challenge leads to the release of inhibitory prostaglandins, which have a protective, bronchodilatory effect, thus reducing the response to subsequent challenges.[1][2] This protective mechanism may be impaired in asthmatic airways.

Q3: What is the molecular mechanism underlying tachyphylaxis to this compound?

A3: At the cellular level, tachyphylaxis is related to the desensitization of the M3 muscarinic acetylcholine receptor (mAChR), a G-protein coupled receptor (GPCR).[11][12] Upon prolonged or repeated stimulation by an agonist like this compound, the M3 mAChR is phosphorylated by G-protein coupled receptor kinases (GRKs). This phosphorylation promotes the binding of arrestin molecules, which uncouple the receptor from its G-protein (Gq), preventing downstream signaling that leads to smooth muscle contraction.[11][12] The receptor may then be internalized.

Q4: How long does this compound tachyphylaxis last?

A4: In normal human subjects, tachyphylaxis to this compound has been shown to last for at least 6 hours.[1] Some studies in non-asthmatic subjects suggest that a period of at least 7 days is required to completely avoid any residual tachyphylactic effect.[4]

Q5: Can I prevent tachyphylaxis in my experiments?

A5: Preventing tachyphylaxis depends on your experimental goals. If you are not studying the phenomenon itself, the best way to avoid it is to increase the time between this compound challenges.[4] If you are investigating the mechanisms of tachyphylaxis, you can use pharmacological tools such as cyclooxygenase inhibitors (e.g., indomethacin) to block the production of inhibitory prostaglandins and thereby inhibit the development of tachyphylaxis.[1][2]

Q6: How should I design my repeated this compound challenge protocol to account for tachyphylaxis?

A6: If you are comparing hyperresponsive (e.g., asthmatic) and non-hyperresponsive groups, it is crucial to be aware that tachyphylaxis will likely only occur in the non-hyperresponsive group.[1][3] Consider a study design with a single this compound challenge per subject or ensure a sufficient washout period (ideally several days) between challenges if repeated measures are necessary.[4]

Experimental Protocols

Standard this compound Challenge Protocol (Adapted for Murine Models)

This protocol is a generalized guideline and should be adapted based on the specific animal model and experimental setup (e.g., FlexiVent).

  • Animal Preparation:

    • Anesthetize the animal (e.g., with an appropriate injectable or inhalant anesthetic).

    • Intubate or tracheostomize the animal and connect it to a small animal ventilator.

  • Baseline Measurement:

    • Record baseline airway mechanics, such as airway resistance (R) and dynamic compliance (C), to establish a stable baseline.[13]

  • Saline Challenge:

    • Administer an aerosolized saline control to ensure that the nebulization process itself does not cause bronchoconstriction.

    • Measure airway mechanics post-saline challenge.

  • This compound Administration:

    • Administer progressively increasing concentrations of aerosolized this compound (e.g., 0.0625, 0.125, 0.25, 0.5, 1.0, 2.0, 4.0, 8.0, 16.0 mg/mL).[10][14]

    • The duration of nebulization for each concentration should be standardized (e.g., 10-30 seconds).

  • Measurement of Airway Responsiveness:

    • After each dose of this compound, record airway mechanics for a set period (e.g., 3-5 minutes) to capture the peak response.

  • Data Analysis:

    • The primary outcome is often the provocative concentration (PC20) or provocative dose (PD20), which is the concentration or dose of this compound that causes a 20% fall in FEV1 (in humans) or a doubling of baseline airway resistance (in animal models).[10][15]

  • Recovery:

    • After the final this compound dose, monitor the animal to ensure airway mechanics return to baseline. A bronchodilator such as albuterol can be administered to facilitate recovery.[15]

Visualizations

Methacholine_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound M3_Receptor M3 Muscarinic Receptor (GPCR) This compound->M3_Receptor Binds to Gq Gq Protein M3_Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum (SR) IP3->SR Binds to receptor on Ca Ca²⁺ SR->Ca Releases Contraction Smooth Muscle Contraction Ca->Contraction Initiates Tachyphylaxis_Mechanism cluster_main Mechanism of M3 Receptor Desensitization Repeated_MCh Repeated this compound Stimulation M3_Receptor M3 Receptor Repeated_MCh->M3_Receptor Activates GRK G-protein Coupled Receptor Kinase (GRK) M3_Receptor->GRK Recruits & Activates Phosphorylation Receptor Phosphorylation GRK->M3_Receptor Phosphorylates Arrestin Arrestin Phosphorylation->Arrestin Promotes binding of Uncoupling Uncoupling from Gq Protein Arrestin->Uncoupling Causes Internalization Receptor Internalization Arrestin->Internalization Promotes Reduced_Response Reduced Bronchoconstrictor Response (Tachyphylaxis) Uncoupling->Reduced_Response Internalization->Reduced_Response Experimental_Workflow cluster_workflow Experimental Workflow for this compound Challenge Start Start Anesthesia Anesthetize & Intubate Animal Start->Anesthesia Baseline Measure Baseline Airway Mechanics Anesthesia->Baseline Saline Administer Saline Control Baseline->Saline Measure_Saline Measure Post-Saline Mechanics Saline->Measure_Saline MCh_Dose Administer Increasing Doses of this compound Measure_Saline->MCh_Dose Measure_MCh Measure Airway Mechanics After Each Dose MCh_Dose->Measure_MCh PC20_Check Response > Threshold? (e.g., Resistance Doubled) Measure_MCh->PC20_Check PC20_Check->MCh_Dose No Recovery Monitor Recovery / Administer Bronchodilator PC20_Check->Recovery Yes End End Recovery->End

References

Technical Support Center: Managing Bronchoconstriction Severity During Methacholine Challenge in Animals

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to help you manage and standardize the severity of bronchoconstriction during methacholine challenge experiments in animal models.

Troubleshooting Guides

This section addresses common problems encountered during this compound challenge studies, offering potential causes and solutions in a structured question-and-answer format.

Issue 1: High Variability in Bronchoconstrictor Response

  • Question: We are observing significant variability in the bronchoconstrictor response to the same dose of this compound, both between animals and within the same animal on different days. What could be the cause and how can we mitigate this?

  • Answer: Variability in this compound response is a common challenge. Several factors can contribute to this issue:

    • This compound Degradation: this compound solutions can degrade, especially over the extended timeframes of some experiments like MRI studies. This can lead to a weaker than expected response.[1] It is recommended to use freshly prepared solutions for each experiment.

    • Delivery Method: The method of this compound delivery can significantly impact the response. Bolus injections tend to produce a more robust and immediate response compared to continuous infusions.[1] However, infusions may be necessary for longer-lasting responses in certain imaging studies.[1] Consistency in the delivery method is crucial for reproducible results.

    • Baseline Airway Size: There can be substantial day-to-day variability in the baseline airway size of the same animal, which can affect the subsequent response to this compound.[2] It is important to establish a stable baseline before each challenge.

    • Anesthesia: The choice and depth of anesthesia can influence airway responsiveness. Some anesthetics, like sevoflurane and halothane, have bronchodilatory effects and can prevent this compound-induced changes in lung function.[3] A consistent anesthetic protocol is essential. A combination of ketamine and xylazine is a common choice for such procedures.[4]

Issue 2: Inconsistent or Weak Bronchoconstriction

  • Question: Our animals are showing a weaker or more inconsistent bronchoconstrictor response than expected. How can we enhance the magnitude and reproducibility of the response?

  • Answer: A weak or inconsistent response can often be traced back to the experimental setup and protocol.

    • Optimize this compound Delivery: Ensure the this compound is reaching the target site effectively. For intravenous delivery, check for catheter patency and placement. For aerosol delivery, ensure the nebulizer is functioning correctly and producing particles of the appropriate size for deep lung deposition. An improved delivery protocol, such as ensuring the this compound solution is fresh and the delivery line is free of bubbles, can increase bronchoconstriction from 25-60% to 65-100% for a moderate dose.[1]

    • Dose-Response Curve: It is crucial to perform a dose-response study to determine the optimal concentration of this compound for your specific animal model and experimental conditions.[5][6] The sensitivity to this compound can vary between different strains and species of animals.[7]

    • Ventilator Settings: In mechanically ventilated animals, the tidal volume and respiratory rate can affect airway responsiveness.[8] Standardize your ventilator settings across all animals in the study. For mice, typical respiratory rates can range from 60 to 400 breaths per minute, with tidal volumes from 0.03 to 0.35 ml, depending on the specific ventilator and the size of the animal.[9]

Issue 3: Adverse Events or Animal Distress

  • Question: Some of our animals are experiencing severe bronchoconstriction, leading to distress or mortality. How can we manage the severity to ensure animal welfare while still obtaining meaningful data?

  • Answer: Ensuring animal welfare is paramount. Severe bronchoconstriction can be managed by:

    • Careful Dose Escalation: Begin with a low dose of this compound and gradually increase the concentration. This allows you to identify the dose that elicits a measurable response without causing excessive distress.

    • Monitoring Vital Signs: Continuously monitor the animal's heart rate, respiratory rate, and oxygen saturation. A significant drop in heart rate (e.g., more than 10% below baseline) can be an early indicator of a strong response, at which point the this compound administration can be paused or stopped.[1]

    • Reversal Agent: Have a bronchodilator, such as albuterol, readily available to administer if the animal shows signs of severe respiratory distress.[10]

    • Post-Challenge Care: After the challenge, continue to monitor the animal until it has fully recovered. A spontaneous recovery from this compound-induced bronchoconstriction typically occurs within 45-60 minutes.[10]

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound in inducing bronchoconstriction?

A1: this compound is a cholinergic agonist that acts as a non-selective muscarinic receptor agonist. In the airways, it primarily stimulates M3 muscarinic receptors on airway smooth muscle cells. This activation triggers a signaling cascade through the Gq protein, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the sarcoplasmic reticulum, causing the release of intracellular calcium (Ca2+). The increase in intracellular Ca2+ leads to the phosphorylation of myosin light chains and subsequent contraction of the airway smooth muscle, resulting in bronchoconstriction.[1][3]

Q2: How does the route of this compound administration (intravenous vs. aerosol) affect the experimental outcome?

A2: The route of administration can significantly influence the pattern of bronchoconstriction.

  • Intravenous (IV) administration typically induces constriction predominantly in the central airways.[11]

  • Aerosolized (inhaled) administration tends to affect both the conducting and peripheral airways, leading to more heterogeneous ventilation defects.[11] The choice of administration route should be guided by the specific research question and the region of the lung being investigated.

Q3: Can this compound challenge affect subsequent bronchoalveolar lavage (BAL) fluid analysis?

A3: Studies have shown that a this compound challenge performed within 30 minutes prior to bronchoscopy does not significantly alter the cell number or many indices of cell function in bronchoalveolar lavage fluid.[12] This indicates that it is feasible to perform a this compound challenge to assess bronchial hyperresponsiveness before collecting BAL fluid for cellular and biochemical analysis without confounding the results.

Q4: What are the key parameters to measure during a this compound challenge?

A4: The primary outcome measures depend on the technique being used. For invasive measurements in anesthetized and ventilated animals, key parameters include:

  • Airway Resistance (Raw): A measure of the opposition to airflow in the conducting airways.

  • Lung Compliance (Crs): A measure of the lung's ability to stretch and expand.

  • Tissue Elastance (H) and Tissue Damping (G): These parameters, derived from the constant phase model, reflect the mechanical properties of the lung parenchyma.[5] For non-invasive techniques like whole-body plethysmography, the enhanced pause (Penh) is often used as a surrogate for airway resistance. In imaging studies, changes in airway diameter and the number and size of ventilation defects are quantified.[1]

Q5: Are there alternatives to this compound for inducing bronchoconstriction in animal models?

A5: Yes, other bronchoconstrictor agents can be used, including histamine, serotonin, and specific antigens (e.g., ovalbumin in sensitized animals). The choice of agent depends on the specific aims of the study. For example, an antigen challenge is more relevant for studying allergic airway hyperreactivity.

Data Presentation

Table 1: Comparison of this compound Delivery Methods and Resulting Bronchoconstriction

Delivery MethodAnimal ModelThis compound Dose/ConcentrationKey FindingsReference
Intravenous InfusionMouse0.3, 0.6, and 1.2 mL/hr (total doses of 32, 64, 96, and 128 µg/kg)Prolonged bronchoconstrictor response suitable for long-duration imaging studies.[1]
Intravenous BolusMouse80 µg/kgMore robust and immediate response compared to infusion.[1]
Improved IV DeliveryMouse125 µg/kgIncreased bronchoconstriction from 25-60% to 65-100% compared to the initial protocol.[1]
Inhaled AerosolRabbit125 mg/ml for 90 secondsAffected both central and peripheral airways.[11]
Intravenous InfusionRabbit2.5, 5.0, or 10.0 µg/kg/minPredominantly central airway constriction.[11]

Table 2: Effect of Anesthetics on this compound-Induced Bronchoconstriction in Piglets

AnestheticThis compound DoseEffect on Lung Resistance (RL)Effect on Lung Compliance (CL)Reference
Pentobarbital (Control)15 µg/kg/hDoubled RLDecreased CL[3]
Sevoflurane (1 MAC)15 µg/kg/hPrevented increase in RLPrevented decrease in CL[3]
Halothane (1 MAC)15 µg/kg/hPrevented increase in RLPrevented decrease in CL[3]

Experimental Protocols

Protocol 1: Intravenous this compound Challenge in Anesthetized, Ventilated Mice

This protocol is adapted from studies investigating airway hyperreactivity in mouse models of asthma.[1]

  • Animal Preparation:

    • Anesthetize the mouse with an appropriate anesthetic (e.g., intraperitoneal injection of ketamine/xylazine).[4]

    • Perform a tracheotomy and cannulate the trachea.

    • Connect the animal to a small animal ventilator. Set the ventilator parameters according to the animal's weight (e.g., tidal volume of 10 ml/kg, respiratory rate of 150 breaths/min, and a positive end-expiratory pressure of 3 cm H2O).[1]

    • Cannulate the jugular vein for intravenous delivery of this compound.

  • Baseline Measurement:

    • Allow the animal to stabilize on the ventilator for at least 5 minutes.

    • Measure baseline airway mechanics (e.g., airway resistance and lung compliance) using a technique such as the forced oscillation technique.

  • This compound Challenge:

    • Prepare fresh solutions of this compound in sterile saline at increasing concentrations.

    • Administer a bolus injection of saline (vehicle control) via the jugular vein catheter and measure airway mechanics.

    • Administer increasing doses of this compound via bolus injection. Allow for a recovery period between doses.

    • Measure airway mechanics after each dose of this compound to generate a dose-response curve.

  • Data Analysis:

    • Calculate the percentage change in airway resistance and lung compliance from baseline for each dose of this compound.

    • Determine the provocative concentration (PC200) or provocative dose (PD200) that causes a 200% increase in airway resistance from baseline.

Protocol 2: Aerosolized this compound Challenge in Conscious Mice using Whole-Body Plethysmography

This is a non-invasive method to assess airway hyperresponsiveness.

  • Acclimatization:

    • Place the conscious, unrestrained mouse in the main chamber of the whole-body plethysmograph.

    • Allow the animal to acclimatize to the chamber for at least 10-15 minutes until the breathing pattern stabilizes.

  • Baseline Measurement:

    • Record baseline breathing parameters for 3-5 minutes. The plethysmograph software will calculate the enhanced pause (Penh).

  • This compound Challenge:

    • Nebulize saline (vehicle control) into the chamber for a set period (e.g., 2 minutes) and record Penh for 3-5 minutes post-nebulization.

    • Sequentially nebulize increasing concentrations of this compound (e.g., 3.125, 6.25, 12.5, 25, 50 mg/ml).

    • After each nebulization, record Penh for 3-5 minutes.

  • Data Analysis:

    • Calculate the average Penh value during the recording period after each nebulization.

    • Express the results as the percentage change from the baseline Penh value after saline nebulization.

    • Plot the dose-response curve of this compound concentration versus the percentage change in Penh.

Mandatory Visualizations

Methacholine_Signaling_Pathway MCh This compound M3R M3 Muscarinic Receptor MCh->M3R Binds to Gq Gq Protein M3R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR Binds to receptor on Ca Ca²⁺ Release SR->Ca Contraction Airway Smooth Muscle Contraction Ca->Contraction Initiates

Caption: Signaling pathway of this compound-induced bronchoconstriction.

Methacholine_Challenge_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Animal_Prep Animal Preparation (Anesthesia, Tracheotomy, Ventilation, Cannulation) Stabilization Stabilization Period Animal_Prep->Stabilization Baseline Baseline Measurement (Airway Mechanics) Stabilization->Baseline Challenge This compound Challenge (Increasing Doses) Baseline->Challenge Measurement Measure Airway Mechanics After Each Dose Challenge->Measurement Measurement->Challenge Next Dose Dose_Response Generate Dose-Response Curve Measurement->Dose_Response Calculate_PC Calculate PC200 Dose_Response->Calculate_PC Troubleshooting_Logic Problem Inconsistent/ Weak Response Check_MCh Check this compound Solution Problem->Check_MCh Check_Delivery Check Delivery System Problem->Check_Delivery Check_Anesthesia Review Anesthetic Protocol Problem->Check_Anesthesia Check_Ventilator Verify Ventilator Settings Problem->Check_Ventilator Solution1 Use Freshly Prepared Solution Check_MCh->Solution1 Solution2 Ensure Catheter Patency/ Nebulizer Function Check_Delivery->Solution2 Solution3 Standardize Anesthetic Agent and Depth Check_Anesthesia->Solution3 Solution4 Standardize Tidal Volume and Respiratory Rate Check_Ventilator->Solution4

References

ensuring stability and storage of methacholine solutions for laboratory use

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on ensuring the stability and proper storage of methacholine solutions. It includes troubleshooting guides and frequently asked questions to address specific issues that may be encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the recommended diluent for preparing this compound solutions?

A1: The most common diluent for this compound chloride is sterile 0.9% sodium chloride (normal saline).[1][2] Some protocols specify using normal saline that contains 0.4% phenol, which can help reduce the risk of bacterial contamination without interfering with the test.[1][3] It is important to note that buffered solutions are less stable and generally should not be used as the diluent for this compound.[1]

Q2: What are the optimal storage conditions for reconstituted this compound solutions?

A2: Reconstituted and diluted this compound solutions should be stored in a refrigerator at 2°C to 8°C (36°F to 46°F).[3][4] While some studies have shown that solutions can be stable for extended periods at room temperature, refrigeration is the standard recommendation to ensure potency.[5][6] Freezing has also been shown not to affect the stability of certain dilutions.[4][7]

Q3: For how long can I store my prepared this compound solutions?

A3: The stability of this compound solutions can vary depending on the concentration, diluent, and storage temperature. While older guidelines suggested a short shelf-life, several studies have demonstrated that solutions are more stable than previously thought.[6] Solutions prepared with normal saline and refrigerated at 2-8°C can be stable for at least two weeks and up to several months.[1][3][5][8] However, it is crucial to follow the specific recommendations provided with your this compound chloride product or established laboratory protocols.[1][4] For instance, the package insert for Provocholine® recommends a storage period of no more than two weeks when refrigerated.[1][4][9]

Q4: Does the concentration of the this compound solution affect its stability?

A4: Yes, higher concentrations of this compound chloride have been shown to be more stable over time.[10][11] Lower concentration solutions tend to be less acidic, which can make them more susceptible to degradation.[1]

Q5: Can I reuse this compound solution left in a nebulizer after an experiment?

A5: No, any unused this compound solution remaining in a nebulizer should be discarded.[1] The concentration of the solution can change due to evaporation during nebulization, which would affect the accuracy of subsequent experiments.[1]

Solution Stability Data

The stability of this compound chloride solutions is influenced by concentration, solvent, and storage temperature. The tables below summarize findings from various studies.

Table 1: Effect of Temperature and Solvent on this compound Degradation over 9 Months

ConcentrationSolventStorage ConditionMean Degradation (%)
50 g/LPBS or NaClRoom Temp or Refrigerated6.5%
0.39 g/LNaClRoom Temp or Refrigerated11.0%
0.39 g/LPBSFrozen8.0%
0.39 g/LPBSRefrigerated16.0%
0.39 g/LPBSRoom Temperature63.8%

Data adapted from Hayes et al., 1998.[10][11][12]

Table 2: General Stability Guidelines from Literature

Storage TemperatureDiluentReported Stability Period
4°C (Refrigerated)0.9% NaClUp to 5 months with <10% degradation[8][13]
Room Temperature0.9% NaClUp to 4 months with no significant decomposition[5][6]
4°C (Refrigerated)0.9% NaClShould be stable for 3 months (for concentrations ≥0.125 mg/mL)[1]
2-8°C (Refrigerated)0.9% NaCl with 0.4% PhenolUp to 2 weeks[1][3][4]

Troubleshooting Guide

This guide addresses common problems encountered during experiments involving this compound solutions.

Problem Potential Cause(s) Recommended Solution(s)
Inconsistent or weaker-than-expected biological response (e.g., bronchoconstriction). 1. Degraded this compound Solution: The solution may have lost potency due to improper storage, age, or high pH.[10][14] 2. Incorrect Concentration: Errors in the dilution process. 3. Cold Solution: Using a refrigerated solution without allowing it to warm to room temperature can affect nebulizer output and the biological response.[3]1. Prepare fresh this compound solutions according to protocol. Verify the expiration date. Ensure the pH of the diluent is not above 6.[14] 2. Carefully review and repeat the serial dilution procedure. Ensure accurate labeling of all vials.[3] 3. Remove solutions from the refrigerator and allow them to reach room temperature (approximately 30 minutes) before use.[9][15]
Crystallization or precipitation observed in the solution. 1. Storage in Nebulizer: Storing the solution directly in the nebulizer reservoir can lead to crystallization.[3] 2. Low Temperature: Potential for precipitation if solutions are stored at very low, non-recommended temperatures.1. Do not store reconstituted solutions in the nebulizer. Transfer the required amount just before the experiment.[3] 2. Store solutions within the recommended temperature range (2-8°C). If crystals are observed, bring the solution to room temperature and gently agitate to see if they redissolve. If not, discard the solution.
High variability between experimental repeats. 1. Inconsistent Dosing: Variation in the volume of solution nebulized or the duration of exposure. 2. Subject Variability: Biological differences in responsiveness. 3. Changes in Solution Concentration: Reusing solution from the nebulizer where evaporation may have occurred.[1]1. Standardize the experimental protocol, ensuring consistent nebulizer output and exposure times.[16] 2. Ensure subjects (e.g., animals or cell cultures) are appropriately matched. For clinical tests, ensure patient preparation guidelines are followed (e.g., withholding certain medications).[17][18] 3. Always use fresh solution for each experiment and discard any leftover solution from the nebulizer.[1]
Unexpected response to the diluent/control. 1. Contamination of Diluent: The saline solution may be contaminated. 2. Subject Hypersensitivity: The subject may be hyperresponsive to the physical stimulus of the nebulized saline aerosol.[16]1. Use fresh, sterile 0.9% sodium chloride for each experiment. 2. If a significant response to the diluent is observed (e.g., a >10-20% drop in FEV1 in a clinical setting), the subject may be too unstable for the challenge, and the test should be stopped or repeated.[15][16]

Experimental Protocols

Protocol 1: Preparation of this compound Chloride Solutions for Bronchial Challenge Testing

This protocol describes the serial dilution of this compound chloride powder for use in a bronchial challenge test.

Materials:

  • Vial of this compound Chloride powder (e.g., 100 mg)

  • Sterile 0.9% Sodium Chloride (with or without 0.4% phenol) as diluent

  • Sterile empty vials for dilutions

  • Sterile syringes and needles

  • Alcohol prep pads

  • Labels

Procedure:

  • Reconstitution of Stock Solution:

    • Wipe the stoppers of the this compound powder vial and the diluent vial with an alcohol prep pad.

    • Using a sterile syringe, draw the appropriate volume of diluent. For example, to create a 16 mg/mL stock solution from a 100 mg vial, inject 6.25 mL of diluent into the powder vial.[19]

    • Shake the vial gently until the powder is completely dissolved and the solution is clear.[3] This will be your highest concentration (e.g., Vial A).

  • Serial Dilution:

    • Label sterile empty vials for each subsequent concentration (e.g., Vial B, C, D, etc.).

    • To perform a 1:2 serial dilution (doubling doses), transfer 3 mL of the solution from Vial A to Vial B.[9]

    • Add 3 mL of diluent to Vial B and shake well. The concentration will now be half of Vial A (e.g., 8 mg/mL).

    • Repeat this process for all subsequent dilutions, always taking from the previously diluted vial (e.g., 3 mL from B to C, add 3 mL diluent; 3 mL from C to D, add 3 mL diluent, and so on).

  • Storage:

    • Clearly label each vial with the this compound concentration, preparation date, and expiration date.[3]

    • Store the prepared solutions in a refrigerator at 2°C to 8°C for up to two weeks, or according to your institution's validated protocol.[3][9][19]

  • Pre-Use:

    • Before use, remove the required vials from the refrigerator and allow them to warm to room temperature for at least 30 minutes.[3][9][15]

Protocol 2: this compound Challenge Test (MCT) - General Workflow

This is a generalized workflow for a this compound challenge test, often used to diagnose airway hyperresponsiveness.[15][17][20]

Pre-Test Preparation:

  • Ensure the subject has followed all pre-test instructions (e.g., withholding specific medications, avoiding caffeine).[17][18][20]

  • Verify there are no contraindications for the test (e.g., severe airflow limitation, recent heart attack, uncontrolled hypertension).[15][21][22]

  • Have emergency supplies, including a short-acting bronchodilator (e.g., albuterol) and oxygen, readily available.[16][23]

Procedure:

  • Baseline Spirometry: Perform a baseline spirometry test to measure the subject's initial lung function, specifically the Forced Expiratory Volume in one second (FEV1).[17][18]

  • Diluent Administration: Administer nebulized sterile saline (the diluent) to the subject. This serves as a control.[16][18]

  • Post-Diluent Spirometry: Repeat the spirometry test. The FEV1 value obtained after diluent inhalation will serve as the new baseline for calculating the response to this compound. If the FEV1 drops significantly (>10-20%) after the diluent, the test should be stopped.[15][16]

  • This compound Administration: Administer the lowest concentration of this compound via a nebulizer for a standardized period (e.g., two minutes of tidal breathing).[2][15]

  • Post-Methacholine Spirometry: Perform spirometry at 30 and 90 seconds after inhalation is complete.[15]

  • Dose Escalation: If the FEV1 has not fallen by 20% or more from the post-diluent baseline, proceed to the next highest concentration of this compound. Repeat steps 4 and 5.[18][20]

  • Test Endpoint: The test is concluded when either:

    • The FEV1 drops by 20% or more from the baseline (a positive test).[15][17][20]

    • The maximum planned concentration of this compound has been administered without a 20% drop in FEV1 (a negative test).[20]

  • Recovery: Administer a bronchodilator to reverse the bronchoconstriction. Repeat spirometry after 5-10 minutes to ensure the subject's FEV1 returns to baseline.[16][22]

Visualizations

The following diagrams illustrate key pathways and workflows related to the use of this compound.

Methacholine_Signaling_Pathway This compound This compound M3_Receptor M3 Muscarinic Receptor This compound->M3_Receptor Binds to Gq_protein Gq Protein M3_Receptor->Gq_protein Activates PLC Phospholipase C (PLC) Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum (SR) IP3->SR Binds to receptor on PKC PKC DAG->PKC Activates Ca_release SR->Ca_release Ca_cytosol ↑ Cytosolic Ca²⁺ Ca_release->Ca_cytosol Leads to Calmodulin Calmodulin Ca_cytosol->Calmodulin Binds to MLCK MLCK (Active) Calmodulin->MLCK Activates Myosin Myosin Light Chain MLCK->Myosin Phosphorylates Myosin_P Phosphorylated Myosin Myosin->Myosin_P Contraction Smooth Muscle Contraction Myosin_P->Contraction Causes PKC->Contraction Contributes to

Caption: this compound signaling pathway in airway smooth muscle.[24][25][26][27]

Experimental_Workflow start Start: Subject Prep (Medication hold, no caffeine) baseline_spirometry 1. Perform Baseline Spirometry (FEV1) start->baseline_spirometry diluent_admin 2. Administer Nebulized Saline baseline_spirometry->diluent_admin post_diluent_spirometry 3. Post-Diluent Spirometry diluent_admin->post_diluent_spirometry check_diluent FEV1 Drop > 10-20%? post_diluent_spirometry->check_diluent stop_test Stop Test check_diluent->stop_test Yes meth_admin 4. Administer Lowest Dose of this compound check_diluent->meth_admin No end End: Recovery & Final Spirometry stop_test->end post_meth_spirometry 5. Post-Methacholine Spirometry meth_admin->post_meth_spirometry check_fev1 FEV1 Drop ≥ 20%? post_meth_spirometry->check_fev1 positive_test Positive Test: Administer Bronchodilator check_fev1->positive_test Yes check_max_dose Max Dose Reached? check_fev1->check_max_dose No positive_test->end increase_dose 6. Increase this compound Dose check_max_dose->increase_dose No negative_test Negative Test: Administer Bronchodilator check_max_dose->negative_test Yes increase_dose->meth_admin negative_test->end Troubleshooting_Guide start Inconsistent or Weak Experimental Results q1 Was the solution prepared freshly and stored correctly? start->q1 a1_no Action: Prepare fresh solution. Verify storage (2-8°C). q1->a1_no No q2 Was the solution brought to room temperature before use? q1->q2 Yes a1_no->q2 a2_no Action: Allow solution to warm for 30 mins before use. q2->a2_no No q3 Was the nebulizer and dosing protocol followed consistently? q2->q3 Yes a2_no->q3 a3_no Action: Standardize protocol. Calibrate equipment. q3->a3_no No end If issues persist, consider biological variability or other confounding factors. q3->end Yes a3_no->end

References

Validation & Comparative

Validating a New Animal Model of Asthma: A Comparative Guide to Methacholine Challenge

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for validating a new animal model of asthma by comparing its airway hyperresponsiveness (AHR) profile to established models using the methacholine challenge. Detailed experimental protocols, data presentation formats, and visualizations are included to facilitate robust and reproducible studies.

Introduction to Airway Hyperresponsiveness and this compound Challenge

A key characteristic of asthma is airway hyperresponsiveness (AHR), an exaggerated bronchoconstrictor response to various stimuli. In pre-clinical research, AHR is a critical endpoint for validating new animal models of asthma and for evaluating the efficacy of novel therapeutics. The this compound challenge is the gold-standard method to induce and quantify AHR in these models. This compound, a synthetic analog of acetylcholine, is a muscarinic receptor agonist that causes smooth muscle contraction in the airways, leading to bronchoconstriction. The sensitivity and reactivity of the airways to this compound are measured to determine the degree of AHR.

Comparison of Established Animal Models of Asthma

The selection of an appropriate animal model is crucial for the relevance of the research findings. The two most common allergens used to induce an asthma-like phenotype in mice are ovalbumin (OVA) and house dust mite (HDM). Below is a comparison of these models.

FeatureOvalbumin (OVA) ModelHouse Dust Mite (HDM) Model
Allergen Chicken egg albuminExtract from Dermatophagoides pteronyssinus
Adjuvant Requirement Typically requires an adjuvant like Alum to induce sensitization.[1]Can induce sensitization without an adjuvant due to intrinsic enzymatic activity and PAMPs.[2]
Clinical Relevance OVA is not a common human allergen, which is a limitation for direct clinical translation.[1]HDM is a clinically relevant allergen for a significant portion of the human asthmatic population.[2]
Immune Response Induces a strong Th2-dominant immune response with high levels of IgE and eosinophilia.[1]Induces a mixed Th1/Th2/Th17 response, which may better reflect the heterogeneity of human asthma.
Protocol Duration Acute models can be established within a few weeks.[3]Protocols can be adapted for both acute and chronic models of asthma.[2]

Experimental Protocols

Ovalbumin (OVA)-Induced Allergic Asthma Model

This protocol describes a common method for inducing a robust allergic airway inflammation and AHR in mice.[4][5]

Materials:

  • Ovalbumin (OVA), Grade V

  • Aluminum hydroxide (Alum)

  • Sterile saline (0.9% NaCl)

  • 8-10 week old BALB/c mice

Procedure:

  • Sensitization:

    • On day 0 and day 7, administer an intraperitoneal (i.p.) injection of 20 µg OVA emulsified in 2 mg of alum in a total volume of 200 µL sterile saline.[5]

    • For the control group, administer i.p. injections of alum in sterile saline.

  • Challenge:

    • On days 14, 15, and 16, challenge the mice by exposing them to an aerosol of 1% OVA in sterile saline for 30 minutes.[3]

    • The control group is challenged with a saline aerosol.

  • Assessment of AHR:

    • Perform the this compound challenge 24 to 48 hours after the final OVA challenge.

House Dust Mite (HDM)-Induced Allergic Asthma Model

This protocol uses a clinically relevant allergen to induce asthma-like features.[6]

Materials:

  • House dust mite (HDM) extract (Dermatophagoides pteronyssinus)

  • Sterile saline (0.9% NaCl)

  • 8-10 week old BALB/c mice

Procedure:

  • Sensitization and Challenge:

    • Administer 25 µg of HDM extract in 50 µL of sterile saline intranasally to each mouse daily for 5 consecutive days.[7]

    • Repeat this 5-day exposure for 2 to 3 weeks, with 2 days of rest in between each week of exposure.[7]

    • For the control group, administer sterile saline intranasally.

  • Assessment of AHR:

    • Perform the this compound challenge 24 hours after the final HDM administration.

This compound Challenge Protocols

There are two primary methods for assessing AHR in response to this compound: non-invasive whole-body plethysmography and invasive measurement of lung resistance and compliance.

Non-Invasive Whole-Body Plethysmography (WBP)

This method measures changes in breathing patterns in conscious and unrestrained animals.

Procedure:

  • Place the mouse in the main chamber of the plethysmograph and allow it to acclimatize for at least 10-15 minutes.

  • Record baseline readings for 3-5 minutes.

  • Expose the mouse to nebulized saline (vehicle control) for 2-3 minutes and record the response.

  • Subsequently, expose the mouse to increasing concentrations of nebulized this compound (e.g., 3.125, 6.25, 12.5, 25, 50 mg/mL) for 2-3 minutes for each concentration.

  • Record the respiratory parameters for 3-5 minutes after each nebulization.

  • The primary parameter measured is the Enhanced Pause (Penh), which is a calculated value that correlates with airway obstruction.[8][9]

Invasive Measurement of Lung Resistance and Compliance

This method provides a more direct and detailed assessment of airway mechanics in anesthetized and tracheostomized animals.

Procedure:

  • Anesthetize the mouse (e.g., with a ketamine/xylazine cocktail).

  • Tracheostomize the mouse and connect it to a small animal ventilator.

  • Administer aerosols of saline (baseline) followed by increasing concentrations of this compound through the ventilator.

  • Measure lung resistance (RL) and dynamic compliance (Cdyn) at each this compound concentration.

  • A significant increase in RL and a decrease in Cdyn indicate bronchoconstriction.[8]

Data Presentation and Comparison

To validate a new animal model, its response to this compound should be compared to a standard model (e.g., OVA or HDM-induced asthma in BALB/c mice) and a control group.

Table 1: Comparison of Airway Hyperresponsiveness (Penh) in Response to this compound (Non-Invasive WBP)
This compound (mg/mL)Control Group (Mean Penh ± SEM)Standard Model (Mean Penh ± SEM)New Model (Mean Penh ± SEM)
Saline 1.2 ± 0.11.5 ± 0.2Data for New Model
3.125 1.4 ± 0.22.5 ± 0.3Data for New Model
6.25 1.6 ± 0.23.8 ± 0.4Data for New Model
12.5 2.0 ± 0.35.5 ± 0.6Data for New Model
25 2.5 ± 0.48.2 ± 0.9Data for New Model
50 3.1 ± 0.511.5 ± 1.2Data for New Model
Table 2: Comparison of Lung Resistance (RL) in Response to this compound (Invasive Measurement)
This compound (mg/mL)Control Group (Mean RL ± SEM)Standard Model (Mean RL ± SEM)New Model (Mean RL ± SEM)
Saline 0.4 ± 0.050.6 ± 0.07Data for New Model
3.125 0.5 ± 0.061.2 ± 0.1Data for New Model
6.25 0.7 ± 0.082.5 ± 0.3Data for New Model
12.5 1.0 ± 0.14.8 ± 0.5Data for New Model
25 1.5 ± 0.28.0 ± 0.9Data for New Model
50 2.2 ± 0.312.3 ± 1.5Data for New Model

Visualizations

This compound Signaling Pathway in Airway Smooth Muscle

This compound induces bronchoconstriction by activating M3 muscarinic receptors on airway smooth muscle cells. This initiates a signaling cascade that leads to an increase in intracellular calcium and subsequent muscle contraction.[4][10]

Methacholine_Signaling_Pathway cluster_cell Airway Smooth Muscle Cell MCh This compound M3R M3 Muscarinic Receptor MCh->M3R binds Gq Gq Protein M3R->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum (SR) IP3->SR binds to receptor on Ca Ca²⁺ SR->Ca releases CaM Calmodulin (CaM) Ca->CaM binds to MLCK Myosin Light Chain Kinase (MLCK) CaM->MLCK activates Myosin Myosin MLCK->Myosin phosphorylates Actin Actin Myosin->Actin interacts with Contraction Contraction Actin->Contraction Experimental_Workflow cluster_model_development Model Development cluster_assessment Assessment of AHR cluster_validation Validation Sensitization Allergen Sensitization (e.g., OVA or HDM) Challenge Allergen Challenge Sensitization->Challenge MCh_Challenge This compound Challenge (Invasive or Non-Invasive) Challenge->MCh_Challenge Data_Acquisition Data Acquisition (Penh or RL/Cdyn) MCh_Challenge->Data_Acquisition Data_Analysis Data Analysis and Comparison (vs. Control and Standard Model) Data_Acquisition->Data_Analysis Model_Validation New Model Validation Data_Analysis->Model_Validation

References

A Head-to-Head Comparison: Methacholine vs. Histamine for Bronchial Challenge in Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in respiratory science and drug development, the choice between methacholine and histamine for bronchial challenge testing is a critical decision that can influence study outcomes. Both agents are effective in inducing bronchoconstriction to assess airway hyperresponsiveness (AHR), a key feature of asthma. However, they differ in their mechanisms of action, side effect profiles, and procedural nuances. This guide provides an objective comparison, supported by experimental data, to aid in the selection of the most appropriate agent for your research needs.

Performance Characteristics: A Quantitative Overview

This compound and histamine are both direct-acting stimuli that cause airway smooth muscle contraction. However, studies have revealed subtle but significant differences in their performance. This compound often allows for the measurement of a provocative dose causing a 20% fall in FEV1 (PD20) in a greater number of subjects compared to histamine.[1][2]

Performance MetricThis compoundHistamineKey Findings
Measurable PD20 Higher percentage of subjectsLower percentage of subjectsIn one study, significantly more subjects had a measurable PD20 with this compound in both a random sample (25 vs. 11 subjects, p < 0.01) and a group with wheeze (67 vs. 48 subjects, p < 0.01).[1][2]
Repeatability (PD20) High (95% range: +/- 2.1 doubling doses)High (95% range: +/- 2.5 doubling doses)This compound demonstrates slightly better repeatability.[1][2]
Sensitivity ~60-90%Generally comparable to this compoundSensitivity for diagnosing asthma can vary depending on the study population and the chosen cut-off value.[3][4] One study reported a sensitivity of 88.9% for this compound in diagnosing exercise-induced bronchoconstriction.[2]
Specificity ~82-90%Generally comparable to this compoundSpecificity for diagnosing asthma is generally high for both agents.[3][4] A specificity of 83.3% was reported for this compound in diagnosing exercise-induced bronchoconstriction.[2]

Side Effect Profile

While both agents are considered safe when administered by trained personnel, there are differences in their associated side effects. Histamine is more frequently associated with systemic effects such as flushing and headache.[5]

Side EffectThis compoundHistaminePrevalence
Voice Change 11%21%Histamine is more likely to cause voice changes.[1][2]
Throat Irritation Less frequentMore frequent[2]
Flushing Less frequentMore frequent[2][5]
Headache Less frequentMore frequent[2][5]

Mechanisms of Action: A Look at the Signaling Pathways

Both this compound and histamine induce bronchoconstriction through G-protein coupled receptor (GPCR) signaling in airway smooth muscle cells. Both agents primarily act via the Gq signaling pathway.[1][6]

This compound's Mechanism of Action: this compound is a cholinergic agonist that directly stimulates M3 muscarinic receptors on airway smooth muscle.[7] This activation of the Gq protein leads to a cascade of intracellular events culminating in muscle contraction.

methacholine_pathway M This compound R M3 Muscarinic Receptor M->R Binds to Gq Gq Protein R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3R PKC Protein Kinase C (PKC) DAG->PKC Activates Ca Ca²⁺ (intracellular) ER->Ca Releases Contraction Smooth Muscle Contraction Ca->Contraction PKC->Contraction

This compound Signaling Pathway

Histamine's Mechanism of Action: Histamine acts on H1 receptors on airway smooth muscle, which are also coupled to the Gq protein.[8] The downstream signaling cascade is similar to that of this compound, leading to an increase in intracellular calcium and subsequent bronchoconstriction. While histamine can also have indirect effects, its primary bronchoconstrictive action in this context is direct.[9]

histamine_pathway H Histamine R H1 Receptor H->R Binds to Gq Gq Protein R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3R PKC Protein Kinase C (PKC) DAG->PKC Activates Ca Ca²⁺ (intracellular) ER->Ca Releases Contraction Smooth Muscle Contraction Ca->Contraction PKC->Contraction

Histamine Signaling Pathway

Experimental Protocols: A Step-by-Step Guide

The following provides a generalized workflow for a bronchial challenge test. Specific protocols, especially regarding dosing, may vary between research studies. Abbreviated protocols for both agents have been validated and can significantly reduce administration time.[6][10]

bronchial_challenge_workflow cluster_prep Preparation cluster_challenge Challenge Administration cluster_endpoint Endpoint P1 Subject Preparation (Medication withholding) P2 Establish Baseline Spirometry (FEV1) P1->P2 C1 Administer Diluent Control P2->C1 C2 Measure FEV1 C1->C2 If FEV1 fall <20% C3 Administer Increasing Doses of This compound or Histamine C2->C3 If FEV1 fall <20% C4 Measure FEV1 after each dose C3->C4 If FEV1 fall <20% C4->C3 If FEV1 fall <20% E1 Stop test if FEV1 fall ≥20% or maximum dose is reached C4->E1 If FEV1 fall ≥20% E2 Administer Bronchodilator E1->E2 E3 Monitor until FEV1 returns to baseline E2->E3

Bronchial Challenge Experimental Workflow
Key Protocol Considerations:

ParameterThis compoundHistamineNotes
Starting Concentration Typically 0.03 - 0.0625 mg/mLTypically 0.03 - 0.125 mg/mLStarting concentrations can vary based on the specific protocol and delivery device.
Dose Increments Doubling or quadrupling concentrations are common.Doubling or tripling concentrations are common.Doubling doses are often recommended for research protocols to obtain more precise PD20 values.
Maximum Cumulative Dose Up to 12 µmol in some community studies.[1][2]Up to 4 µmol in some community studies.[1][2]Maximum doses are protocol-dependent and are in place for safety.
Administration Method Commonly administered via a five-breath dosimeter or a 2-minute tidal breathing method.[11]Can be administered using similar methods to this compound.The choice of administration method can impact the delivered dose.[11]
Time Between Doses Typically 3-5 minutes.Can range from 30 seconds to 3 minutes in different protocols.[6][10]Consistent timing is crucial for reproducibility.
Detailed Methodologies:

This compound Challenge Protocol (Example - Five-Breath Dosimeter Method):

  • Subject Preparation: Ensure the subject has withheld medications that could interfere with the test for the appropriate duration.[3]

  • Baseline Spirometry: Obtain at least three acceptable and repeatable FEV1 maneuvers. The highest FEV1 is used as the baseline value.

  • Diluent Administration: The subject inhales five breaths of the diluent (e.g., saline) from a dosimeter-controlled nebulizer.

  • Post-Diluent Spirometry: FEV1 is measured 30 and 90 seconds after inhalation.

  • This compound Administration: The subject inhales five breaths of the starting concentration of this compound.

  • Post-Dose Spirometry: FEV1 is measured 30 and 90 seconds after inhalation.

  • Dose Escalation: If the FEV1 fall is less than 20% from baseline, the procedure is repeated with the next doubling concentration of this compound.

  • Endpoint: The test is terminated when a ≥20% fall in FEV1 is observed, or the maximum concentration has been administered. The dose that causes a 20% fall in FEV1 (PD20) is then calculated.[12]

  • Recovery: A short-acting bronchodilator is administered to reverse the bronchoconstriction, and the subject is monitored until their FEV1 returns to within 90% of their baseline value.[11]

Histamine Challenge Protocol (Example - Standard Method):

The protocol for histamine challenge is very similar to that of this compound, with the primary differences being the specific concentrations and dose-escalation steps used.

  • Subject Preparation and Baseline Spirometry: As per the this compound protocol.

  • Diluent Administration and Spirometry: As per the this compound protocol.

  • Histamine Administration: The subject inhales increasing concentrations of histamine diphosphate.

  • Post-Dose Spirometry: FEV1 is measured after each dose.

  • Dose Escalation and Endpoint: The procedure continues with increasing doses until a ≥20% fall in FEV1 is achieved or the maximum dose is reached.

  • Recovery: A bronchodilator is administered, and the subject is monitored.

Conclusion: Making the Right Choice for Your Research

Both this compound and histamine are valuable tools for assessing airway hyperresponsiveness in a research setting.

  • This compound is often favored in community and epidemiological studies due to its slightly better repeatability and lower incidence of systemic side effects.[1][2] The ability to obtain a measurable PD20 in a larger proportion of subjects can also be an advantage.

  • Histamine , while pharmacologically distinct and potentially offering unique investigative advantages in certain contexts, is associated with a higher rate of side effects such as flushing and headache.[5][6]

The ultimate choice between this compound and histamine will depend on the specific aims of the research study, the characteristics of the study population, and the importance of minimizing subject discomfort. For most routine assessments of bronchial hyperresponsiveness in research, this compound's favorable side effect profile and high reproducibility make it a robust and reliable option.

References

A Comparative Guide to Direct and Indirect Bronchoprovocation Tests for Airway Hyperresponsiveness Assessment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of direct (methacholine) and indirect bronchoprovocation tests, offering insights into their mechanisms, performance, and applications in research and clinical settings. The information is intended to assist researchers, scientists, and drug development professionals in selecting the appropriate methodology for assessing airway hyperresponsiveness (AHR), a key characteristic of asthma.[1][2]

Introduction to Bronchoprovocation Testing

Bronchoprovocation tests are valuable diagnostic tools used to objectively measure AHR.[2] These tests involve the administration of a stimulus to induce a measurable degree of airway narrowing in susceptible individuals. The tests are broadly categorized into two groups based on their mechanism of action: direct and indirect challenges.[2][3][4]

Direct challenges , such as the this compound challenge test, utilize agents that act directly on specific receptors on the airway smooth muscle, leading to bronchoconstriction.[2][5][6] In contrast, indirect challenges employ stimuli like mannitol, exercise, or hypertonic saline, which trigger the release of endogenous bronchoconstricting mediators from inflammatory cells within the airways.[2][3][4][7] This fundamental difference in their mode of action accounts for their varying sensitivity, specificity, and clinical utility.[1][8][9]

Mechanisms of Action

The distinct pathways through which direct and indirect stimuli induce bronchoconstriction are crucial for interpreting test results and understanding their clinical implications.

Direct Pathway (this compound): this compound, a synthetic analogue of acetylcholine, directly stimulates muscarinic receptors (M3) on airway smooth muscle cells.[6][8][10] This binding event initiates a signaling cascade that results in smooth muscle contraction and airway narrowing.[6] The response to a direct stimulus is primarily influenced by the function of the airway smooth muscle itself, as well as airway structure and geometry.[6][8]

Direct_Pathway This compound This compound MuscarinicReceptor Muscarinic (M3) Receptor on Airway Smooth Muscle This compound->MuscarinicReceptor Binds to Contraction Smooth Muscle Contraction MuscarinicReceptor->Contraction Activates Bronchoconstriction Bronchoconstriction Contraction->Bronchoconstriction

Caption: Direct bronchoconstriction pathway of this compound.

Indirect Pathway (e.g., Mannitol): Indirect stimuli, such as the osmotic agent mannitol, do not act directly on airway smooth muscle.[7] Instead, inhaled mannitol increases the osmolarity of the airway surface liquid, causing water to move out of inflammatory cells like mast cells and eosinophils.[7] This cellular shrinkage triggers the release of various inflammatory mediators, including histamine, prostaglandins, and leukotrienes.[7][11][12] These mediators then act on the airway smooth muscle to cause bronchoconstriction.[7] Consequently, a positive response to an indirect challenge is indicative of underlying airway inflammation.[2][7][12]

Indirect_Pathway Mannitol Inhaled Mannitol Osmolarity Increased Airway Surface Liquid Osmolarity Mannitol->Osmolarity InflammatoryCells Inflammatory Cells (Mast Cells, Eosinophils) Osmolarity->InflammatoryCells Induces cell shrinkage Mediators Release of Mediators (Histamine, Prostaglandins, Leukotrienes) InflammatoryCells->Mediators Triggers SmoothMuscle Airway Smooth Muscle Mediators->SmoothMuscle Act on Bronchoconstriction Bronchoconstriction SmoothMuscle->Bronchoconstriction

Caption: Indirect bronchoconstriction pathway of mannitol.

Comparative Performance Data

The choice between a direct and indirect challenge often depends on the clinical or research question at hand. Direct challenges are noted for their high sensitivity, making them excellent for ruling out asthma, while indirect challenges offer higher specificity, making them better suited for confirming a diagnosis.[1][9][13][14]

FeatureDirect Challenge (this compound)Indirect Challenge (Mannitol)References
Primary Mechanism Direct stimulation of airway smooth muscle receptorsRelease of inflammatory mediators[2][5][6]
Sensitivity HighLower[1][8][13]
Specificity LowerHigh[1][8][13]
Negative Predictive Value High (useful for ruling out asthma)Lower[1][4]
Positive Predictive Value LowerHigh (useful for confirming asthma)[1][9]
Correlation with Airway Inflammation Weaker correlationStronger correlation[1][2][13]
Sensitivity and Specificity Data from Comparative Studies
Study CohortTestSensitivitySpecificityReference
Individuals with suspected asthmaMannitol56%73%[15]
This compound51%75%[15]
To identify Exercise-Induced BronchoconstrictionMannitol59%65%[15]
This compound56%69%[15]
Asthmatics (Tidal Breathing this compound)This compound (Tidal Breathing)83.1%-[16]
Mannitol41.5%-[16]
Asthmatics (TLC Inhalation this compound)This compound (TLC)60.2%-[17][18]
Mannitol58.9%-[17][18]

TLC: Total Lung Capacity

Experimental Protocols

Detailed and standardized protocols are essential for the accurate and reproducible assessment of airway hyperresponsiveness.

This compound Challenge Test Protocol (Two-Minute Tidal Breathing Method)

The this compound challenge is a widely used direct bronchoprovocation test.[13]

1. Patient Preparation:

  • Patients should withhold specific medications, such as bronchodilators and antihistamines, for a defined period before the test.[19]

  • Caffeine and smoking should be avoided for at least four hours prior to the test.[20]

  • Baseline spirometry is performed to ensure the patient's Forced Expiratory Volume in one second (FEV1) is within a safe range for testing.[19][21]

2. Procedure:

  • The patient performs baseline spirometry to establish a pre-challenge FEV1 value.[20]

  • The patient inhales a diluent (saline) aerosol for two minutes via a nebulizer using tidal breathing.[8]

  • Spirometry is repeated 30 and 90 seconds after inhalation. If the FEV1 drops by less than 20%, the procedure continues.[21]

  • Increasing concentrations of this compound are administered at approximately 5-minute intervals.[8]

  • After each dose, FEV1 is measured.[20][21]

  • The test is terminated when the FEV1 has fallen by 20% or more from the baseline value, or the highest concentration of this compound has been administered.[20][21]

3. Interpretation:

  • A positive test is defined as a 20% or greater decrease in FEV1 from baseline (PC20).[20][21]

  • The PC20 value represents the provocative concentration of this compound that causes a 20% fall in FEV1 and is used to quantify the level of airway hyperresponsiveness.[21]

Methacholine_Workflow Start Start Prep Patient Preparation (Medication withholding) Start->Prep Baseline_Spiro Baseline Spirometry (FEV1) Prep->Baseline_Spiro Inhale_Diluent Inhale Saline Diluent Baseline_Spiro->Inhale_Diluent Repeat_Spiro1 Repeat Spirometry Inhale_Diluent->Repeat_Spiro1 Inhale_Meth Inhale Increasing Doses of this compound Repeat_Spiro1->Inhale_Meth Repeat_Spiro2 Repeat Spirometry after each dose Inhale_Meth->Repeat_Spiro2 Check_FEV1 FEV1 Drop ≥ 20%? Repeat_Spiro2->Check_FEV1 Positive Positive Test (PC20) Check_FEV1->Positive Yes Max_Dose Max Dose Reached? Check_FEV1->Max_Dose No Negative Negative Test Max_Dose->Inhale_Meth No Max_Dose->Negative Yes

Caption: Workflow for the this compound challenge test.

Mannitol Challenge Test Protocol

The mannitol challenge is a standardized indirect test that uses a dry powder inhaler.[1][22]

1. Patient Preparation:

  • Similar to the this compound challenge, patients must withhold inhaled medications and antihistamines.[23]

  • Vigorous exercise, smoking, and caffeine should be avoided for at least six hours before the test.[23]

  • A baseline spirometry measurement is taken.[23]

2. Procedure:

  • The patient inhales a 0 mg (placebo) capsule to familiarize themselves with the procedure, followed by spirometry.[23]

  • Increasing doses of dry powder mannitol (5, 10, 20, 40, 80, 160, 160, 160 mg) are administered via a specific inhaler.[24]

  • FEV1 is measured 60 seconds after inhaling each dose.[22]

  • The test is stopped if there is a fall in FEV1 of 15% or more from baseline, or a 10% fall between two consecutive doses, or the maximum cumulative dose of 635 mg is reached.[15][22]

3. Interpretation:

  • A positive test is indicated by a 15% or greater fall in FEV1 from baseline (PD15) at a cumulative dose of 635 mg or less.[22]

Exercise Challenge Test Protocol

This test is particularly useful for diagnosing exercise-induced bronchoconstriction (EIB).[25][26]

1. Patient Preparation:

  • Patients should avoid bronchodilators before the test.[27]

  • Vigorous exercise should be avoided on the day of the test.[28]

  • Baseline FEV1 is measured.[27]

2. Procedure:

  • The patient exercises on a treadmill or cycle ergometer for 6-8 minutes.[26][29]

  • The intensity is increased to achieve 80-90% of the predicted maximum heart rate for at least 4-6 minutes.[26][27][29]

  • The test is ideally conducted in a controlled environment with cool, dry air.[27]

  • Spirometry is performed at 5, 10, 15, and 30 minutes post-exercise.[25][27]

3. Interpretation:

  • A positive test for EIB is typically defined as a fall in FEV1 of 10-15% or more from the pre-exercise baseline.[25][26] The severity can be graded based on the percentage fall in FEV1.[25]

Hypertonic Saline Challenge Protocol

This indirect test uses a nebulized salt solution to induce bronchoconstriction.

1. Patient Preparation:

  • Similar medication withholding as for other bronchoprovocation tests is required.

  • Baseline spirometry is performed.

2. Procedure:

  • The patient inhales a nebulized 4.5% hypertonic saline solution.[30]

  • FEV1 is measured 30 and 90 seconds after each inhalation period.[30]

  • The test is stopped if FEV1 falls by 15% or more from baseline.[30]

3. Interpretation:

  • A positive test is a 15% or greater decrease in FEV1 from baseline.[30]

Conclusion

References

Cross-Validation of Methacholine Challenge with Inflammatory Biomarkers: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complexities of asthma and airway hyperresponsiveness, this guide provides an objective comparison of the methacholine challenge test with key inflammatory biomarkers. Detailed experimental data is presented to support the cross-validation of these diagnostic and monitoring tools.

The this compound challenge test, a direct measure of bronchial hyperresponsiveness (BHR), and the analysis of inflammatory biomarkers are cornerstones in the assessment of airway diseases such as asthma. Understanding the correlation and comparative performance of these methods is crucial for accurate diagnosis, patient stratification, and the evaluation of therapeutic interventions. This guide synthesizes data from multiple studies to present a clear comparison of this compound challenge outcomes with levels of sputum and blood eosinophils, Fraction of Exhaled Nitric Oxide (FeNO), sputum neutrophils, and serum Immunoglobulin E (IgE).

Comparative Analysis of this compound Challenge and Inflammatory Biomarkers

The following tables summarize the quantitative data from various studies, highlighting the relationship between the provocative concentration of this compound causing a 20% fall in FEV1 (PC20) and different inflammatory markers.

BiomarkerComparison MetricValueStudy Population
Sputum Eosinophils Correlation with PC20 (r)-0.40Mild asthmatic patients[1]
Correlation with PC20 (r)-0.317 (p<0.05)Patients with suspected asthma[2]
Fraction of Exhaled Nitric Oxide (FeNO) Correlation with PC20 (r)-0.64Mild asthmatic patients[1]
Sputum Neutrophils Correlation with PC20Not significantly correlatedSevere asthma patients[3]
Serum IgE Correlation with PC20Statistically significant (p < 0.01)Adult asthmatics[4]
Correlation with PC20 (r)0.03 (P > 0.1)Asthmatic children[5]
Correlation with PC20Not significantly correlatedAdults with positive this compound challenge[6]

Diagnostic Accuracy and Predictive Values

TestSensitivitySpecificityPositive Predictive Value (PPV)Negative Predictive Value (NPV)Study Population
This compound Challenge (PC20 ≤ 16 mg/mL) 82.2%84.2%92.5%66.7%Patients with suspected asthma[2]
Sputum Eosinophils (≥4%) 31.1% (when combined with positive MCh test)94.7% (when combined with positive MCh test)--Patients with suspected asthma[2]

Experimental Workflows and Signaling Pathways

To visualize the relationship between bronchial hyperresponsiveness and inflammation, as well as the typical workflow for their assessment, the following diagrams are provided.

Experimental_Workflow cluster_patient Patient Recruitment cluster_assessment Clinical Assessment cluster_analysis Biomarker Analysis cluster_data Data Interpretation P Patient with Suspected Asthma MC This compound Challenge (PC20) P->MC SI Sputum Induction P->SI FeNO FeNO Measurement P->FeNO Blood Blood Sample Collection P->Blood Corr Cross-Validation & Correlation Analysis MC->Corr Eos Sputum Eosinophil Count SI->Eos Neut Sputum Neutrophil Count SI->Neut FeNO->Corr IgE Serum IgE Measurement Blood->IgE Cyt Cytokine Analysis Blood->Cyt BloodEos Blood Eosinophil Count Blood->BloodEos Eos->Corr Neut->Corr IgE->Corr BloodEos->Corr

Figure 1. Experimental workflow for cross-validating this compound challenge with inflammatory biomarkers.

Signaling_Pathway cluster_trigger Inflammatory Triggers cluster_cells Immune Cells cluster_mediators Mediators & Cytokines cluster_effect Airway Effects Allergen Allergens MastCell Mast Cell Allergen->MastCell Activation Th2 Th2 Cell Allergen->Th2 Activation IgE IgE MastCell->IgE Binds to Leukotrienes Leukotrienes MastCell->Leukotrienes IL4 IL-4 Th2->IL4 IL5 IL-5 Th2->IL5 IL13 IL-13 Th2->IL13 Eosinophil Eosinophil Inflammation Airway Inflammation (Measured by Biomarkers) Eosinophil->Inflammation IL4->IgE Production IL5->Eosinophil Activation & Survival BHR Bronchial Hyperresponsiveness (Measured by this compound Challenge) IL13->BHR Mucus Mucus Hypersecretion IL13->Mucus SmoothMuscle Airway Smooth Muscle Contraction Leukotrienes->SmoothMuscle Inflammation->BHR SmoothMuscle->BHR

Figure 2. Simplified signaling pathway linking allergic inflammation to bronchial hyperresponsiveness.

Experimental Protocols

This compound Challenge Test

The this compound challenge test is performed to assess airway hyperresponsiveness.

Procedure:

  • Baseline Spirometry: Perform baseline spirometry to measure Forced Expiratory Volume in one second (FEV1). The FEV1 should be greater than 60-70% of the predicted value to proceed.

  • Diluent Inhalation: The patient inhales a saline diluent via a nebulizer. Spirometry is repeated to ensure no significant change in FEV1.

  • This compound Inhalation: The patient inhales incrementally increasing concentrations of this compound.

  • Post-Inhalation Spirometry: Spirometry is performed after each dose of this compound to measure the FEV1.

  • Endpoint: The test is terminated when the FEV1 has dropped by 20% or more from baseline, or the maximum concentration of this compound has been administered. The concentration of this compound that causes a 20% fall in FEV1 is known as the PC20.

  • Reversal: A short-acting bronchodilator is administered to reverse the bronchoconstriction.

Sputum Induction and Analysis

Induced sputum is a non-invasive method to obtain samples from the lower airways for cellular analysis.

Procedure:

  • Pre-medication: The patient inhales a short-acting beta-agonist to prevent bronchoconstriction.

  • Saline Nebulization: The patient inhales nebulized hypertonic saline (typically 3-5%) for a set period.

  • Sputum Collection: The patient is encouraged to cough deeply and expectorate sputum into a sterile container.

  • Sample Processing: The collected sputum is processed to separate cells from mucus. A differential cell count is performed on a stained cytospin preparation to determine the percentage of eosinophils, neutrophils, macrophages, and lymphocytes.

Fraction of Exhaled Nitric Oxide (FeNO) Measurement

FeNO is a non-invasive biomarker of eosinophilic airway inflammation.

Procedure:

  • Device Preparation: A handheld FeNO analyzer is used.

  • Exhalation Maneuver: The patient inhales to total lung capacity and then exhales steadily into the device at a constant flow rate for a specified duration.

  • Measurement: The device analyzes the exhaled breath and provides a FeNO value in parts per billion (ppb).

Blood Eosinophil Count

Peripheral blood eosinophil counts are obtained from a standard complete blood count (CBC) with differential.

Procedure:

  • Blood Draw: A venous blood sample is collected from the patient.

  • Analysis: The blood sample is analyzed using an automated hematology analyzer to determine the total white blood cell count and the differential count, including the percentage and absolute number of eosinophils.

Serum IgE Measurement

Total and specific serum IgE levels are measured to assess atopy.

Procedure:

  • Blood Sample: A serum sample is obtained from a centrifuged blood sample.

  • Immunoassay: An enzyme-linked immunosorbent assay (ELISA) or other immunoassay is used to quantify the total IgE concentration or the concentration of IgE specific to certain allergens.

Cytokine Measurement

Cytokine levels in sputum supernatant or serum can be measured to assess the inflammatory profile.

Procedure:

  • Sample Preparation: Sputum supernatant or serum is collected and stored appropriately.

  • ELISA: An enzyme-linked immunosorbent assay (ELISA) is a common method used to quantify the concentration of specific cytokines such as IL-4, IL-5, and IL-13. This involves capturing the cytokine of interest with a specific antibody, followed by detection with a secondary, enzyme-linked antibody. The resulting signal is proportional to the amount of cytokine present.

References

A Comparative Analysis of Methacholine Delivery Via Different Nebulizers

Author: BenchChem Technical Support Team. Date: December 2025

A guide for researchers and drug development professionals on the performance of various nebulizer systems in methacholine challenge tests, supported by experimental data.

The this compound challenge test is a cornerstone in the diagnosis and management of airway hyperresponsiveness. The efficacy and reproducibility of this test are critically dependent on the precise delivery of this compound to the airways, a function governed by the nebulizer system employed. This guide provides a comparative analysis of different nebulizer technologies for this compound delivery, focusing on key performance metrics, experimental protocols, and the clinical implications of device selection.

Executive Summary

The choice of nebulizer for this compound delivery significantly impacts the provocative concentration of this compound causing a 20% fall in FEV1 (PC20), a traditional measure of airway hyperresponsiveness. However, recent guidelines emphasize the provocative dose causing a 20% fall in FEV1 (PD20) as a more robust, device-independent metric.[1][2] This shift necessitates a thorough characterization of nebulizer output and particle size distribution to ensure accurate dose delivery. This guide compares jet nebulizers, vibrating mesh nebulizers, and breath-actuated nebulizers, presenting data on their efficiency, particle size characteristics, and clinical outcomes.

Performance Comparison of Nebulizers

The following table summarizes the key performance characteristics of different nebulizers used for this compound delivery, based on published experimental data.

Nebulizer TypeNebulizer ModelParticle Size (MMAD, µm)Fine Particle Fraction (<5 µm)Nebulizer Output / Inhaled MassProvocative Concentration (PC20) / Dose (PD20)Key Findings & Citations
Jet Nebulizer WrightSmall particle size[3][4]100%[5]0.26 ml over 2 minutes[6]Historically the "gold standard"[7]. PC20 values are device-dependent.[1][2]The traditional standard for the 2-minute tidal breathing protocol.[3][4] Now largely considered obsolete.[4][8]
Jet Nebulizer DeVilbiss 646---Geometric mean PC20 of 0.83 mg/ml in one study.[4][9]Used in the five-breath dosimeter method.[4][8] PC20 values are highly correlated with the Wright nebulizer.[4][9]
Jet Nebulizer Hudson RCI MicroMist-68.8%[5]675 mcg delivered to the mouth in 1 min (16 mg/mL concentration).[5]-A commonly used small volume jet nebulizer.[5]
Breath-Actuated Jet Nebulizer AeroEclipse II BANLarger MMAD compared to Wright.[6]76%[5]2700 mcg delivered to the mouth in 1 min (16 mg/mL concentration).[5] Produces aerosol only during inspiration.[3]Geometric mean PC20 is approximately one doubling concentration lower than the Wright nebulizer.[3][4][6] Shorter inhalation time (e.g., 20 seconds) can be used compared to the Wright (2 minutes).[3][7]More efficient delivery leads to lower PC20 values.[6] The 30-second tidal breathing method with this device appears to be a more sensitive test than standard dosimeter methods.[10]
Vibrating Mesh Nebulizer Aeroneb Solo--Higher output than the Wright nebulizer.[5]Geometric mean PC20 of 0.65 mg/mL vs. 2.58 mg/mL for the Wright nebulizer.[9] PD20 values are comparable to the Wright nebulizer (81.7 µg vs. 64.7 µg).[9][11]The comparability of PD20 values highlights the importance of dose-based reporting.[9][11] A promising modern alternative.[9]
Vibrating Mesh Nebulizer PARI LC Sprint StarMMAD of ~2.5 µm (measured by ACI) vs. ~7 µm (measured by APS).[12][13]---Illustrates the significant impact of measurement methodology on reported particle size.[12][13]

MMAD: Mass Median Aerodynamic Diameter; ACI: Andersen Cascade Impactor; APS: Aerodynamic Particle Sizer.

Experimental Protocols

Accurate and reproducible this compound delivery requires standardized experimental protocols. The following sections detail the methodologies cited in the comparative data.

In Vitro Nebulizer Characterization

The in vitro characterization of nebulizer performance is crucial for determining the delivered dose of this compound. This is often achieved using a breath simulator to mimic adult or child breathing patterns.[4][8][14]

Experimental Workflow for In Vitro Nebulizer Characterization

G cluster_setup Experimental Setup cluster_procedure Procedure cluster_analysis Data Analysis Nebulizer Nebulizer Load_Drug Load Nebulizer with This compound or Surrogate (Albuterol) Nebulizer->Load_Drug Breath_Simulator Breath Simulator (e.g., VT 750ml, 15 breaths/min) Filter Filter at 'Mouth' Breath_Simulator->Filter Collect_Aerosol Collect Aerosol on Filter Filter->Collect_Aerosol Run_Simulation Run Breath Simulation for a Defined Period Load_Drug->Run_Simulation Run_Simulation->Collect_Aerosol Measure_PSD Measure Particle Size Distribution (e.g., Cascade Impactor, Laser Diffraction) Run_Simulation->Measure_PSD Assay Assay Drug on Filter (e.g., HPLC, UV Spectrophotometry) Collect_Aerosol->Assay Calculate_IM Calculate Inhaled Mass (IM) Assay->Calculate_IM Calculate_DD Calculate Delivered Dose (PD) = IM x RF Calculate_IM->Calculate_DD Calculate_RF Calculate Respirable Fraction (RF) (Particles < 5 µm) Measure_PSD->Calculate_RF Calculate_RF->Calculate_DD

Caption: Workflow for in vitro characterization of nebulizer performance.

A key recommendation is the use of a surrogate like albuterol for this compound in these in vitro setups, as it is easier to measure accurately.[14] The inhaled mass (IM) collected on the filter, multiplied by the respirable fraction (RF), provides an estimate of the dose delivered to the lower airways.[1][14]

Clinical this compound Challenge Protocols

Different clinical protocols have been established for this compound challenge testing, with the choice of protocol often dependent on the nebulizer being used.

Logical Flow of this compound Challenge Protocols

G cluster_protocols This compound Challenge Protocols cluster_procedure General Procedure cluster_outcomes Outcome Measures Tidal_Breathing 2-Minute Tidal Breathing (e.g., Wright Nebulizer) Administer_this compound Administer Doubling Concentrations of this compound Tidal_Breathing->Administer_this compound Dosimeter Five-Breath Dosimeter (e.g., DeVilbiss 646) Dosimeter->Administer_this compound BAN_Protocol Short-Duration Tidal Breathing (e.g., 20-30s with AeroEclipse II) BAN_Protocol->Administer_this compound Baseline_Spirometry Baseline Spirometry (FEV1) Administer_Saline Administer Saline Control Baseline_Spirometry->Administer_Saline Administer_Saline->Administer_this compound Post_Dose_Spirometry Measure FEV1 after each dose (e.g., at 30 and 90 seconds) Administer_this compound->Post_Dose_Spirometry Endpoint Stop when FEV1 falls by ≥20% Post_Dose_Spirometry->Endpoint Calculate_PC20 Calculate PC20 (Provocative Concentration) Endpoint->Calculate_PC20 Calculate_PD20 Calculate PD20 (Provocative Dose) Endpoint->Calculate_PD20 Calculate_PC20->Calculate_PD20 Device Dependent

Caption: Generalized workflow for clinical this compound challenge testing.

The 2-minute tidal breathing protocol with the Wright nebulizer and the five-breath dosimeter method with the DeVilbiss 646 nebulizer are the historically recommended methods by the American Thoracic Society.[3][4][8] However, with the obsolescence of these devices, newer protocols have been developed for modern nebulizers like the AeroEclipse II, which may involve shorter inhalation times.[3][7]

Conclusion

The selection of a nebulizer for this compound challenge testing has significant implications for clinical outcomes and the comparability of results across different sites. While jet nebulizers have been the historical standard, modern breath-actuated and vibrating mesh nebulizers offer advantages in terms of efficiency and patient use. The key takeaway for researchers and clinicians is the critical importance of characterizing the output of the specific nebulizer and this compound concentration combination being used. By focusing on the delivered dose (PD20) rather than the nebulizer-dependent concentration (PC20), the this compound challenge test can become a more standardized and reliable tool for assessing airway hyperresponsiveness. Manufacturers of nebulizers intended for this compound challenge testing should provide detailed performance data to facilitate the adoption of this more rigorous, dose-based approach.[1][2]

References

Unraveling the Complex Relationship Between Systemic Airway Response and Local Muscle Contractility

Author: BenchChem Technical Support Team. Date: December 2025

A critical examination of the correlation between in vivo methacholine challenge responses and ex vivo airway smooth muscle contractility reveals a surprisingly inconsistent relationship. While intuitively linked, experimental evidence across multiple studies in both human and animal models demonstrates that systemic airway hyperresponsiveness is not solely dictated by the intrinsic contractile properties of the airway smooth muscle. This guide synthesizes key findings, presents comparative data, and details the experimental protocols used to investigate this complex physiological question, providing researchers, scientists, and drug development professionals with a comprehensive overview of the current understanding.

The prevailing evidence suggests that factors external to the smooth muscle itself, such as lung tissue compliance, airway remodeling, and the inflammatory microenvironment, play a significant role in the overall in vivo response to bronchoconstrictors like this compound.[1][2][3] Studies have shown that even with demonstrated in vivo hyperresponsiveness to this compound, the corresponding ex vivo contractility of isolated airway smooth muscle may not show a similar increase, and in some cases, may even be reduced.[2][3][4]

Comparative Analysis of In Vivo and Ex Vivo this compound Responses

The following table summarizes quantitative data from studies comparing in vivo and ex vivo responses to this compound. These findings highlight the often-observed disconnect between systemic and isolated tissue measurements.

Species/ModelIn Vivo Measurement (this compound Challenge)Ex Vivo Measurement (Airway Smooth Muscle Contractility)CorrelationReference
Humans (undergoing thoracic surgery)Provocation concentration causing a 20% fall in FEV1 (PC20)Concentration causing 50% maximal contraction (EC50) in isolated bronchial tissueNo significant relationship[1][5]
Humans (non-asthmatic)Maximal fall in FEV1 at response plateauMaximal isotonic shortening (Smax) of small airway smooth muscle preparationsNo significant correlation[6]
Mice (BALB/c vs. C57BL/6 with HDM-induced asthma)Greater hyperresponsiveness in BALB/c miceNo difference in maximal airway constriction or isometric force between strainsNo direct correlation; hyperresponsiveness linked to lung compliance[2][3]
Mice (Ovalbumin-induced asthma)Airway hyperresponsiveness (AHR) confirmed in vivoNo change in EC50 of this compound in precision-cut lung slices (PCLS)No correlation[7]
Mice (HDM-induced allergic inflammation)BALB/c mice hyperresponsive; C57BL/6 mice normoresponsiveDecreased contractility in tracheas from C57BL/6 mice; normocontractile in BALB/cInverse relationship in C57BL/6; no correlation in BALB/c[4]

Experimental Methodologies

A clear understanding of the experimental protocols is crucial for interpreting the comparative data. The following sections detail the typical methodologies for assessing in vivo and ex vivo responses to this compound.

In Vivo this compound Challenge Protocols

In vivo assessment of airway hyperresponsiveness to this compound typically involves challenging the subject with increasing concentrations of aerosolized this compound and measuring the resulting changes in lung function.

  • Human Studies: The most common method involves measuring the Forced Expiratory Volume in one second (FEV1).[1][8] The subject inhales doubling concentrations of this compound until a 20% decrease in FEV1 from baseline is observed.[1][8] The provocative concentration causing this drop is known as the PC20.[1]

  • Animal Studies: In animal models, particularly mice, airway responsiveness is often measured using techniques like the forced oscillation technique with a device such as the flexiVent.[9] Anesthetized and tracheotomized animals are ventilated, and respiratory system resistance (Rrs) and elastance (Ers) are measured in response to increasing doses of nebulized this compound.[3][9] Another method is the use of double-chamber plethysmography in conscious animals to measure parameters like specific airway resistance (sRaw).[10]

Ex Vivo Airway Smooth Muscle Contractility Protocols

Ex vivo methods aim to measure the direct contractile response of the airway smooth muscle, isolated from the influence of the surrounding lung parenchyma and systemic factors.

  • Isolated Airway Smooth Muscle Strips: Bronchial or tracheal tissues obtained from surgery or from animal models are dissected into smooth muscle strips.[1][6] These strips are mounted in an organ bath containing a physiological salt solution and connected to a force transducer. A cumulative concentration-response curve is generated by adding increasing concentrations of this compound, and the isometric force of contraction is recorded.[1][3] The sensitivity (EC50) and maximal contraction can then be determined.[1]

  • Precision-Cut Lung Slices (PCLS): This technique allows for the study of smaller airways in a more intact environment than isolated strips.[2][7] Lungs are inflated with agarose and then sliced into thin sections. These slices are maintained in a culture medium, and the cross-sectional area of the airways is imaged before and after the addition of this compound to quantify the degree of airway narrowing.[2][7]

  • Excised Tracheas: The entire trachea can be excised and mounted to measure isometric force generation in response to this compound, similar to the isolated strips.[3][4]

Visualizing the Pathways

To better understand the mechanisms at play, the following diagrams illustrate the experimental workflow for comparing in vivo and ex vivo responses, as well as the cellular signaling pathway of this compound-induced airway smooth muscle contraction.

experimental_workflow cluster_invivo In Vivo Assessment cluster_exvivo Ex Vivo Assessment cluster_analysis Comparative Analysis invivo_subject Human or Animal Subject meth_challenge This compound Challenge (Aerosolized) invivo_subject->meth_challenge Administer tissue_prep Isolate Airway Tissue (Bronchi, Trachea, PCLS) invivo_subject->tissue_prep Tissue Source lung_function Measure Lung Function (e.g., FEV1, Rrs) meth_challenge->lung_function Measure Response correlation Correlate In Vivo Hyperresponsiveness with Ex Vivo Contractility lung_function->correlation organ_bath Mount Tissue in Organ Bath or Culture Chamber tissue_prep->organ_bath meth_application Apply this compound (Cumulative Doses) organ_bath->meth_application contraction_measurement Measure Contraction (Isometric Force, Airway Narrowing) meth_application->contraction_measurement contraction_measurement->correlation

Caption: Experimental workflow for correlating in vivo and ex vivo responses.

methacholine_signaling Mch This compound M3R M3 Muscarinic Receptor Mch->M3R Gq Gαq M3R->Gq activates PLC PLCβ Gq->PLC activates RhoA RhoA Gq->RhoA activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR binds to receptor on Ca Ca²⁺ (intracellular) SR->Ca releases CaM Calmodulin (CaM) Ca->CaM binds MLCK Myosin Light Chain Kinase (MLCK) CaM->MLCK activates Myosin Myosin MLCK->Myosin phosphorylates pMyosin Phosphorylated Myosin Myosin->pMyosin Contraction Muscle Contraction pMyosin->Contraction ROCK ROCK RhoA->ROCK activates MLCP Myosin Light Chain Phosphatase (MLCP) ROCK->MLCP inhibits MLCP->pMyosin dephosphorylates

Caption: this compound signaling pathway in airway smooth muscle.

References

A Researcher's Guide: The Methacholine Challenge Test in Evaluating Bronchodilator Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals in the respiratory field, accurately assessing the efficacy of novel bronchodilators is paramount. The methacholine challenge test (MCT), a cornerstone in the diagnosis of airway hyperresponsiveness (AHR), also serves as a powerful tool in the pharmacodynamic evaluation of bronchodilator drugs. This guide provides a comprehensive comparison of the MCT with alternative methods, supported by experimental data and detailed protocols, to aid in the robust assessment of bronchodilator efficacy.

The this compound Challenge Test: A Provocative Approach to Efficacy

The MCT directly assesses airway responsiveness by inducing bronchoconstriction through the inhalation of increasing concentrations of this compound, a cholinergic agonist.[1] The efficacy of a bronchodilator is then quantified by its ability to either prevent this induced bronchoconstriction (protective effect) or reverse it (reversal or rescue effect). A key outcome measure is the provocative concentration of this compound causing a 20% fall in Forced Expiratory Volume in one second (FEV1), known as the PC20.[2][3] An increase in PC20 after drug administration indicates a protective effect and thus, bronchodilator efficacy.

Data Presentation: Quantifying Bronchodilator Effects

The following tables summarize quantitative data from studies utilizing the this compound challenge test to evaluate the efficacy of various bronchodilators.

Table 1: Protective Effect of Bronchodilators on this compound Challenge

BronchodilatorDoseTime Post-DoseMean Shift in PC20 (Doubling Concentrations)Reference
Salbutamol200 µg (pMDI)10-30 minutes~3.5[4]
Salbutamol200 µg (pMDI)1 hour1.9[4]
Terbutaline500 µg (pMDI)1.5 hours~1.8[4]
Ipratropium Bromide80 µg (pMDI)60 minutes5.8[4]

pMDI: pressurized Metered-Dose Inhaler

Table 2: Reversal of this compound-Induced Bronchoconstriction

BronchodilatorDoseTime to FEV1 Recovery to 85% of Baseline (minutes)Reference
Formoterol12 µg (Turbuhaler)7.2[5]
Salbutamol50 µg (Turbuhaler)6.5[5]
Salmeterol50 µg (Diskhaler)14.1[5]
Placebo-34.7[5]
Experimental Protocols

A detailed understanding of the experimental methodology is crucial for the replication and interpretation of findings.

1. Patient Selection:

  • Subjects with mild to moderate asthma and demonstrated airway hyperresponsiveness (baseline PC20 ≤ 8 mg/mL).[6]

  • Stable clinical condition and baseline FEV1 ≥ 70% of predicted value.[7]

  • Appropriate washout period for any existing respiratory medications.

2. Baseline Measurements:

  • Perform baseline spirometry to obtain pre-challenge FEV1 values.

3. Bronchodilator Administration:

  • Administer the investigational bronchodilator or placebo in a randomized, double-blind manner.

4. This compound Challenge:

  • At a predetermined time point post-bronchodilator administration, initiate the this compound challenge.

  • Administer doubling or quadrupling concentrations of aerosolized this compound chloride via a calibrated nebulizer.

  • Perform spirometry after each dose to measure FEV1.

  • The challenge is terminated when FEV1 has fallen by ≥20% from the post-bronchodilator, pre-challenge baseline, or the maximum this compound concentration is reached.[3]

5. Data Analysis:

  • Calculate the PC20 value by interpolation of the this compound concentrations that caused a fall in FEV1 just below and just above 20%.

  • Compare the PC20 values between the active treatment and placebo groups. A statistically significant increase in PC20 in the active group indicates bronchodilator efficacy.

Visualizing the Process and Pathways

Methacholine_Signaling_Pathway This compound This compound M3_Receptor Muscarinic M3 Receptor (on Airway Smooth Muscle) This compound->M3_Receptor Binds to Gq_Protein Gq Protein Activation M3_Receptor->Gq_Protein PLC Phospholipase C (PLC) Activation Gq_Protein->PLC IP3 IP3 Production PLC->IP3 Ca_Release Ca²⁺ Release from Sarcoplasmic Reticulum IP3->Ca_Release Contraction Airway Smooth Muscle Contraction (Bronchoconstriction) Ca_Release->Contraction Bronchodilator Bronchodilator (e.g., β2-agonist) Relaxation Airway Smooth Muscle Relaxation Bronchodilator->Relaxation Promotes Relaxation->Contraction Opposes

Bronchodilator_Efficacy_Workflow cluster_screening Screening Phase cluster_treatment Treatment Phase (Randomized, Crossover/Parallel) cluster_assessment Efficacy Assessment Phase cluster_analysis Data Analysis Screening Patient Screening (Mild/Moderate Asthma, AHR) Baseline_MCT Baseline this compound Challenge (Determine initial PC20) Screening->Baseline_MCT Randomization Randomization Baseline_MCT->Randomization Drug_Admin Administer Investigational Bronchodilator Randomization->Drug_Admin Placebo_Admin Administer Placebo Randomization->Placebo_Admin Post_Dose_MCT_Drug This compound Challenge (Post-Bronchodilator) Drug_Admin->Post_Dose_MCT_Drug Post_Dose_MCT_Placebo This compound Challenge (Post-Placebo) Placebo_Admin->Post_Dose_MCT_Placebo PC20_Comparison Compare PC20 Values (Drug vs. Placebo) Post_Dose_MCT_Drug->PC20_Comparison Post_Dose_MCT_Placebo->PC20_Comparison Efficacy Determine Bronchodilator Efficacy PC20_Comparison->Efficacy

Efficacy_Logic Bronchodilator Bronchodilator Administered Increased_PC20 Higher this compound Concentration Needed to Cause 20% FEV1 Drop (Increased PC20) Bronchodilator->Increased_PC20 Leads to Reduced_AHR Reduced Airway Hyperresponsiveness Increased_PC20->Reduced_AHR Indicates Efficacy_Demonstrated Bronchodilator Efficacy Demonstrated Reduced_AHR->Efficacy_Demonstrated Confirms

Alternative Methods for Assessing Bronchodilator Efficacy

While the MCT is a robust tool, other methods can also provide valuable insights into bronchodilator action.

Bronchodilator Reversibility Testing

This common clinical test measures the improvement in baseline airway obstruction after the administration of a bronchodilator.[8][9]

  • Protocol: Spirometry is performed before and typically 15-30 minutes after administering a short-acting bronchodilator like salbutamol.[1][10]

  • Efficacy Endpoint: A significant improvement in FEV1 (e.g., an increase of ≥12% and ≥200 mL from baseline) indicates a bronchodilator response.[11]

  • Comparison to MCT: The bronchodilator reversibility test assesses the ability of a drug to relieve existing bronchoconstriction, whereas the MCT evaluates its capacity to prevent induced bronchoconstriction. Studies have shown a poor correlation between the magnitude of reversibility and the PC20 from a this compound challenge.[12]

Exercise Challenge Test

This test is particularly relevant for assessing bronchodilators intended to manage exercise-induced bronchoconstriction (EIB).[13]

  • Protocol: Patients undertake a standardized exercise protocol (e.g., on a treadmill or cycle ergometer) for 6-8 minutes. Spirometry is performed before and at intervals after exercise.[13][14][15]

  • Efficacy Endpoint: The efficacy of a bronchodilator is determined by its ability to prevent or attenuate the post-exercise fall in FEV1. A fall of >10-15% is typically considered positive for EIB.[14]

  • Comparison to MCT: The exercise challenge is an indirect challenge that triggers bronchoconstriction through mechanisms like airway cooling and drying, leading to the release of inflammatory mediators. This contrasts with the direct smooth muscle stimulation by this compound.[14]

Sputum Eosinophil Analysis

Measuring inflammatory markers like sputum eosinophils can provide insights into the anti-inflammatory effects of certain bronchodilators and predict treatment response.[12][16]

  • Protocol: Sputum is induced and analyzed for eosinophil count before and after a course of treatment with a bronchodilator, particularly those with anti-inflammatory properties (e.g., inhaled corticosteroids).

  • Efficacy Endpoint: A reduction in sputum eosinophil count can indicate an anti-inflammatory effect of the treatment. Furthermore, a higher baseline sputum eosinophil count may predict a better response to certain therapies in some patient populations.[16][17]

  • Comparison to MCT: Sputum eosinophil analysis provides a measure of airway inflammation, which is often the underlying cause of airway hyperresponsiveness. While not a direct measure of bronchodilation, it can be a valuable complementary endpoint, especially for therapies targeting inflammation.

Conclusion

The this compound challenge test remains a highly valuable and sensitive method for quantifying the protective effects of bronchodilators in a research and drug development setting. Its ability to provide a dose-response measure of airway hyperresponsiveness allows for a nuanced assessment of drug efficacy. However, a comprehensive evaluation of a novel bronchodilator may benefit from a multi-faceted approach that incorporates alternative methods such as bronchodilator reversibility testing, exercise challenge tests, and inflammatory marker analysis. The choice of methodology should be guided by the specific research question and the proposed mechanism of action of the investigational drug. This guide provides the foundational knowledge for designing and interpreting studies aimed at demonstrating the efficacy of new bronchodilator therapies.

References

A Head-to-Head Comparison of Methacholine and Acetylcholine in Airway Reactivity Studies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuances of bronchoconstrictor agents is paramount for accurate assessment of airway hyperreactivity (AHR). This guide provides a comprehensive head-to-head comparison of two commonly used cholinergic agonists, methacholine and acetylcholine, supported by experimental data and detailed protocols.

At the forefront of in vivo and in vitro studies of airway function, both this compound and acetylcholine are pivotal tools for inducing bronchoconstriction and elucidating the mechanisms of respiratory diseases such as asthma. While both are agonists of muscarinic receptors, their distinct pharmacological profiles dictate their suitability for different research applications. This guide will delve into their mechanisms of action, comparative potency and efficacy, duration of effects, and the standardized protocols for their use.

Mechanism of Action: A Shared Pathway with a Critical Difference

Both this compound and acetylcholine exert their effects by binding to and activating muscarinic acetylcholine receptors, particularly the M3 subtype located on airway smooth muscle cells.[1][2] This binding initiates a Gq protein-coupled signaling cascade, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C. The resulting increase in intracellular calcium concentration is the final common pathway that leads to the contraction of airway smooth muscle and subsequent bronchoconstriction.[1]

The primary distinction between the two lies in their susceptibility to degradation. Acetylcholine is rapidly hydrolyzed by the enzyme acetylcholinesterase present in the synaptic cleft and tissues.[3] this compound, a synthetic derivative of acetylcholine, is significantly more resistant to this enzymatic degradation.[2] This resistance translates to a more sustained presence at the receptor site, leading to a more prolonged physiological effect.

Quantitative Comparison of Performance

While direct head-to-head studies comparing the potency and efficacy of this compound and acetylcholine in airway reactivity are limited, data from various studies allow for a comparative analysis. A study on human forearm vasculature demonstrated that this compound is approximately 10-fold more potent than acetylcholine as a vasodilator, a difference attributed to acetylcholine's rapid degradation by cholinesterases.[3] It is highly probable that a similar, if not more pronounced, difference in potency exists in the airways.

ParameterThis compoundAcetylcholineKey Considerations
Potency (EC50/PC20) Generally more potent due to slower degradation. A study on human bronchiolar strips reported a mean pD2 (-log EC50) value of 6.18.[4]Less potent due to rapid hydrolysis by acetylcholinesterase. A study on rabbit bronchi reported a -log(EC50) of 6.11 +/- 0.11.[5]Direct comparative studies in the same airway model are scarce. The difference in species and experimental setup makes direct comparison of these values challenging.
Efficacy Considered a full agonist at muscarinic receptors, capable of inducing a maximal bronchoconstrictor response.[6]Also a full agonist, but its ability to achieve a sustained maximal response in vivo can be limited by its rapid degradation.Both can achieve maximal airway smooth muscle contraction in vitro.
Duration of Action Exhibits a more prolonged bronchoconstrictor effect due to its resistance to enzymatic hydrolysis.Has a transient and short-lived effect due to rapid degradation.This longer duration makes this compound more suitable for standardized clinical challenge tests.

Signaling Pathway and Experimental Workflow

The signaling cascade initiated by both agonists and a typical experimental workflow for assessing airway reactivity are illustrated below.

cluster_0 Cell Membrane cluster_1 Intracellular Signaling Agonist Acetylcholine or This compound M3_Receptor M3 Muscarinic Receptor Agonist->M3_Receptor Binds to Gq Gq Protein M3_Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates IP3 IP3 PLC->IP3 Cleaves PIP2 to DAG DAG PLC->DAG PIP2 PIP2 PIP2->PLC Ca_Release Ca²⁺ Release from Sarcoplasmic Reticulum IP3->Ca_Release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Contraction Airway Smooth Muscle Contraction Ca_Release->Contraction Leads to PKC->Contraction Contributes to

Signaling pathway of acetylcholine and this compound in airway smooth muscle cells.

Start Start: Baseline Measurement Preparation Prepare Agonist Solutions (this compound or Acetylcholine) Start->Preparation Administration Administer Increasing Concentrations of Agonist Preparation->Administration Measurement Measure Airway Response (e.g., FEV1, sGaw, or muscle contraction) Administration->Measurement Decision Response Threshold Reached? (e.g., PC20) Measurement->Decision Continue Continue to Next Concentration Decision->Administration No End End: Determine Potency (EC50/PC20) Decision->End Yes

Experimental workflow for assessing airway reactivity.

Experimental Protocols

Detailed methodologies are crucial for reproducible and comparable results. Below are outlines for in vivo (bronchoprovocation test) and in vitro (isolated tissue) studies.

In Vivo: Bronchoprovocation Challenge Test

This protocol is based on the American Thoracic Society (ATS) guidelines for this compound challenge testing and can be adapted for acetylcholine.

1. Subject Preparation:

  • Ensure subjects have abstained from medications that could interfere with the test (e.g., bronchodilators, antihistamines) for the appropriate duration.

  • Perform baseline spirometry to establish the pre-challenge Forced Expiratory Volume in one second (FEV1). The baseline FEV1 should be greater than 60-70% of the predicted value.

2. Reagent Preparation:

  • This compound: Prepare serial dilutions of this compound chloride in buffered saline (e.g., 0.03, 0.06, 0.125, 0.25, 0.5, 1, 2, 4, 8, 16 mg/mL).

  • Acetylcholine: Due to its instability, acetylcholine solutions should be prepared fresh immediately before use. Serial dilutions can be made in a similar concentration range, but the rapid degradation should be considered in the timing of administration.

3. Administration:

  • Administer a control inhalation of saline.

  • Proceed with administering increasing concentrations of the agonist via a calibrated nebulizer. Two common methods are:

    • Tidal Breathing Method: The subject breathes quietly from the nebulizer for 2 minutes.

    • Five-Breath Dosimeter Method: The subject takes five deep inhalations from functional residual capacity to total lung capacity.

  • Measure FEV1 at 30 and 90 seconds after each dose.

4. Endpoint:

  • The test is terminated when the FEV1 has fallen by 20% or more from the baseline (the provocative concentration causing a 20% fall, or PC20, is then calculated), or when the highest concentration has been administered without a significant response.

In Vitro: Isolated Airway Smooth Muscle Contraction Assay

This protocol is suitable for studying the direct effects of the agonists on airway smooth muscle tissue.

1. Tissue Preparation:

  • Isolate tracheal or bronchial rings from a suitable animal model (e.g., guinea pig, rabbit) or human donor tissue.

  • Mount the tissue rings in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O2 and 5% CO2.

  • Connect the tissues to force transducers to record isometric contractions.

  • Allow the tissues to equilibrate under a resting tension for a specified period.

2. Cumulative Concentration-Response Curve Generation:

  • After equilibration, add the agonist (this compound or acetylcholine) to the organ bath in a cumulative manner, increasing the concentration in logarithmic increments.

  • Allow the tissue to reach a stable contraction at each concentration before adding the next.

  • Record the contractile response at each concentration.

3. Data Analysis:

  • Express the contractile responses as a percentage of the maximum response to a standard contractile agent (e.g., high potassium solution) or the maximum response to the agonist itself.

  • Plot the concentration-response data and fit to a sigmoidal curve to determine the EC50 (the concentration of the agonist that produces 50% of the maximal response) and the maximum efficacy (Emax).

Conclusion

In the head-to-head comparison of this compound and acetylcholine for airway reactivity studies, this compound emerges as the more practical and widely used agent, particularly for in vivo bronchoprovocation testing. Its key advantage is its prolonged duration of action due to resistance to enzymatic degradation, which allows for standardized and reproducible measurements. Acetylcholine, while the endogenous neurotransmitter, is limited by its rapid hydrolysis, making it more suitable for specific in vitro experimental designs where a transient and rapidly reversible stimulus is desired. For researchers aiming to perform standardized AHR assessments, this compound is the agonist of choice. However, for mechanistic studies at the cellular or tissue level, acetylcholine can provide valuable insights into the physiological response to the natural ligand. The choice between these two agonists should be guided by the specific research question and the experimental model employed.

References

Safety Operating Guide

Essential Guide to Methacholine Disposal for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This document provides immediate safety and logistical information for the proper disposal of methacholine, tailored for researchers, scientists, and drug development professionals. The following procedural guidance ensures safe handling and compliance with regulatory standards.

Immediate Safety and Handling Precautions

Proper handling is critical to minimize exposure and ensure safety during the disposal process. This compound is harmful if swallowed and can cause skin and serious eye irritation.[1][2]

Personal Protective Equipment (PPE)

Before beginning any disposal procedures, ensure the following personal protective equipment is worn:

PPE CategoryItemSpecification/Reason
Hand Protection Protective glovesTo prevent skin contact and irritation.
Eye/Face Protection Safety glasses or face shieldTo protect against splashes or dust that can cause serious eye irritation.[1][2]
Body Protection Laboratory coat or protective clothingTo prevent contamination of personal clothing. Contaminated clothing should be removed and washed before reuse.[2][3]
Respiratory Protection Appropriate respiratorUse in well-ventilated areas.[3][4] Avoid breathing dust, vapors, or mist.[1][3][5] If dust or aerosols may be generated, appropriate exhaust ventilation should be used.[1]

Spill and Emergency Procedures

In the event of a spill, act promptly to contain and clean the material while wearing full PPE:

  • Evacuate and Ventilate : Evacuate non-essential personnel from the area and ensure adequate ventilation.[1][3]

  • Containment : Prevent the spill from spreading or entering drains, sewers, or waterways.[3][4][5]

  • Cleanup (Solid) : For powdered this compound, avoid creating dust.[1][4] Carefully sweep or shovel the material into a suitable, closed container labeled for disposal.[1]

  • Cleanup (Liquid) : Absorb solutions with an inert, liquid-binding material such as diatomite or universal binders.[3]

  • Decontamination : Scrub affected surfaces and equipment with alcohol to decontaminate them.[3]

  • Disposal : Dispose of all contaminated materials, including cleaning supplies and PPE, as hazardous waste according to regulations.[3]

Step-by-Step this compound Disposal Protocol

Disposal of this compound must adhere to strict environmental regulations to prevent contamination of water systems. It is classified as slightly hazardous for water, and undiluted product must not reach ground water, water courses, or sewage systems.[5] The EPA's "Sewer Ban" explicitly prohibits disposing of hazardous waste pharmaceuticals down the drain.[6][7]

Step 1: Waste Identification and Segregation

  • Identify : Clearly identify all materials containing this compound intended for disposal, including unused product, contaminated labware (vials, syringes), and spill cleanup materials.

  • Segregate : Do not mix this compound waste with other waste streams.[1] Keep it in its original container or a clearly labeled, suitable, and closed container for disposal.[1]

Step 2: Container Management

  • Unused Product : Leave any unused or surplus this compound in its original container.[1]

  • Contaminated Items : Place any items contaminated with this compound, such as gloves, vials, or absorbent pads, into a designated hazardous waste container.

  • Empty Containers : Handle uncleaned, empty containers as you would the product itself.[1] Dispose of contaminated packaging as unused product.[1]

Step 3: Selection of Disposal Method

Federal, state, and local regulations must be followed for final disposal.[3][4] The recommended methods are:

  • Licensed Disposal Company : The primary and safest method is to use a licensed waste disposal company that specializes in chemical or pharmaceutical waste.[1][2]

  • Chemical Incineration : An alternative is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[1] This should only be performed by a certified facility.

Step 4: Storage and Labeling

  • Storage : Store the sealed waste container in a cool, well-ventilated, and secure area, away from incompatible materials, until it is collected by the disposal company.[3][4]

  • Labeling : Ensure the waste container is clearly labeled as "Hazardous Waste" and identifies the contents (this compound Chloride).

Step 5: Documentation and Transport

  • Documentation : Maintain accurate records of the waste generated, including quantities and disposal dates, as required by your institution and local regulations.

  • Transport : Arrange for transport by a certified hazardous waste carrier in accordance with all transportation regulations.

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process for the safe disposal of this compound waste.

Methacholine_Disposal_Workflow start Start: this compound Waste Generated ppe Wear Full PPE (Gloves, Goggles, Lab Coat) start->ppe identify Step 1: Identify & Segregate Waste (Unused Product, Contaminated Items) containerize Step 2: Place in a Labeled, Closed Hazardous Waste Container identify->containerize no_sewer CRITICAL: DO NOT Dispose in Sewer/Trash identify->no_sewer ppe->identify check_regs Step 3: Consult Federal, State, & Local Regulations containerize->check_regs licensed_vendor Option A: Contact Licensed Hazardous Waste Vendor check_regs->licensed_vendor Primary Method incineration Option B: Arrange for Chemical Incineration via Certified Facility check_regs->incineration Alternative storage Step 4: Store Securely Pending Pickup licensed_vendor->storage incineration->storage transport Step 5: Document and Hand Over for Transport storage->transport end End: Proper Disposal Complete transport->end

Caption: Workflow for the safe and compliant disposal of this compound.

Regulatory Framework

The disposal of pharmaceutical waste, including this compound, is governed by several key regulations:

  • Environmental Protection Agency (EPA) : Through the Resource Conservation and Recovery Act (RCRA), the EPA sets the guidelines for managing hazardous waste from its generation to its final disposal.[7][8][9]

  • State and Local Regulations : Many states have their own, often more stringent, regulations for pharmaceutical waste disposal.[8][9] It is mandatory to comply with your specific state and local laws. Always consult your institution's Environmental Health and Safety (EHS) department for guidance.

References

Personal protective equipment for handling Methacholine

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Methacholine

This guide provides crucial safety protocols, operational procedures, and disposal plans for laboratory personnel handling this compound. Adherence to these steps is vital for ensuring personal safety and maintaining a secure research environment.

Hazard Identification and Classification

This compound is a hazardous substance that requires careful handling.[1][2] It is harmful if swallowed, causes skin and serious eye irritation, and may lead to respiratory irritation.[1][2][3][4][5]

Summary of Hazard Information

Hazard ClassificationGHS CategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed[1][2][3][4]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[1][2][3][4]
Serious Eye Damage/IrritationCategory 2AH319: Causes serious eye irritation[1][2][3][4]
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation[1][2][3]

Toxicological Data

Route of ExposureSpeciesValue
Oral LD50Rat750 mg/kg[2]
Intraperitoneal LD50Mouse160 mg/kg[2]
Subcutaneous LD50Rat75 mg/kg[2]

Personal Protective Equipment (PPE)

The use of appropriate PPE is mandatory to prevent exposure. This compound is a solid powder that is hygroscopic (absorbs moisture from the air).[1]

Required PPE for Handling this compound

Body PartProtectionSpecification
Eyes/Face Safety Goggles / Face ShieldMust be safety goggles with side-shields or a full-face shield.[3] Standard prescription glasses are not sufficient.
Hands Chemically Resistant GlovesNitrile gloves are a good all-purpose option, but glove compatibility should be verified for prolonged exposure.[6] Gloves must be inspected before use.
Body Laboratory Coat / Impervious ClothingA lab coat that covers to the knees is required.[3][6] For tasks with a higher risk of splashes, an impervious apron or suit should be worn.
Respiratory Respirator (if required)Handling should occur in a well-ventilated area or a chemical fume hood to avoid dust formation.[1][3][5] If ventilation is inadequate or for large spills, a NIOSH-approved respirator is necessary.[3][7]

Operational Plan: Step-by-Step Handling Procedure

This workflow outlines the process from preparation to disposal, ensuring safety at each stage.

G cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase cluster_cleanup 3. Post-Handling & Cleanup cluster_disposal 4. Disposal Phase prep1 Verify Ventilation (Fume Hood On) prep2 Assemble & Inspect PPE prep1->prep2 prep3 Locate Safety Equipment (Eyewash, Shower, Spill Kit) prep2->prep3 handle1 Weigh this compound (In Fume Hood, Avoid Dust) prep3->handle1 Proceed to Handling handle2 Prepare Solution (Add powder to liquid) handle1->handle2 handle3 Perform Experiment handle2->handle3 clean1 Decontaminate Surfaces (e.g., with alcohol) handle3->clean1 Experiment Complete spill EMERGENCY Spill Occurs handle3->spill clean2 Segregate Waste clean1->clean2 clean3 Remove & Dispose of PPE clean2->clean3 clean4 Wash Hands Thoroughly clean3->clean4 disp1 Package Contaminated Waste (Sharps, Consumables) clean4->disp1 Proceed to Disposal disp3 Label Waste Containers (Hazardous Chemical Waste) disp1->disp3 disp2 Package Unused this compound disp2->disp3 disp4 Store in Designated Area for Professional Disposal disp3->disp4 spill_proc Follow Spill Cleanup Protocol spill->spill_proc spill_proc->clean1 Area Secured

Caption: Workflow for Safe Handling and Disposal of this compound.

Preparation and Pre-Handling
  • Ventilation: Ensure work is conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation of the powder.[1][3]

  • Personal Protective Equipment (PPE): Don all required PPE as specified in the table above. Check gloves for any signs of degradation or punctures before use.

  • Emergency Equipment: Confirm the location and functionality of the nearest safety shower, eyewash station, and chemical spill kit.

Handling this compound Powder and Solutions
  • Avoid Dust Formation: Handle the solid chemical carefully to prevent it from becoming airborne.[1][4][5] Use techniques like gentle scooping rather than pouring.

  • Weighing: Weigh the powder within the fume hood.

  • Solution Preparation: When preparing solutions, add the this compound powder to the solvent slowly to avoid splashing.

  • General Hygiene: Do not eat, drink, or smoke in the handling area.[1][3][5] Wash hands thoroughly after handling is complete, even if gloves were worn.[1][3][5]

Spill Management Protocol
  • Evacuate: Alert others in the area and evacuate non-essential personnel.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: Prevent the spill from spreading or entering drains.[1][3][5]

  • Cleanup (Solid Spill): Gently sweep or scoop up the material to avoid creating dust and place it into a labeled, sealed container for disposal.[4][5]

  • Cleanup (Liquid Spill): Absorb the spill with an inert, non-combustible material (e.g., diatomite, universal binders) and place it in a sealed container for disposal.[3]

  • Decontaminate: Clean the spill area thoroughly.

First Aid Measures
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do.[1][3][5] Seek medical attention if irritation persists.[1][5]

  • Skin Contact: Remove contaminated clothing and wash the affected skin area with plenty of soap and water.[1][3][5] If skin irritation occurs, seek medical advice.[1]

  • Inhalation: Move the person to fresh air and keep them in a position comfortable for breathing.[3][5] Seek medical attention.

  • Ingestion: Rinse the mouth with water.[3][5] Never give anything by mouth to an unconscious person.[5] Seek immediate medical attention.

Disposal Plan

All this compound waste is considered hazardous and must be disposed of according to institutional and local regulations.

  • Unused Product: Unused or expired this compound must be disposed of as hazardous chemical waste. Do not discard it in the regular trash or pour it down the drain.

  • Contaminated Materials: All disposable items that have come into contact with this compound, including gloves, lab coats, plasticware, and cleanup materials, must be collected in a suitable, sealed, and clearly labeled container.[4][5]

  • Waste Collection: Store the sealed waste containers in a designated hazardous waste accumulation area until they can be collected by a professional hazardous waste disposal service.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methacholine
Reactant of Route 2
Reactant of Route 2
Methacholine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.